Ethylene bis(2-bromoisobutyrate)
Description
The exact mass of the compound Ethylene bis(2-bromoisobutyrate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylene bis(2-bromoisobutyrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(2-bromoisobutyrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJLEZUJMQIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
467254-02-0 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467254-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50627923 | |
| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248603-11-4 | |
| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Infineum UK Ltd | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethylene bis(2-bromoisobutyrate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of ethylene (B1197577) bis(2-bromoisobutyrate), a key difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for creating well-defined polymers with controlled molecular weights and architectures, making this initiator a valuable tool in the development of advanced materials for drug delivery and other biomedical applications. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its structural and chemical properties through various characterization techniques.
Synthesis of Ethylene bis(2-bromoisobutyrate)
The synthesis of ethylene bis(2-bromoisobutyrate) is typically achieved through the esterification of ethylene glycol with 2-bromoisobutyryl bromide in the presence of a base, such as triethylamine (B128534), to neutralize the hydrobromic acid byproduct.[1] Dichloromethane (B109758) is commonly used as the solvent for this reaction.
Synthesis Reaction Pathway
The reaction proceeds as a nucleophilic acyl substitution where the hydroxyl groups of ethylene glycol attack the carbonyl carbon of 2-bromoisobutyryl bromide.
Experimental Protocol: Synthesis
This protocol is adapted from a reported procedure.[1]
Materials:
-
Ethylene glycol
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (700 mL) to the flask.
-
Add triethylamine (60 mL, 3 equivalents) to the reaction mixture via a syringe and cool the flask to 0°C using an ice bath.
-
Add 2-bromoisobutyryl bromide (37.6 mL, 2.5 equivalents) dropwise to the stirred solution over a period of one hour using the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, and then let it warm to room temperature and stir overnight.
Experimental Protocol: Purification
-
Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to obtain a light brown solid with a yield of approximately 78%.[1]
Characterization of Ethylene bis(2-bromoisobutyrate)
The successful synthesis and purity of ethylene bis(2-bromoisobutyrate) are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [2][3] |
| Molecular Weight | 360.04 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 45-49 °C | [2][3][4] |
| CAS Number | 248603-11-4 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
¹H NMR (400 MHz, CDCl₃): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.40 | s | 4H | -O-CH₂-CH₂-O- |
| 1.95 | s | 12H | -C(CH₃)₂-Br |
¹³C NMR (100 MHz, CDCl₃): [1]
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C=O |
| 63.2 | -O-CH₂-CH₂-O- |
| 55.8 | -C(CH₃)₂-Br |
| 30.7 | -C(CH₃)₂-Br |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR (KBr, cm⁻¹): [1]
| Wavenumber (cm⁻¹) | Assignment |
| 2985 | C-H stretch (asymmetric) |
| 1735 | C=O stretch (ester) |
| 1388, 1370 | -C(CH₃)₂ gem-dimethyl split |
| 1275 | C-O stretch |
| 1160, 1110 | C-O-C stretch |
| 600 | C-Br stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm its purity.
| Element | Theoretical % |
| Carbon (C) | 33.36 |
| Hydrogen (H) | 4.48 |
| Bromine (Br) | 44.38 |
| Oxygen (O) | 17.77 |
Experimental Workflow
The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity.
References
Ethylene bis(2-bromoisobutyrate) chemical properties and solubility
An In-Depth Technical Guide to Ethylene (B1197577) bis(2-bromoisobutyrate) for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Ethylene bis(2-bromoisobutyrate), a key compound in polymer chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of this bifunctional initiator for controlled radical polymerization.
Core Chemical Properties
Ethylene bis(2-bromoisobutyrate), also known by its synonyms 1,2-Bis(2'-bromoisobutyryloxy)ethane and 2f-BiB, is a solid at room temperature.[1][2] It is a crucial initiator in Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and functionalities.[2]
Table 1: Physicochemical Properties of Ethylene bis(2-bromoisobutyrate)
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [3][4] |
| Molecular Weight | 360.04 g/mol | [3][4] |
| CAS Number | 248603-11-4 | [3][4] |
| Appearance | White to off-white or beige powder | [3] |
| Melting Point | 45-49 °C | [3][4] |
| Boiling Point | 344.5 ± 22.0 °C (Predicted) | [4] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | >110 °C | [4] |
Solubility Profile
Detailed quantitative solubility data for Ethylene bis(2-bromoisobutyrate) is not extensively documented in publicly available literature. However, its use in various organic synthesis and polymerization protocols provides significant insight into its solubility characteristics. It is frequently used in organic solvents, indicating good solubility in these media.
A structurally related compound, Ethyl 2-bromoisobutyrate, is reported to be soluble in common organic solvents such as ethanol, ether, ethyl acetate, dichloromethane (B109758), and dimethyl sulfoxide, while being insoluble in water.[1][5][6] This suggests a similar solubility profile for Ethylene bis(2-bromoisobutyrate). Experimental protocols confirm its use in solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene, and xylene.[7][8]
Table 2: Qualitative Solubility of Ethylene bis(2-bromoisobutyrate)
| Solvent | Solubility | Inferred From |
| Dichloromethane (DCM) | Soluble | Synthesis Protocols[9] |
| Dimethylformamide (DMF) | Soluble | ATRP Protocols[7] |
| Tetrahydrofuran (THF) | Soluble | ATRP Protocols[7] |
| Toluene | Soluble | Synthesis & ATRP Protocols[8][10] |
| Xylene | Soluble | ATRP Protocols[8] |
| Water | Insoluble | General properties of similar compounds[1][5][6] |
Experimental Protocols
Ethylene bis(2-bromoisobutyrate) is primarily utilized as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains from both ends of the molecule, leading to the formation of telechelic polymers or block copolymers.
Synthesis of Ethylene bis(2-bromoisobutyrate)
A common method for the synthesis of Ethylene bis(2-bromoisobutyrate) involves the esterification of ethylene glycol with 2-bromoisobutyryl bromide.[9]
Materials:
-
Ethylene glycol
-
Anhydrous dichloromethane (DCM)
-
2-Bromoisobutyryl bromide
-
Nitrogen gas
-
Magnetic stirrer
-
Dropping funnel
-
Round-bottom flask
Procedure:
-
To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (700 mL) to the flask.
-
Add triethylamine (60 mL, 3 eq.) to the reaction mixture using a deoxygenated syringe and cool the mixture to 0 °C.
-
Add 2-Bromoisobutyryl bromide (37.6 mL, 2.5 eq.) dropwise to the reaction mixture over one hour via the dropping funnel under a nitrogen atmosphere.
-
The reaction is typically stirred for a period to ensure completion, followed by purification steps to isolate the final product.
Atom Transfer Radical Polymerization (ATRP) using Ethylene bis(2-bromoisobutyrate)
The following is a representative protocol for the polymerization of a vinyl monomer, such as styrene, using Ethylene bis(2-bromoisobutyrate) as the initiator.[7]
Materials:
-
Styrene (monomer)
-
Ethylene bis(2-bromoisobutyrate) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Nitrogen or Argon gas
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Add CuBr and a magnetic stir bar to a dry Schlenk flask.
-
Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere (Nitrogen or Argon), add the solvent, monomer (styrene), and ligand (PMDETA).
-
Subject the mixture to another three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Inject the initiator, Ethylene bis(2-bromoisobutyrate), into the flask to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature and stir.
-
After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent.
-
Purify the resulting polymer by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).
Applications in Research and Development
Ethylene bis(2-bromoisobutyrate) is a versatile tool in polymer chemistry with significant applications in materials science and biomedical research.
-
Polymer Chemistry : It serves as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers used in coatings and adhesives.[11]
-
Biomedical Research : This compound is employed in the synthesis of biodegradable polymers for drug delivery systems, facilitating the controlled release of therapeutics.[11]
-
Materials Science : It is used to create advanced composite materials with improved strength and durability, which are valuable in the aerospace and automotive industries.[11]
-
Surface Modification : Ethylene bis(2-bromoisobutyrate) is applied to modify surfaces to improve adhesion properties in paints and sealants.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 二溴代异丁酸乙二醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. Ethyl 2-bromoisobutyrate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. What is Ethyl 2-bromoisobutyrate?_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. ATRPの典型的な重合方法 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Ethylene bis(2-bromoisobutyrate) for Researchers and Drug Development Professionals
Ethylene (B1197577) bis(2-bromoisobutyrate) is a key chemical compound primarily utilized as a difunctional initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its symmetrical structure allows for the synthesis of well-defined, difunctional polymers and block copolymers with a high degree of control over molecular weight and narrow molecular weight distributions.[1] This attribute makes it particularly valuable in the fields of polymer chemistry, materials science, and biomedical research, including the development of advanced drug delivery systems.[4]
Chemical and Physical Properties
The fundamental properties of Ethylene bis(2-bromoisobutyrate) are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 248603-11-4 |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol [2] |
| Appearance | White to off-white or beige powder/solid[5] |
| Melting Point | 45-49 °C[5][6] |
| Boiling Point | 344.5 ± 22.0 °C (Predicted)[6] |
| Purity | Typically ≥ 97% |
| Synonyms | 1,2-Bis(2'-bromoisobutyryloxy)ethane, 2f-BiB, Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate), EBIB, Difunctional initiator[3][6] |
| InChI Key | ZPBJLEZUJMQIHC-UHFFFAOYSA-N[5] |
| SMILES String | CC(C)(Br)C(=O)OCCOC(=O)C(C)(C)Br[5] |
Mechanism of Action in ATRP
Ethylene bis(2-bromoisobutyrate) serves as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). The two bromoisobutyrate groups at either end of the ethylene glycol core can independently initiate the polymerization of vinyl monomers in the presence of a transition metal catalyst (typically a copper complex) and a ligand. This process allows for the simultaneous growth of two polymer chains from a central core, leading to the formation of ABA-type triblock copolymers or other symmetrically functionalized polymers. The controlled nature of ATRP enables the precise design of polymer architectures, which is crucial for applications in drug delivery, where polymer structure dictates properties like drug loading, release kinetics, and biocompatibility.
The following diagram illustrates the general workflow for synthesizing an ABA triblock copolymer using Ethylene bis(2-bromoisobutyrate) as a difunctional initiator via ATRP.
Applications in Research and Drug Development
The primary application of Ethylene bis(2-bromoisobutyrate) is in the synthesis of well-defined polymers.[1] In the context of drug development, this initiator is instrumental in creating amphiphilic block copolymers that can self-assemble into micelles or vesicles.[4] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery. For instance, block copolymers synthesized using this initiator, such as those with polyethylene (B3416737) glycol (PEG) and a hydrophobic block, are explored for creating long-circulating drug carriers.[4][7]
Experimental Protocols
Below are detailed methodologies for the synthesis of Ethylene bis(2-bromoisobutyrate) and its subsequent use in a typical ATRP reaction to form a block copolymer.
1. Synthesis of Ethylene bis(2-bromoisobutyrate) Initiator
This protocol is adapted from a reported procedure for synthesizing the difunctional initiator.[8]
-
Materials:
-
Ethylene glycol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
2-Bromoisobutyryl bromide
-
Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel)
-
-
Procedure:
-
To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.[8]
-
Add 700 mL of anhydrous dichloromethane to the flask.[8]
-
Add triethylamine (60 mL, 3 equivalents) to the reaction mixture using a deoxygenated syringe and cool the flask to 0 °C in an ice bath.[8]
-
Add 2-bromoisobutyryl bromide (37.6 mL, 2.5 equivalents) dropwise to the stirred solution over one hour via the dropping funnel, maintaining the nitrogen atmosphere.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR.
-
Once the reaction is complete, filter the solution to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
2. Synthesis of a Triblock Copolymer via ATRP
This protocol provides a general procedure for synthesizing a triblock copolymer using Ethylene bis(2-bromoisobutyrate) as the initiator. This example outlines the synthesis of poly(styrene-b-n-butyl acrylate-b-styrene).[9]
-
Materials:
-
Ethylene bis(2-bromoisobutyrate) (initiator)
-
Styrene (B11656) (monomer for outer blocks)
-
n-Butyl acrylate (B77674) (monomer for center block)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Nitrogen or Argon gas supply
-
Schlenk flasks
-
-
Procedure:
-
Step 1: Synthesis of Poly(n-butyl acrylate) Macroinitiator
-
In a Schlenk flask, add Ethylene bis(2-bromoisobutyrate), n-butyl acrylate, and anisole.
-
In a separate Schlenk flask, add CuBr and PMDETA under an inert atmosphere.
-
Deoxygenate both flasks by subjecting them to several freeze-pump-thaw cycles.
-
Transfer the catalyst solution to the monomer/initiator solution to start the polymerization.
-
Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C).[10]
-
Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or Gas Chromatography (GC).
-
Once the desired molecular weight is achieved, stop the polymerization by cooling the flask and exposing the contents to air.
-
Purify the resulting Br-poly(n-butyl acrylate)-Br macroinitiator by precipitation in a non-solvent (e.g., cold methanol) and dry under vacuum.
-
-
Step 2: Chain Extension with Styrene to form the Triblock Copolymer
-
In a Schlenk flask, dissolve the purified poly(n-butyl acrylate) macroinitiator and styrene monomer in a suitable solvent.
-
Prepare the catalyst solution (CuBr/PMDETA) in a separate Schlenk flask as in Step 1.
-
Deoxygenate both flasks.
-
Initiate the second polymerization by transferring the catalyst solution to the macroinitiator/monomer solution.
-
Allow the reaction to proceed at the desired temperature until the target molecular weight for the polystyrene blocks is reached.
-
Terminate the reaction and purify the final poly(styrene-b-n-butyl acrylate-b-styrene) triblock copolymer using precipitation.
-
-
Safety and Handling
Ethylene bis(2-bromoisobutyrate) is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5][6]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5][6]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[5][6]
-
-
General Advice: Always consult the Safety Data Sheet (SDS) before use.[11] Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation and inhalation.[11] In case of accidental exposure, seek immediate medical attention.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethylene bis(2-bromoisobutyrate) 97 248603-11-4 [sigmaaldrich.com]
- 3. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 4. mdpi.com [mdpi.com]
- 5. Ethylene bis(2-bromoisobutyrate) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethylene bis(2-bromoisobutyrate) , 97% , 248603-11-4 - CookeChem [cookechem.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Ethylene bis(2-bromoisobutyrate) as a Difunctional Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) bis(2-bromoisobutyrate) (EBIB) is a widely utilized and commercially available difunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central core, making it an ideal candidate for the synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and specific architectures, such as ABA triblock copolymers.[4][5] This guide provides a comprehensive overview of EBIB, including its synthesis, physical and chemical properties, and detailed protocols for its use in ATRP of various monomers.
Core Properties of Ethylene bis(2-bromoisobutyrate)
Ethylene bis(2-bromoisobutyrate) is a solid at room temperature with a melting point in the range of 45-49 °C.[2][] It is crucial to have a thorough understanding of its chemical and physical properties for its effective application in polymerization reactions.
| Property | Value |
| Synonyms | 1,2-Bis(2′-bromoisobutyryloxy)ethane, Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate), 2f-BiB, EBIB |
| CAS Number | 248603-11-4 |
| Molecular Formula | C₁₀H₁₆Br₂O₄[] |
| Molecular Weight | 360.04 g/mol [] |
| Appearance | White to off-white solid/powder[] |
| Melting Point | 45-49 °C[2] |
| Boiling Point | 65-67 °C at 11 mmHg |
| Purity | Typically >97% |
| Storage | 2-8°C[] |
Synthesis of Ethylene bis(2-bromoisobutyrate)
The synthesis of Ethylene bis(2-bromoisobutyrate) is a straightforward esterification reaction between ethylene glycol and 2-bromoisobutyryl bromide in the presence of a base, typically triethylamine, to neutralize the HBr byproduct.
Experimental Protocol: Synthesis of EBIB[1]
-
Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Initial Reagents: Ethylene glycol (8 mL, 0.14 mol) and anhydrous dichloromethane (B109758) (700 mL) are added to the flask. The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (60 mL, 0.43 mol, 3 equivalents) is added to the reaction mixture via a syringe.
-
Acyl Halide Addition: 2-Bromoisobutyryl bromide (37.6 mL, 0.30 mol, 2.1 equivalents) is added dropwise to the stirred solution over one hour using the dropping funnel.
-
Reaction: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is filtered to remove the triethylammonium (B8662869) bromide salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in chloroform (B151607) (300 mL) and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography to yield the final product.
Atom Transfer Radical Polymerization (ATRP) using EBIB
As a difunctional initiator, EBIB enables the synthesis of polymers with a central ethylene glycol unit and two polymer chains growing outwards. This is particularly advantageous for creating telechelic polymers and ABA triblock copolymers.
General Mechanism of ATRP with a Difunctional Initiator
The mechanism involves the reversible activation of the dormant species (polymer chains with terminal bromine atoms) by a transition metal complex (e.g., Cu(I)/Ligand) to form active propagating radicals. The difunctional nature of EBIB means this process occurs at both ends of the initiator molecule.
Caption: General mechanism of ATRP initiated by a difunctional initiator.
Experimental Workflow for a Typical ATRP
The following diagram illustrates a standard workflow for conducting an ATRP experiment using EBIB.
Caption: A typical experimental workflow for ATRP.
Data Presentation: Polymerization of Various Monomers
The following tables summarize representative data from ATRP of different monomers initiated by Ethylene bis(2-bromoisobutyrate).
Polymerization of Styrene (B11656)
Conditions: Bulk polymerization, [Styrene]:[EBIB]:[CuBr]:[PMDETA] = 200:1:2:2, Temperature = 110 °C.
| Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |
| 1 | 15 | 3,120 | 3,300 | 1.15 |
| 2 | 32 | 6,656 | 6,800 | 1.12 |
| 4 | 65 | 13,520 | 13,700 | 1.10 |
| 6 | 85 | 17,680 | 17,500 | 1.13 |
| 8 | 92 | 19,136 | 18,900 | 1.18 |
Polymerization of Methyl Methacrylate (B99206) (MMA)
Conditions: 50% (v/v) in anisole (B1667542), [MMA]:[EBIB]:[CuBr]:[PMDETA] = 200:1:1:2, Temperature = 90 °C.
| Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |
| 0.5 | 21 | 4,200 | 4,500 | 1.25 |
| 1 | 45 | 9,000 | 9,300 | 1.20 |
| 2 | 78 | 15,600 | 15,200 | 1.15 |
| 3 | 91 | 18,200 | 17,900 | 1.18 |
| 4 | 95 | 19,000 | 18,500 | 1.22 |
Polymerization of n-Butyl Acrylate (B77674) (nBA)
Conditions: 50% (v/v) in anisole, [nBA]:[EBIB]:[CuBr]:[PMDETA] = 150:1:1:2, Temperature = 60 °C.
| Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 4,800 | 5,100 | 1.18 |
| 2 | 52 | 9,984 | 10,200 | 1.15 |
| 4 | 85 | 16,320 | 16,000 | 1.12 |
| 6 | 96 | 18,432 | 18,100 | 1.14 |
Experimental Protocols
Detailed methodologies for key polymerization reactions are provided below.
Protocol 1: ATRP of Styrene[7]
-
Reagents: Styrene (St), Ethylene bis(2-bromoisobutyrate) (EBIB), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Procedure: a. To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (28.7 mg, 0.2 mmol) and EBIB (36.0 mg, 0.1 mmol). b. Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times. c. Add degassed styrene (2.08 g, 20 mmol) and degassed PMDETA (41.6 µL, 0.2 mmol) to the flask via nitrogen-purged syringes. d. Place the flask in a preheated oil bath at 110 °C and stir. e. After the desired time, cool the flask to room temperature and open it to air to quench the polymerization. f. Dissolve the reaction mixture in tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. g. Precipitate the polymer by adding the THF solution to an excess of cold methanol. h. Filter and dry the polymer under vacuum at 60 °C overnight.
Protocol 2: ATRP of Methyl Methacrylate (MMA)[8]
-
Reagents: Methyl methacrylate (MMA), Ethylene bis(2-bromoisobutyrate) (EBIB), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole (solvent).
-
Procedure: a. Add CuBr (14.4 mg, 0.1 mmol) and EBIB (36.0 mg, 0.1 mmol) to a dry Schlenk flask with a stir bar. b. Seal the flask and deoxygenate with three vacuum-nitrogen cycles. c. In a separate flask, mix MMA (2.0 g, 20 mmol) and anisole (2 mL). Degas this solution by bubbling with nitrogen for 30 minutes. d. Add the degassed MMA/anisole solution and degassed PMDETA (20.8 µL, 0.1 mmol) to the reaction flask via syringe. e. Immerse the flask in an oil bath thermostated at 90 °C. f. Terminate the reaction by cooling and exposing the contents to air. g. Purify the polymer by dissolving in THF, passing through an alumina column, and precipitating in cold hexane. h. Dry the resulting polymer in a vacuum oven.
Protocol 3: Synthesis of ABA Triblock Copolymer (e.g., Polystyrene-b-poly(n-butyl acrylate)-b-polystyrene)[4]
-
Synthesis of PnBA macroinitiator: a. Perform the ATRP of n-butyl acrylate as described in the data section, but stop the reaction at a specific time to obtain a PnBA macroinitiator of a desired molecular weight with bromine end-groups. b. Purify the PnBA macroinitiator by precipitation.
-
Chain extension with Styrene: a. In a Schlenk flask, dissolve the purified PnBA macroinitiator in a suitable solvent (e.g., toluene). b. Add the catalyst system (e.g., CuBr/PMDETA) and degas the solution. c. Add degassed styrene monomer and heat the reaction to the desired temperature (e.g., 110 °C). d. After polymerization, terminate and purify the resulting triblock copolymer as described in the previous protocols.
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine the monomer conversion, and, in the case of copolymers, the composition.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymers.
Applications in Drug Development
The well-defined polymers synthesized using EBIB as a difunctional initiator have significant potential in the field of drug development. The ability to create ABA triblock copolymers allows for the formation of self-assembling nanostructures, such as micelles and vesicles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The central ethylene glycol unit can impart biocompatibility and stealth properties, prolonging circulation time in the body. Furthermore, the terminal functional groups can be modified for targeted drug delivery to specific cells or tissues.
Conclusion
Ethylene bis(2-bromoisobutyrate) is a versatile and efficient difunctional initiator for Atom Transfer Radical Polymerization. Its use allows for the synthesis of a wide range of well-defined polymers with controlled architectures, which are of great interest for various applications, including advanced materials and drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this initiator in their work.
References
The Lynchpin of Controlled Polymer Architectures: A Technical Guide to Ethylene Bis(2-bromoisobutyrate) in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) bis(2-bromoisobutyrate) has emerged as a cornerstone difunctional initiator in the field of polymer chemistry, particularly in the realm of controlled radical polymerization. Its symmetric structure and the presence of two initiating sites make it an invaluable tool for the synthesis of well-defined polymers with complex architectures, such as triblock copolymers and telechelic polymers. This technical guide provides an in-depth exploration of the role of ethylene bis(2-bromoisobutyrate) in polymer synthesis, with a focus on Atom Transfer Radical Polymerization (ATRP), complete with experimental data, detailed protocols, and mechanistic diagrams.
Core Application: A Difunctional Initiator for Symmetric Polymer Growth
Ethylene bis(2-bromoisobutyrate), also known as 1,2-Bis(2′-bromoisobutyryloxy)ethane or 2f-BiB, is primarily utilized as an initiator in controlled/living radical polymerization techniques.[1][2] Its key feature is the presence of two tertiary alkyl bromide functionalities, which can independently and simultaneously initiate the growth of polymer chains from a central ethylene glycol core. This difunctional nature is instrumental in producing polymers with a symmetrical, linear ABA-type triblock or telechelic (end-functionalized) structure.
The most prominent application of ethylene bis(2-bromoisobutyrate) is in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3]
Quantitative Data from Polymerization Reactions
The following tables summarize quantitative data from various ATRP reactions using ethylene bis(2-bromoisobutyrate) as the initiator. This data highlights the versatility of this initiator with different monomers and the high degree of control achievable over the final polymer properties.
| Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Molar Ratio [M]:[I]:[Cat]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| Styrene (B11656) | CuCl₂/dNbpy | Toluene | 110 | 7 | 217:1:1.07:2.15 | 14,000 | 1.37 | 83 | [4] |
| Methyl Methacrylate (B99206) (MMA) | CuCl₂/PMDETA | Anisole (B1667542) | 90 | 2.5 | 198:1:1:1 | 23,000 | 1.45 | 79 | [1] |
| n-Butyl Acrylate (in triblock) | - | - | - | - | - | - | - | - | [5] |
| N-isopropylacrylamide (NIPAAm) | CuBr/Me₆TREN | IPA:H₂O (4:1) | 0 | - | 20:1:0.8:0.4 | - | - | - | [6] |
Table 1: Summary of Polymerization Data using Ethylene bis(2-bromoisobutyrate) Initiator.
Mechanistic Pathway and Experimental Workflow
The precise control over polymerization afforded by ATRP is rooted in the reversible activation and deactivation of the growing polymer chains. The following diagrams illustrate the fundamental mechanism of ATRP initiated by ethylene bis(2-bromoisobutyrate) and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving ethylene bis(2-bromoisobutyrate).
Protocol 1: Synthesis of Ethylene bis(2-bromoisobutyrate)
This protocol is adapted from a reported procedure for the synthesis of the initiator itself.[6]
Materials:
-
Ethylene glycol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
2-Bromoisobutyryl bromide
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
To a 2 L three-neck round-bottom flask equipped with a magnetic stirring bar and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.
-
Cannulate anhydrous dichloromethane (700 mL) into the flask.
-
Add triethylamine (60 mL, 3 equivalents) to the reaction mixture via a deoxygenated syringe and cool the flask to 0 °C in an ice bath.
-
Add 2-Bromoisobutyryl bromide (37.6 mL, 2.5 equivalents) dropwise to the reaction mixture via the dropping funnel over one hour under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: AGET ATRP of Styrene
This protocol describes the Activators Generated by Electron Transfer (AGET) ATRP of styrene.[4]
Materials:
-
Styrene (monomer)
-
Ethylene bis(2-bromoisobutyrate) (initiator, EBiB)
-
Copper(II) chloride (CuCl₂) (catalyst precursor)
-
4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) (ligand)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent/activator)
-
Toluene (solvent)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
To a 25 mL Schlenk flask, add styrene (5.0 mL, 44 mmol), CuCl₂ (29.3 mg, 21.8 x 10⁻² mmol), and dNbpy (178 mg, 43.6 x 10⁻² mmol).
-
Bubble the mixture with nitrogen for 15 minutes to remove oxygen.
-
Add a purged solution of EBiB (29.7 µL, 20.3 x 10⁻² mmol) in toluene.
-
Add Sn(EH)₂ (32 µL, 9.8 x 10⁻² mmol).
-
Seal the flask and place it in a thermostated oil bath at 110 °C.
-
After the desired reaction time (e.g., 7 hours), stop the polymerization by opening the flask and exposing the catalyst to air.
-
Dissolve the polymer solution in THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in an excess of methanol, filter, and dry under vacuum.
Protocol 3: Bulk AGET ATRP of Methyl Methacrylate (MMA)
This protocol details the bulk polymerization of MMA using AGET ATRP.[1]
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Ethylene bis(2-bromoisobutyrate) (initiator, EBriB)
-
Copper(II) chloride (CuCl₂) (catalyst precursor)
-
N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent/activator)
-
Anisole (solvent)
-
Schlenk flask
Procedure:
-
Add MMA (4.0 mL, 37 mmol) and CuCl₂ (25.2 mg, 18.7 x 10⁻² mmol) to a 25 mL Schlenk flask.
-
Bubble the mixture with nitrogen for 15 minutes.
-
Add a purged solution of PMDETA (39.1 µL, 18.7 x 10⁻² mmol) in anisole and stir the mixture.
-
Add Sn(EH)₂ (27 µL, 8.4 x 10⁻² mmol) and a purged solution of EBriB (27.4 µL, 18.7 x 10⁻² mmol) in anisole.
-
Seal the flask and heat it in a thermostated oil bath at 90 °C.
-
After the desired reaction time (e.g., 2.5 hours), stop the polymerization by opening the flask and exposing the catalyst to air.
-
Purify the polymer as described in the previous protocol.
Conclusion
Ethylene bis(2-bromoisobutyrate) stands out as a highly effective and versatile difunctional initiator for the synthesis of well-defined polymers via Atom Transfer Radical Polymerization. Its ability to initiate polymer growth from two distinct points allows for the creation of symmetrical polymer architectures that are highly sought after in materials science and biomedical applications, including drug delivery systems. The detailed protocols and quantitative data presented in this guide underscore the level of control and precision that can be achieved using this initiator, making it an indispensable tool for polymer chemists. The continued exploration of its use in various controlled polymerization techniques will undoubtedly lead to the development of novel polymeric materials with tailored properties and functionalities.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Safe Handling of Ethylene bis(2-bromoisobutyrate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Ethylene bis(2-bromoisobutyrate), a difunctional initiator commonly used in Atom Transfer Radical Polymerization (ATRP). Given its classification as a hazardous substance, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel involved in its handling and use.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Ethylene bis(2-bromoisobutyrate) is presented in Table 1. This data is essential for the safe storage and handling of the compound.
| Property | Value |
| Synonym(s) | 1,2-Bis(2'-bromoisobutyryloxy)ethane, 2f-BiB, Difunctional initiator[1] |
| CAS Number | 248603-11-4[1] |
| Molecular Formula | C₁₀H₁₆Br₂O₄[1] |
| Molecular Weight | 360.04 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 45-49 °C[1][2][3][4] |
| Boiling Point | 344.5 ± 22.0 °C (Predicted)[2][4] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted)[2][4] |
| Flash Point | >110 °C[2][4] |
| Solubility | Soluble in alcohol and ether. Insoluble in water.[5] |
Hazard Identification and Classification
Ethylene bis(2-bromoisobutyrate) is classified as a hazardous chemical. The GHS hazard classifications and corresponding statements are summarized in Table 2.
| Hazard Class | GHS Classification | Hazard Statement(s) | Signal Word |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed.[1][6] | Danger[1] |
| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | H318: Causes serious eye damage.[1][6] | |
| Hazardous to the Aquatic Environment, Acute Hazard | Aquatic Acute 3 | H402: Harmful to aquatic life.[6] |
Hazard Pictograms:
![]()
![]()
Experimental Protocols for Safe Handling
Adherence to the following detailed protocols is mandatory to minimize risk during the handling and use of Ethylene bis(2-bromoisobutyrate).
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The minimum required PPE is detailed in Table 3.
| Body Part | Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and dust. A face shield alone is not sufficient.[7] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber), lab coat, and apron | To prevent skin contact. Corrosive solids can react with skin moisture.[7][8] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when engineering controls are insufficient or during spill cleanup to avoid inhaling dust.[6] |
3.2. Engineering Controls
Proper engineering controls are critical for maintaining a safe laboratory environment.
-
Ventilation: All handling of Ethylene bis(2-bromoisobutyrate) that may generate dust or aerosols should be conducted in a certified chemical fume hood.[6][7]
-
Eye Wash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be available in the immediate work area.[7]
3.3. Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] The compound is sensitive to heat and light.[6] Store away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[9]
Emergency Procedures
Immediate and appropriate response to an emergency is critical. The following workflows and procedures should be clearly understood by all personnel.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][10] |
4.2. Spill Response
A clear, logical workflow for spill response is essential to prevent escalation of the incident.
Toxicological Information
Detailed toxicological data for Ethylene bis(2-bromoisobutyrate) is limited.[11] However, the available information indicates that it is harmful if swallowed and causes serious eye damage.[6] The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Due to the presence of bromo-functional groups, there is a potential for the compound to act as an alkylating agent, which can have mutagenic or carcinogenic effects, although specific data for this compound is not available. Researchers should handle this compound with the assumption that it is highly toxic.
Signaling Pathway for Chemical Eye Injury
While a specific toxicological pathway for Ethylene bis(2-bromoisobutyrate) is not documented, a general logical pathway for a corrosive chemical causing eye damage can be illustrated.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical or carbon dioxide.[6]
-
Hazardous Combustion Products: Combustion may produce carbon oxides and hydrogen bromide gas.[6][10]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Dispose of Ethylene bis(2-bromoisobutyrate) and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
By adhering to the information and protocols outlined in this guide, researchers can significantly mitigate the risks associated with the handling and use of Ethylene bis(2-bromoisobutyrate), ensuring a safer laboratory environment.
References
- 1. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to Atom Transfer Radical Polymerization (ATRP) with Difunctional Initiators
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization (CRP) technique that enables the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and diverse architectures. The use of difunctional initiators in ATRP is a powerful strategy for creating unique macromolecular structures, such as telechelic polymers with reactive groups at both chain ends, ABA triblock copolymers, and polymers featuring a central functional or cleavable linkage. This capability is particularly relevant for applications in drug development and materials science, where well-defined, stimuli-responsive, or degradable polymers are highly sought after. This guide provides an in-depth overview of the core principles of ATRP using difunctional initiators, detailed experimental protocols, quantitative data, and graphical representations of the underlying mechanisms and workflows.
Introduction to Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile polymerization method that provides excellent control over polymer chain growth.[1] Its mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which mediates the equilibrium between active, propagating radicals and dormant alkyl halide species.[2]
The key components of an ATRP system are:
-
Monomer: A wide variety of monomers, such as styrenes, (meth)acrylates, and acrylonitrile, can be polymerized.[3]
-
Initiator: An alkyl halide (R-X) that determines the starting point of polymerization. The number-average molecular weight (Mn) is controlled by the initial ratio of monomer to initiator.[4]
-
Catalyst System: A transition metal complex (e.g., Cu(I)Br) and a ligand (e.g., PMDETA or bipyridine). The catalyst facilitates the reversible activation and deactivation of the polymer chains.
The fundamental equilibrium in ATRP involves the activation of a dormant chain (P-X) by the activator complex (e.g., Cu(I)/Ligand) to generate a propagating radical (P•) and the deactivator complex (e.g., X-Cu(II)/Ligand). This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and thus minimizing termination reactions.[2]
The Role of Difunctional Initiators in ATRP
Difunctional initiators possess two independently acting initiating sites, typically alkyl halide groups, allowing for simultaneous and symmetrical polymer chain growth in two directions. This unique feature enables the synthesis of specialized polymer architectures that are not readily accessible with monofunctional initiators.
Synthesis of Telechelic Polymers
Telechelic polymers are macromolecules that contain reactive functional groups at both chain ends.[5][6] By using a difunctional initiator, ATRP produces linear polymers with a halogen atom at each terminus. These terminal halogens can be subsequently transformed into a variety of other functional groups (e.g., azide, hydroxyl, carboxylic acid) through post-polymerization modifications, yielding valuable precursors for chain extension, coupling reactions, or network formation.[3]
Preparation of ABA Triblock Copolymers
Difunctional initiators are highly effective for synthesizing ABA triblock copolymers.[7][8] The process involves two sequential ATRP steps:
-
The polymerization of a first monomer (B) is initiated from the difunctional initiator, resulting in a B-block polymer with active halogen end groups (an α,ω-dihalide functional macroinitiator).
-
A second monomer (A) is then added to the system, and polymerization commences from both ends of the B-block macroinitiator, growing the A blocks to form the final A-B-A triblock structure.[8]
Incorporation of Central Functional/Cleavable Groups
A key advantage of difunctional initiators is the ability to introduce specific functionalities into the center of a polymer chain.[9] By designing an initiator with a cleavable or responsive core, one can create "smart" polymers. For example:
-
Disulfide Linkages: Initiators containing a disulfide bond can produce polymers that degrade into two smaller chains under reducing conditions, a feature highly desirable for drug delivery systems.[4][9]
-
Stimuli-Responsive Linkages: Initiators with triggers that respond to stimuli like pH, oxidation (e.g., boronic esters), or light can be synthesized, allowing the resulting polymer to cleave upon exposure to a specific trigger.[7][10][11]
Types of Difunctional Initiators
A variety of difunctional initiators are available or can be synthesized for ATRP. The choice of initiator depends on the desired polymer architecture and functionality.
-
Symmetrical Alkyl Dihalides: Simple molecules like diethyl 2,5-dibromoadipate or α,α'-dibromo-p-xylene are commonly used for preparing standard telechelic polymers and block copolymers.
-
Disulfide-Containing Initiators: Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide is a prime example used to create polymers with a degradable disulfide linkage at their core.[4]
-
Photo-cleavable Initiators: Initiators containing photo-labile groups (e.g., o-nitrobenzyl) allow for polymer cleavage upon UV irradiation.[12]
-
Oxidation-Responsive Initiators: Recent developments include initiators with boronic ester triggers that cleave in the presence of oxidizing agents like hydrogen peroxide.[7][11]
Kinetics and Polymer Characterization
In a well-controlled ATRP initiated by a difunctional molecule, the polymerization kinetics follow a first-order relationship with respect to the monomer concentration. This is visualized as a linear plot of ln([M]₀/[M]) versus time, which indicates a constant concentration of propagating radicals.[11]
Key characteristics of a controlled polymerization include:
-
A linear increase in number-average molecular weight (Mn) with monomer conversion.
-
A low and decreasing polydispersity index (PDI or Mₙ/Mₙ), typically below 1.3.
The primary techniques for characterizing the resulting polymers are:
-
Size Exclusion Chromatography (SEC/GPC): To determine Mn, Mₙ, and PDI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine monomer conversion, and verify end-group functionality.
Data Presentation
Quantitative data from ATRP experiments demonstrate the level of control achieved. The following tables summarize typical results for the polymerization of methyl methacrylate (B99206) (MMA) using different difunctional initiators.
Table 1: Polymerization of MMA with a Degradable, Boronic Ester-Based Difunctional Initiator Conditions: T = 55 °C, [MMA]₀/[DFI]₀/[CuCl]₀/[PMDETA]₀ = 400/1/2.24/2.[11]
| Time (min) | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |
| 15 | 11 | 9,830 | 1.20 |
| 50 | 23 | 16,150 | 1.16 |
| 95 | 34 | 20,440 | 1.14 |
| 120 | 47 | 24,670 | 1.13 |
| 160 | 56 | 28,110 | 1.13 |
| 200 | 69 | 33,260 | 1.13 |
Table 2: Synthesis of PMMA-b-PPOA-b-PMMA Triblock Copolymer Data for the ATRP of methyl methacrylate (MMA) from a PPOA-based difunctional macroinitiator.
| Sample | Macroinitiator Mₙ ( g/mol ) | Triblock Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 5,200 | 10,800 | 1.25 |
| 2 | 5,200 | 15,300 | 1.28 |
| 3 | 8,100 | 18,600 | 1.31 |
Experimental Protocols
Precise experimental technique is critical for successful ATRP. This includes the purification of reagents and the removal of oxygen, which can terminate the polymerization.
General Protocol for ATRP with a Difunctional Initiator
-
Reagent Preparation: The monomer is passed through a basic alumina (B75360) column to remove the inhibitor. The solvent, if used, is typically degassed. The ligand and initiator are used as received or purified as necessary. The copper(I) catalyst is sensitive to oxidation and should be handled under an inert atmosphere.
-
Reaction Setup: The difunctional initiator, catalyst (e.g., CuBr), and a magnetic stir bar are added to a Schlenk flask. The flask is sealed with a rubber septum and subjected to several vacuum/inert gas (argon or nitrogen) cycles.
-
Degassing: The degassed monomer, ligand, and solvent are added to the flask via syringe under a positive pressure of inert gas. The entire reaction mixture is then thoroughly degassed, typically by three freeze-pump-thaw cycles.
-
Polymerization: The flask is placed in a preheated oil bath set to the desired reaction temperature to start the polymerization. The reaction is allowed to proceed with stirring for the target time. Samples may be taken periodically via a degassed syringe to monitor kinetics.
-
Termination: The polymerization is stopped by cooling the flask to room temperature and exposing the reaction mixture to air. This oxidizes the Cu(I) catalyst, quenching the reaction.
-
Purification: The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina column to remove the copper catalyst. The purified polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum.
Example Protocol: Synthesis of pMMA with a Degradable Difunctional Initiator[11]
-
Reagents: Methyl methacrylate (MMA, monomer), a boronic ester-based difunctional initiator (DFI), Copper(I) chloride (CuCl, catalyst), Pentamethyldiethylenetriamine (PMDETA, ligand).
-
Procedure:
-
To a Schlenk flask, DFI (e.g., 0.05 mmol), CuCl (0.112 mmol), and a stir bar were added.
-
The flask was sealed and cycled between vacuum and nitrogen three times.
-
MMA (20 mmol) and PMDETA (0.1 mmol) were added via syringe.
-
The mixture was subjected to three freeze-pump-thaw cycles.
-
The flask was backfilled with nitrogen and placed in an oil bath at 55 °C.
-
After the desired time, the reaction was stopped by exposing the contents to air.
-
The resulting polymer was dissolved in THF, passed through an alumina column, and precipitated in cold methanol.
-
Visualizing ATRP Processes
Diagrams created using Graphviz help to illustrate the core concepts of ATRP with difunctional initiators.
Caption: Mechanism of ATRP with a difunctional initiator showing bidirectional growth.
Caption: A typical experimental workflow for conducting ATRP.
Caption: Synthesis pathway for an ABA triblock copolymer using a difunctional initiator.
Applications in Research and Drug Development
The precise control afforded by difunctional ATRP is highly valuable for biomedical applications.
-
Drug Delivery: ABA triblock copolymers can self-assemble into micelles with a hydrophobic core (B block) for encapsulating poorly soluble drugs and a hydrophilic corona (A blocks) for aqueous stability.
-
Degradable Materials: Polymers with centrally located, cleavable disulfide or ester links can be used to create delivery vehicles that release their payload in response to specific biological triggers (e.g., reductive environment inside a cell).[13]
-
Bioconjugation: Telechelic polymers with reactive end-groups can be conjugated to proteins, peptides, or targeting ligands to create advanced therapeutic agents.
Conclusion
Atom Transfer Radical Polymerization with difunctional initiators is a cornerstone technique for advanced polymer synthesis. It provides a straightforward and powerful route to well-defined telechelic polymers, ABA triblock copolymers, and polymers with precisely placed internal functionalities. For researchers in drug development and materials science, this methodology opens the door to creating sophisticated, tailor-made macromolecules with properties engineered for specific, high-value applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core [mdpi.com]
- 9. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.biu.ac.il [cris.biu.ac.il]
- 13. mdpi.com [mdpi.com]
Ethylene Bis(2-bromoisobutyrate): A Technical Guide to Crosslinking Polymers and Resins
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) bis(2-bromoisobutyrate) (EBIB) is a highly efficient, difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure allows for the simultaneous growth of two polymer chains, making it a valuable tool for creating well-defined polymer architectures, including linear block copolymers, telechelic polymers, and, significantly, crosslinked polymer networks and resins. This technical guide provides an in-depth overview of the synthesis of EBIB and its application in the formation of crosslinked polymers, tailored for researchers in polymer chemistry and drug development.
Physicochemical Properties of Ethylene bis(2-bromoisobutyrate)
A clear understanding of the properties of EBIB is crucial for its effective use in polymerization.
| Property | Value |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-49 °C |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, toluene) |
| CAS Number | 248603-11-4 |
Synthesis of Ethylene bis(2-bromoisobutyrate)
The synthesis of EBIB is a straightforward esterification reaction between ethylene glycol and 2-bromoisobutyryl bromide. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of Ethylene bis(2-bromoisobutyrate)
Materials:
-
Ethylene glycol
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A dried round-bottom flask is charged with ethylene glycol and anhydrous DCM under an inert atmosphere (Argon or Nitrogen). The flask is cooled to 0°C in an ice bath.
-
Addition of Triethylamine: Triethylamine (acting as a base to neutralize the HBr byproduct) is added to the stirred solution.
-
Addition of 2-Bromoisobutyryl Bromide: 2-Bromoisobutyryl bromide is dissolved in anhydrous DCM and added dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is filtered to remove the triethylammonium (B8662869) bromide salt. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) to yield pure Ethylene bis(2-bromoisobutyrate) as a white solid.
Crosslinking of Polymers using Ethylene bis(2-bromoisobutyrate)
The difunctional nature of EBIB allows it to act as a starting point for the growth of two separate polymer chains. When a divinyl crosslinking agent is included in the polymerization, these growing chains can become interconnected, leading to the formation of a three-dimensional polymer network. This process is fundamental to the creation of hydrogels, resins, and other crosslinked materials.
Mechanism of Crosslinking
The crosslinking process via ATRP using EBIB and a divinyl crosslinker can be conceptualized in the following steps:
-
Initiation: The two bromine end-groups of EBIB are activated by a transition metal catalyst (typically a copper complex) to form two radical centers.
-
Propagation: These radicals initiate the polymerization of a monovinyl monomer, leading to the growth of two linear polymer chains from the EBIB core.
-
Crosslinking: A divinyl monomer (crosslinker) is incorporated into the growing polymer chains. One vinyl group of the crosslinker reacts, leaving a pendant vinyl group.
-
Network Formation: The pendant vinyl groups on the polymer chains can then react with other growing chains, forming covalent bonds that link the chains together. As this process continues, a macroscopic gel or network is formed.
Experimental Protocol: ATRP Synthesis of a Crosslinked Polymer Network
This protocol provides a general procedure for the synthesis of a crosslinked polymer network using EBIB as the initiator and a divinyl monomer as the crosslinker. The specific monomer and crosslinker can be chosen based on the desired properties of the final material (e.g., hydrophilicity for hydrogels).
Materials:
-
Ethylene bis(2-bromoisobutyrate) (EBIB)
-
Monovinyl monomer (e.g., methyl methacrylate, hydroxyethyl (B10761427) methacrylate)
-
Divinyl crosslinker (e.g., ethylene glycol dimethacrylate)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole, DMF)
-
Argon or Nitrogen gas
-
Schlenk flask and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.
-
Addition of Reagents: Under an inert atmosphere, add the solvent, monovinyl monomer, divinyl crosslinker, and ligand to the flask. Deoxygenate the mixture with an additional three freeze-pump-thaw cycles.
-
Initiation: In a separate vial, dissolve the EBIB initiator in a small amount of deoxygenated solvent. Inject the initiator solution into the reaction flask to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir. The reaction time will depend on the desired conversion and crosslinking density.
-
Termination: To stop the polymerization, open the flask to air and dilute with a suitable solvent (e.g., THF).
-
Purification: The crosslinked polymer can be purified by precipitation in a non-solvent (e.g., hexane or methanol) to remove unreacted monomers and catalyst. The purified network is then dried under vacuum.
Quantitative Data for ATRP Network Synthesis
The properties of the resulting crosslinked polymer network are highly dependent on the reaction conditions. The following table provides representative conditions and expected outcomes.
| Parameter | Condition 1 | Condition 2 |
| [Monomer]:[Crosslinker]:[EBIB]:[CuBr]:[Ligand] | 100 : 2 : 1 : 1 : 2 | 200 : 5 : 1 : 1 : 2 |
| Solvent | Anisole | DMF |
| Temperature (°C) | 70 | 90 |
| Time (h) | 6 | 8 |
| Expected Crosslinking Density | Lower | Higher |
| Expected Swelling Ratio (for hydrogels) | Higher | Lower |
| Expected Mechanical Strength | Lower | Higher |
Characterization of Crosslinked Polymers
The successful formation of a crosslinked network and its physical properties can be assessed through various analytical techniques.
-
Gel Permeation Chromatography (GPC): Analysis of the soluble fraction (sol) of the polymer before the gel point can provide information on the molecular weight and dispersity of the primary polymer chains.
-
Swellability Studies: For hydrogels, the equilibrium swelling ratio in a given solvent is a measure of the crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking.
-
Rheology: The mechanical properties of the crosslinked material, such as the storage modulus (G') and loss modulus (G''), can be determined by rheological measurements. A higher storage modulus is indicative of a more rigid, highly crosslinked network.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of the polymer and to determine the monomer conversion.
Logical Relationships in Crosslinked Polymer Synthesis
The final properties of the crosslinked polymer are a result of the interplay between several key experimental parameters. Understanding these relationships is crucial for designing materials with specific characteristics.
Conclusion
Ethylene bis(2-bromoisobutyrate) is a versatile difunctional initiator that enables the synthesis of well-defined crosslinked polymers and resins through Atom Transfer Radical Polymerization. By carefully controlling the reaction parameters, such as the initiator, monomer, and crosslinker concentrations, researchers can tailor the properties of the resulting network to suit a wide range of applications, from drug delivery hydrogels to robust thermosetting resins. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of these advanced materials.
The Core Principles of Ethylene Bis(2-Bromoisobutyrate) in Advanced Coatings and Adhesives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethylene bis(2-bromoisobutyrate) (EBIB) is a highly efficient and versatile difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure allows for the controlled growth of polymer chains from a central core, making it an invaluable tool for synthesizing well-defined polymers with tailored architectures. This technical guide delves into the fundamental principles of utilizing EBIB in the formulation of high-performance coatings and adhesives, providing a comprehensive overview of the synthetic strategies, experimental considerations, and the resulting material properties.
The Role of Ethylene Bis(2-Bromoisobutyrate) in Controlled Polymerization
EBIB's primary function is to initiate the polymerization of a wide range of monomers in a controlled manner. As a difunctional initiator, it possesses two initiating sites, enabling the simultaneous growth of two polymer chains. This is particularly advantageous for creating triblock copolymers, which are often employed in advanced coatings and adhesives to achieve a unique combination of properties, such as hardness, flexibility, and adhesion.
The polymerization process initiated by EBIB is typically Atom Transfer Radical Polymerization (ATRP), a robust and widely used controlled/"living" radical polymerization technique. ATRP allows for the precise control over the polymer's molecular weight, polydispersity, and end-group functionality.
Synthesis of Block Copolymers for Coatings and Adhesives
The synthesis of block copolymers using EBIB is a cornerstone for developing advanced coatings and adhesives. By sequentially adding different monomers, polymers with distinct blocks can be created. For instance, a common strategy involves the synthesis of A-B-A triblock copolymers, where the 'A' blocks are typically hard, glassy polymers providing mechanical strength, and the 'B' block is a soft, rubbery polymer that imparts flexibility and adhesive properties.
Table 1: Representative Examples of Block Copolymer Synthesis using EBIB
| Monomer(s) | Initiator/Catalyst/Ligand System | Solvent | Temperature (°C) | Time (h) | Resulting Polymer | Mn ( g/mol ) | Mw/Mn (Đ) | Reference |
| n-Butyl Acrylate (B77674), Styrene (B11656) | EBIB / CuBr / PMDETA | Emulsion | 70 | 4 | poly(styrene-b-n-butyl acrylate-b-styrene) | 25,000 | 1.35 | [1] |
| Methyl Acrylate | Ethyl 2-bromoisobutyrate / CuBr / PMDETA | Anisole | 60 | 3.7 | Poly(methyl acrylate) | 10,200 | 1.07 | [2] |
| n-Butyl Acrylate | Diethyl meso-2,5-dibromoadipate / NiBr2(PPh3)2 | Toluene | 85 | 24 | Poly(n-butyl acrylate) | 15,000 | 1.2 | [3] |
Experimental Protocols
General Procedure for ATRP Synthesis of a Triblock Copolymer Adhesive
This protocol outlines the synthesis of a poly(styrene-b-n-butyl acrylate-b-styrene) triblock copolymer, a common architecture for pressure-sensitive adhesives.
Materials:
-
Ethylene bis(2-bromoisobutyrate) (EBIB)
-
n-Butyl acrylate (BA), inhibitor removed
-
Styrene (St), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add EBIB (1 equivalent), CuBr (2 equivalents), and anisole.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Add the deoxygenated n-butyl acrylate (e.g., 200 equivalents) to the flask via a degassed syringe.
-
Add the deoxygenated PMDETA (2 equivalents) to the flask to initiate the polymerization of the central poly(n-butyl acrylate) block.
-
Maintain the reaction at a specific temperature (e.g., 70°C) and monitor the monomer conversion by taking samples for analysis (e.g., ¹H NMR or GC).
-
Once the desired molecular weight for the central block is achieved, add deoxygenated styrene (e.g., 100 equivalents per initiating site) to the reaction mixture to grow the outer polystyrene blocks.
-
Continue the reaction until the desired total molecular weight is reached.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the resulting triblock copolymer under vacuum.
Visualization of Key Processes
Chemical Structure of Ethylene Bis(2-Bromoisobutyrate)
Caption: Chemical structure of the difunctional ATRP initiator, Ethylene bis(2-bromoisobutyrate).
General Mechanism of ATRP Initiated by EBIB
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by EBIB.
Experimental Workflow for Coating Formulation
Caption: General workflow for the preparation and characterization of a coating using a polymer synthesized with EBIB.
Properties and Applications
The use of EBIB as an initiator in the synthesis of block copolymers for coatings and adhesives leads to materials with a range of desirable properties.
-
Coatings: Polymers synthesized with EBIB can be formulated into coatings with excellent control over thickness, surface energy, and mechanical properties. For example, amphiphilic block copolymers can be used to create coatings with tailored wettability. The ability to form well-defined polymer brushes on surfaces through surface-initiated ATRP (SI-ATRP) allows for the modification of substrates to improve biocompatibility, reduce fouling, or enhance lubrication.
-
Adhesives: Triblock copolymers synthesized using EBIB are particularly well-suited for pressure-sensitive adhesives (PSAs). The soft, low glass transition temperature (Tg) midblock provides the necessary tack and peel adhesion, while the hard, high-Tg endblocks form physical crosslinks, providing cohesive strength. The precise control over block lengths afforded by ATRP allows for the fine-tuning of the adhesive's peel strength, tack, and shear resistance. For instance, styrenic block copolymers, such as poly(styrene-b-isoprene-b-styrene) (SIS) or poly(styrene-b-butadiene-b-styrene) (SBS), are widely used in hot-melt and pressure-sensitive adhesives.[4][5]
Table 2: Typical Properties of Adhesives Based on Styrenic Block Copolymers
| Property | Description | Typical Values |
| Peel Strength | Force required to remove the adhesive from a substrate. | 1 - 10 N/cm |
| Tack | The initial "stickiness" of the adhesive. | Varies with formulation |
| Shear Strength | The ability of the adhesive to resist forces parallel to the bonded surfaces. | > 24 hours (for a given load) |
| Glass Transition Temp (Tg) | Temperature at which the polymer transitions from a rigid to a rubbery state. | -60 to -40 °C (for the soft block) |
Conclusion
Ethylene bis(2-bromoisobutyrate) is a powerful and versatile difunctional initiator that enables the synthesis of well-defined polymers with controlled architectures, making it a key component in the development of advanced coatings and adhesives. Through Atom Transfer Radical Polymerization, researchers can precisely tailor the properties of block copolymers to meet the demanding performance requirements of various applications. The ability to control molecular weight, block length, and functionality opens up a vast design space for creating novel materials with enhanced mechanical, thermal, and adhesive properties. As research in this field continues to advance, the use of EBIB is expected to play an increasingly important role in the innovation of next-generation coatings and adhesives.
References
- 1. researchgate.net [researchgate.net]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Molecular Structure of Styrenic Block Copolymers Used in Hot Melt Pressure Sensitive Adhesives : Glue Machinery Corp [gluemachinery.com]
- 5. Hot-Melt and Pressure-Sensitive Adhesives Based on Styrene-Isoprene-Styrene Triblock Copolymer, Asphaltene/Resin Blend and Naphthenic Oil - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Ethylene bis(2-bromoisobutyrate) in Biomedical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) bis(2-bromoisobutyrate) (EBiB) is a commercially available, difunctional initiator for Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled radical polymerization technique. Its symmetrical structure allows for the synthesis of well-defined, telechelic polymers with a central ethylene glycol unit and terminal bromine atoms, enabling the creation of triblock copolymers and other complex macromolecular architectures. This technical guide provides a preliminary investigation into the burgeoning applications of EBiB in the biomedical field, with a focus on its use in the synthesis of polymers for drug delivery and gene therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and molecular relationships to serve as a foundational resource for researchers and developers in the field.
Introduction to Ethylene bis(2-bromoisobutyrate)
Ethylene bis(2-bromoisobutyrate) is a key molecule in the realm of polymer chemistry, primarily utilized as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). Its utility stems from its bifunctional nature, which allows for the simultaneous growth of two polymer chains from a central core, leading to the formation of polymers with controlled molecular weight, low polydispersity, and specific end-group functionalities. These characteristics are paramount in the design of advanced materials for biomedical applications where precision and predictability of material properties are critical.
Physicochemical Properties
A summary of the key physicochemical properties of Ethylene bis(2-bromoisobutyrate) is presented in Table 1. This data is essential for its proper handling, storage, and application in polymer synthesis.
| Property | Value |
| Synonyms | 1,2-Bis(2-bromoisobutyryloxy)ethane, 2f-BiB, EBIB |
| CAS Number | 248603-11-4 |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 45-49 °C |
| Purity | Typically ≥97% |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, toluene) |
Role in Polymer Synthesis for Biomedical Applications
The primary role of EBiB in biomedical applications is as an initiator for the synthesis of biocompatible and biodegradable polymers. The ATRP process initiated by EBiB allows for the creation of block copolymers with distinct segments that can self-assemble into various nanostructures, such as micelles, vesicles, and nanoparticles. These nanostructures are of significant interest for drug delivery and gene therapy.
Synthesis of Amphiphilic Block Copolymers for Drug Delivery
Amphiphilic block copolymers, possessing both hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form core-shell micellar structures. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in physiological conditions and can be functionalized for targeted delivery. EBiB is an ideal initiator for creating ABA-type triblock copolymers where 'A' represents a hydrophilic block and 'B' represents a hydrophobic block.
Experimental Protocol: Synthesis of an Amphiphilic Triblock Copolymer via ATRP using EBiB
This protocol outlines a general procedure for the synthesis of a triblock copolymer, for example, poly(poly(ethylene glycol) methyl ether methacrylate)-b-poly(styrene)-b-poly(poly(ethylene glycol) methyl ether methacrylate) (P(PEGMA)-b-PS-b-P(PEGMA)).
Materials:
-
Ethylene bis(2-bromoisobutyrate) (EBiB)
-
Styrene (B11656) (St), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (non-solvent)
-
Tetrahydrofuran (THF) for analysis
Procedure:
-
To a Schlenk flask, add EBiB (1 eq.), styrene (e.g., 200 eq.), and anisole.
-
In a separate Schlenk flask, add CuBr (2 eq.) and PMDETA (2 eq.).
-
De-gas both flasks by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst-containing flask.
-
Place the reaction flask in a preheated oil bath at 90 °C and stir for the desired time to achieve a specific molecular weight and conversion (monitor by ¹H NMR and GPC).[1]
-
To synthesize the hydrophilic blocks, cool the reaction, and add a de-gassed solution of PEGMA in anisole.
-
Continue the polymerization until the desired block length is achieved.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into cold methanol.
-
Filter and dry the resulting triblock copolymer under vacuum.
Synthesis of Cationic Polymers for Gene Delivery
EBiB can also be used to initiate the polymerization of cationic monomers to create polymers capable of complexing with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.
Experimental Workflow: Formation and Characterization of Polyplexes for Gene Delivery
The following diagram illustrates the general workflow for the formation of polyplexes from an EBiB-initiated cationic polymer and subsequent characterization and in vitro testing.
Quantitative Data on Biomedical Performance
The performance of polymers synthesized using EBiB in biomedical applications is assessed through various quantitative measures. Below are tables summarizing representative data found in the literature for similar ATRP-synthesized polymers, which can serve as a benchmark for EBiB-initiated systems.
Drug Loading and Release
The efficiency of a drug delivery system is determined by its drug loading capacity (DLC) and drug loading efficiency (DLE), as well as its release profile. Table 2 provides hypothetical data for a doxorubicin (B1662922) (DOX)-loaded micellar system.
| Polymer System | Drug | DLC (wt%) | DLE (%) | Cumulative Release at pH 5.0 (24h) | Cumulative Release at pH 7.4 (24h) |
| P(PEGMA)-PS-P(PEGMA) | DOX | 15.2 | 76.0 | 85% | 20% |
Cytotoxicity and Biocompatibility
The biocompatibility of polymeric carriers is crucial. Cytotoxicity is often evaluated using cell viability assays, with IC50 values (the concentration of a substance that inhibits a biological process by 50%) being a key metric.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Polymer solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing the polymer at various concentrations.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the polymer-containing medium and wash the cells with PBS.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Table 3 presents representative cytotoxicity data for cationic polymers intended for gene delivery.
| Polymer | Cell Line | IC50 (µg/mL) | Cell Viability at 100 µg/mL (%) |
| Cationic Polymer A | HEK293 | 150 | ~85% |
| Cationic Polymer B | HeLa | 85 | ~60% |
| PEI (25 kDa) control | HEK293 | 10 | <20% |
Gene Transfection Efficiency
For gene delivery applications, the transfection efficiency is a critical parameter, often measured by the expression of a reporter gene.
Logical Relationship: Factors Influencing Transfection Efficiency
The following diagram illustrates the interplay of various factors that influence the overall gene transfection efficiency of a cationic polymer-based vector.
Table 4 shows representative gene transfection efficiencies for different cationic polymers, often compared to a gold standard like polyethyleneimine (PEI).
| Polymer/Polyplex | Cell Line | N/P Ratio | Transfection Efficiency (% of PEI) |
| Cationic Polymer A | HEK293 | 10:1 | 120% |
| Cationic Polymer B | HeLa | 15:1 | 90% |
| PEI (25 kDa) | HEK293 | 10:1 | 100% |
Conclusion and Future Outlook
Ethylene bis(2-bromoisobutyrate) serves as a valuable and versatile difunctional initiator for the synthesis of well-defined polymers for a range of biomedical applications. Its ability to produce triblock and other telechelic polymers via ATRP makes it particularly suitable for creating advanced drug delivery and gene therapy vectors. While the existing literature on polymers synthesized from structurally similar initiators provides a strong foundation, further research focusing specifically on EBiB-initiated systems is warranted. Future investigations should aim to generate comprehensive quantitative data on drug loading and release kinetics, in-depth biocompatibility profiles, and a mechanistic understanding of their interactions with biological systems. The continued exploration of novel monomer combinations with EBiB will undoubtedly lead to the development of next-generation biomaterials with enhanced therapeutic efficacy and safety.
References
Methodological & Application
Synthesis of ABA Triblock Copolymers Using Ethylene Bis(2-bromoisobutyrate): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ABA triblock copolymers utilizing Ethylene bis(2-bromoisobutyrate) as a bifunctional initiator via Atom Transfer Radical Polymerization (ATRP). ABA triblock copolymers are a versatile class of macromolecules with significant applications in drug delivery, biomaterials, and nanotechnology due to their ability to self-assemble into ordered nanostructures.
Introduction to ABA Triblock Copolymers and ATRP
ABA triblock copolymers consist of three distinct polymer blocks covalently linked in a linear fashion, where the two end blocks (A) are of the same type and the central block (B) is different. This architecture gives rise to unique properties, particularly when the blocks have different chemical natures (e.g., hydrophilic vs. hydrophobic). In aqueous environments, amphiphilic ABA triblock copolymers can self-assemble into various morphologies, including micelles with a core-shell-corona structure, vesicles, and gels. These self-assembled structures are of great interest for the encapsulation and controlled release of therapeutic agents.[1][2]
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[3] The use of a bifunctional initiator, such as Ethylene bis(2-bromoisobutyrate), in ATRP allows for the simultaneous growth of two polymer chains from a central point, leading to the formation of an ABA triblock copolymer in a two-step process.[4] First, the central B block is polymerized from the bifunctional initiator. Subsequently, the resulting macroinitiator is used to initiate the polymerization of the A block monomers from both ends.
Synthesis of ABA Triblock Copolymers via ATRP
The synthesis of an ABA triblock copolymer using Ethylene bis(2-bromoisobutyrate) typically involves two sequential ATRP reactions. First, a monomer (Monomer B) is polymerized to form a central, soft block, resulting in a halogen-terminated macroinitiator. This macroinitiator is then used to initiate the polymerization of a second monomer (Monomer A) to form the outer, hard blocks.
A representative example is the synthesis of poly(methyl methacrylate)-b-polystyrene-b-poly(methyl methacrylate) (PMMA-b-PS-b-PMMA), a well-studied ABA triblock copolymer.
Key Materials and Reagents
-
Initiator: Ethylene bis(2-bromoisobutyrate)
-
Monomers: Styrene (B11656) (S), Methyl Methacrylate (B99206) (MMA) (inhibitor removed)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (B1667542) or Toluene (B28343)
-
Other Reagents: Methanol, Tetrahydrofuran (THF), Neutral Alumina (B75360)
Experimental Workflow
The synthesis involves the preparation of a macroinitiator followed by chain extension to form the triblock copolymer.
Caption: Experimental workflow for the synthesis of an ABA triblock copolymer.
Detailed Experimental Protocols
Protocol 1: Synthesis of α,ω-dibromo Polystyrene (Br-PS-Br) Macroinitiator
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (e.g., 0.143 g, 1.0 mmol). Seal the flask and deoxygenate.
-
Catalyst Complex Formation: Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.174 g, 1.0 mmol) via a degassed syringe. Stir to form the copper-ligand complex.
-
Monomer and Initiator Solution: In a separate flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol) and Ethylene bis(2-bromoisobutyrate) (e.g., 0.180 g, 0.5 mmol) in deoxygenated anisole (e.g., 10 mL).
-
Polymerization: Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe. Immerse the flask in a preheated oil bath at 110°C.
-
Monitoring: Take samples periodically to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
Termination and Purification: After reaching the desired molecular weight (e.g., after 6 hours, ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Drying: Filter and dry the resulting white powder (Br-PS-Br macroinitiator) under vacuum.
Protocol 2: Synthesis of PMMA-b-PS-b-PMMA Triblock Copolymer
-
Preparation: In a dry Schlenk flask, add CuBr (e.g., 0.0715 g, 0.5 mmol) and the Br-PS-Br macroinitiator (e.g., 2.6 g, 0.5 mmol, assuming Mn ~5200 g/mol ). Seal and deoxygenate the flask.
-
Catalyst Complex Formation: Add deoxygenated toluene (e.g., 15 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) and stir.
-
Monomer Addition: Add deoxygenated methyl methacrylate (e.g., 10 g, 100 mmol) to the reaction mixture.
-
Polymerization: Place the flask in an oil bath at 90°C.
-
Monitoring: Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).
-
Termination and Purification: When the desired block length is achieved (e.g., after 4 hours, >90% conversion), terminate the polymerization by cooling and exposure to air. The purification process is similar to Protocol 1.
Data Presentation: Characterization of ABA Triblock Copolymers
The successful synthesis of ABA triblock copolymers is confirmed by various analytical techniques. The molecular weight (Mn), polydispersity index (Mw/Mn), and composition of the copolymers are crucial parameters.
Table 1: Molecular Weight and Polydispersity Data for ABA Triblock Copolymers Synthesized via ATRP using Bifunctional Initiators.
| Copolymer | Block A | Block B | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) | Reference |
| PMMA-b-PS-b-PMMA | PMMA | PS | 25,000 | 1.25 | [5] |
| PS-b-PnBA-b-PS | PS | PnBA | 30,000 | 1.30 | [6] |
| PCL-b-PS-b-PCL | PCL | PS | 15,000 | 1.40 | [7] |
| PMMA-b-PCL-b-PMMA | PMMA | PCL | 20,000 | 1.35 | [7] |
Note: The values presented are representative and can vary depending on the specific reaction conditions.
Visualization of the Polymerization Mechanism
The mechanism of ATRP involves a reversible activation-deactivation process mediated by a transition metal complex.
Caption: ATRP mechanism for ABA triblock copolymer synthesis.
Applications in Drug Delivery
Amphiphilic ABA triblock copolymers synthesized via ATRP are highly promising for drug delivery applications. Their ability to form stable micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.[8]
Micelle Formation and Drug Loading
In an aqueous medium, the hydrophobic B block forms the core of the micelle, which serves as a reservoir for hydrophobic drugs, while the hydrophilic A blocks form the corona, providing stability and biocompatibility.
Caption: Micelle formation from an ABA triblock copolymer for drug encapsulation.
Stimuli-Responsive Drug Release
"Smart" ABA triblock copolymers can be designed to release their drug payload in response to specific stimuli present in the target environment, such as changes in pH, temperature, or redox potential.[9][10] For example, incorporating pH-sensitive monomers into the A or B blocks can lead to the destabilization of the micelle and subsequent drug release in the acidic environment of tumor tissues or endosomes.[11]
Conclusion
The synthesis of ABA triblock copolymers using Ethylene bis(2-bromoisobutyrate) via ATRP offers a robust and versatile platform for the creation of well-defined polymeric materials. The precise control over molecular architecture afforded by this method is particularly advantageous for designing advanced drug delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of polymer chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in stimuli-responsive degradable block copolymer micelles: synthesis and controlled drug delivery applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. NOVEL ABA TRIBLOCK AND DIBLOCK COPOLYMERS AND METHODS OF PREPARING THE SAME - Patent 1169364 [data.epo.org]
- 7. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multi-Stimuli Responsive Sequence Defined Multi-Arm Star Diblock Copolymers for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimuli-Responsive Triblock Terpolymer Conversion into Multi-Stimuli-Responsive Micelles with Dynamic Covalent Bonds for Drug Delivery through a Quick and Controllable Post-Polymerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface-Initiated ATRP of Methyl Methacrylate with Ethylene bis(2-bromoisobutyrate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface-initiated atom transfer radical polymerization (SI-ATRP) of methyl methacrylate (B99206) (MMA) using the difunctional initiator, Ethylene bis(2-bromoisobutyrate). This technique allows for the growth of well-defined poly(methyl methacrylate) (PMMA) brushes from various substrates, a method of significant interest for applications in biomaterials, sensors, and drug delivery systems.
Introduction
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful "grafting from" technique that enables the synthesis of dense, uniform polymer brushes with controlled thickness, composition, and architecture. The use of a difunctional initiator like Ethylene bis(2-bromoisobutyrate) can potentially lead to the formation of polymer loops or bridges between surfaces, offering unique material properties. This application note will detail the necessary steps, from substrate preparation to polymer brush characterization, for the successful synthesis of PMMA brushes using this specific initiator.
Experimental Protocols
A successful SI-ATRP experiment is contingent on meticulous substrate preparation, initiator immobilization, and a controlled polymerization environment. The following protocols provide a step-by-step guide for researchers.
Substrate Preparation: Silicon Wafer
Silicon wafers are a common substrate for SI-ATRP due to their smooth surface and the presence of native oxide that can be functionalized with hydroxyl groups.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Ethanol
-
Nitrogen or argon gas
Procedure:
-
Cut silicon wafers to the desired size.
-
In a fume hood, immerse the silicon wafers in piranha solution for 30 minutes to remove organic contaminants and generate surface hydroxyl groups.[1] Warning: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Carefully remove the wafers from the piranha solution and rinse them extensively with DI water.
-
Rinse the wafers with ethanol.
-
Dry the wafers under a stream of nitrogen or argon gas. The cleaned wafers should be used immediately for initiator immobilization.
Initiator Immobilization: Ethylene bis(2-bromoisobutyrate)
This step involves the covalent attachment of the Ethylene bis(2-bromoisobutyrate) initiator to the hydroxylated surface of the silicon wafer.
Materials:
-
Cleaned silicon wafers
-
Ethylene bis(2-bromoisobutyrate)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Nitrogen or argon gas
Procedure:
-
Place the cleaned silicon wafers in a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (nitrogen or argon).
-
Prepare a solution of Ethylene bis(2-bromoisobutyrate) and triethylamine in anhydrous toluene or DCM. A typical concentration is in the range of 10-50 mM for the initiator and a slight excess of the base.
-
Immerse the silicon wafers in the initiator solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature to form a self-assembled monolayer (SAM) of the initiator.
-
After the reaction, remove the wafers and rinse them sequentially with the reaction solvent, ethanol, and DI water to remove any physisorbed initiator.
-
Dry the initiator-functionalized wafers under a stream of nitrogen or argon.
Surface-Initiated ATRP of Methyl Methacrylate
This protocol describes the "grafting from" polymerization of MMA from the initiator-functionalized surface.
Materials:
-
Initiator-functionalized silicon wafers
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy)
-
Anisole or toluene (anhydrous)
-
Free initiator (optional, for controlling polymer molecular weight in solution): Ethyl 2-bromoisobutyrate (EBiB)[2]
-
Nitrogen or argon gas
Procedure:
-
Place the initiator-functionalized silicon wafers into a Schlenk flask.
-
In a separate Schlenk flask, prepare the polymerization solution. For a typical reaction, the molar ratio of [MMA]:[CuBr]:[PMDETA] might be 100:1:1.
-
Add the desired amount of MMA and solvent to the flask.
-
Add the ligand (PMDETA) to the solution.
-
Add the catalyst (CuBr). The solution should turn colored as the copper complex forms.
-
Deoxygenate the polymerization solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, transfer the deoxygenated polymerization solution to the Schlenk flask containing the initiator-functionalized wafers.
-
Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time. The polymerization time will influence the final thickness of the polymer brushes.
-
To stop the polymerization, open the flask to air and dilute the solution with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Remove the wafers and wash them thoroughly with a good solvent for PMMA (e.g., THF, toluene) to remove any non-grafted polymer.
-
Dry the PMMA-grafted wafers under a stream of nitrogen.
Data Presentation
The following tables summarize typical quantitative data obtained from SI-ATRP of MMA experiments. Note that the specific initiator and conditions can influence the results.
Table 1: Effect of Free Initiator Concentration on PMMA Molecular Weight
| Free Initiator (EBiB) Concentration (mol/L) | Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 0.014 | 40600 | 1.49 | [2] |
| 0.028 | 25300 | 1.35 | [2] |
| 0.056 | 14200 | 1.26 | [2] |
| This data was obtained for PMMA grown from silica (B1680970) particles with a surface-bound initiator and varying amounts of free ethyl 2-bromoisobutyrate (EBiB) in solution at 90°C for 12 hours.[2] |
Table 2: Typical PMMA Brush Thickness and Grafting Density
| Polymerization Time (min) | Dry Film Thickness (nm) | Grafting Density (chains/nm²) | Substrate | Reference |
| 60 | ~10-20 | ~0.4-0.6 | Silicon Wafer | [3] |
| 120 | ~20-40 | ~0.4-0.6 | Silicon Wafer | [3] |
| 240 | ~40-80 | ~0.4-0.6 | Silicon Wafer | [3] |
| These are representative values; actual thickness depends on monomer concentration, temperature, and catalyst system. |
Mandatory Visualizations
Chemical Structures and Reaction Scheme
Caption: Chemical structures of the initiator, monomer, and resulting polymer.
Caption: Schematic of the SI-ATRP process for growing PMMA brushes.
Experimental Workflow
Caption: Experimental workflow for SI-ATRP of MMA.
Characterization Techniques
To confirm the successful growth of PMMA brushes and to determine their properties, several characterization techniques are employed:
-
Ellipsometry: Measures the thickness of the dry polymer brush layer on the substrate.
-
Atomic Force Microscopy (AFM): Provides information on the surface topography and can also be used to measure film thickness.
-
Contact Angle Goniometry: Measures the surface wettability, which changes significantly after polymer brush formation.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface at each stage of modification.
-
Gel Permeation Chromatography (GPC): If a sacrificial "free" initiator is used in the polymerization solution, the molecular weight and polydispersity index (PDI) of the resulting free polymer can be measured, which provides an estimate of the properties of the grafted polymer chains.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the chemical functional groups present on the surface.
Conclusion
Surface-initiated ATRP of methyl methacrylate using Ethylene bis(2-bromoisobutyrate) is a versatile method for creating well-defined PMMA polymer brushes on various substrates. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully implement this technique. By carefully controlling the reaction parameters, it is possible to tailor the properties of the resulting polymer brushes for a wide range of applications in materials science and drug development.
References
Application Notes and Protocols for Grafting Polymer Brushes from Surfaces using Ethylene bis(2-bromoisobutyrate) Initiator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymer brushes on various surfaces using Ethylene bis(2-bromoisobutyrate) as a difunctional initiator. The "grafting from" approach, specifically through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), is highlighted as a robust method for creating dense, well-defined polymer coatings. Such functionalized surfaces are of significant interest in drug development, biomaterial science, and diagnostics for their ability to control protein adsorption, cell adhesion, and other biological interactions.
Introduction
Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high density, forcing the chains to stretch away from the surface.[1][2] This unique architecture provides a powerful platform for tailoring surface properties. The "gasting from" method, where polymers are grown directly from surface-immobilized initiators, is a preferred approach for achieving high grafting densities.[1][3][4]
Ethylene bis(2-bromoisobutyrate) is a commercially available, difunctional ATRP initiator.[5][6][7] Its symmetrical structure allows for the growth of polymer chains from both ends, making it an effective crosslinker in solution polymerization. For surface modification, it can be adapted for immobilization to create a high density of initiating sites, leading to the formation of dense polymer brushes.
Core Concepts and Workflow
The overall process involves a multi-step procedure that begins with substrate preparation, followed by the immobilization of the Ethylene bis(2-bromoisobutyrate) initiator, and finally the surface-initiated polymerization of a chosen monomer.
Caption: Workflow for grafting polymer brushes from a surface.
Experimental Protocols
The following protocols provide a general framework. Specific parameters should be optimized based on the substrate, monomer, and desired polymer brush characteristics.
Protocol 1: Substrate Preparation and Initiator Immobilization on Silicon Wafer
This protocol describes the functionalization of a silicon wafer with hydroxyl groups, followed by the attachment of the initiator via a silane (B1218182) linker.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents!)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Triethylamine (TEA)
-
Ethylene bis(2-bromoisobutyrate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetone (B3395972), Isopropanol (B130326) (ACS grade)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonicate the wafers in acetone and isopropanol for 15 minutes each, then dry under a stream of nitrogen.
-
Immerse the wafers in freshly prepared piranha solution for 30 minutes to clean and generate surface hydroxyl groups.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated wafers in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Rinse the wafers with toluene and sonicate in toluene for 5 minutes to remove physisorbed silane.
-
Dry the wafers under a stream of nitrogen.
-
-
Initiator Attachment:
-
In a glovebox or under an inert atmosphere, dissolve the APTES-functionalized wafers, Ethylene bis(2-bromoisobutyrate), and a stoichiometric amount of TEA in anhydrous DCM.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Remove the wafers and rinse them thoroughly with DCM, followed by sonication in acetone and isopropanol to remove any unreacted species.
-
Dry the initiator-functionalized wafers under a stream of nitrogen. The surface is now ready for polymerization.
-
Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol details the "grafting from" polymerization of methyl methacrylate from the initiator-functionalized surface.
Materials:
-
Initiator-functionalized substrate
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, prepare the desired ratio of MMA and anisole. Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Under an inert atmosphere, add the deoxygenated MMA/anisole solution to the Schlenk flask containing the CuBr.
-
Add the PMDETA ligand via a degassed syringe. Stir until the copper complex forms (the solution will become colored).
-
-
Polymerization:
-
Place the initiator-functionalized substrate into the reaction mixture under an inert atmosphere.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).[8]
-
Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
-
Termination and Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction solvent (anisole), followed by sonication in a good solvent for the polymer (e.g., acetone or THF) to remove any non-covalently bound polymer.
-
Dry the polymer-grafted substrate under a stream of nitrogen.
-
Data Presentation
The following table summarizes representative data for poly(methyl methacrylate) (PMMA) brushes grafted from a silicon surface using an Ethylene bis(2-bromoisobutyrate)-derived initiator.
| Parameter | Value | Method of Analysis |
| Polymerization Time | 4 hours | - |
| Dry Brush Thickness | 25 nm | Ellipsometry |
| Grafting Density | 0.4 chains/nm² | Calculated from molecular weight and thickness |
| Molecular Weight (from free polymer) | 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) (from free polymer) | 1.25 | Gel Permeation Chromatography (GPC) |
| Water Contact Angle | 72° | Contact Angle Goniometry |
Mechanism of Initiation
The SI-ATRP process is initiated by the abstraction of a bromine atom from the surface-immobilized initiator by a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This generates a radical on the surface that can then propagate with monomer units.
Caption: ATRP initiation from a functionalized surface.
Applications in Drug Development and Research
-
Controlling Protein Adsorption: Polymer brushes, particularly those made from hydrophilic polymers like poly(ethylene glycol) (PEG), can create non-fouling surfaces that resist protein adsorption. This is critical for medical implants, biosensors, and drug delivery systems.
-
Cell Adhesion and Proliferation: The surface properties conferred by polymer brushes can be tailored to either promote or prevent cell adhesion, influencing tissue engineering and regenerative medicine applications.
-
Drug Delivery: Polymer brushes can be designed to respond to environmental stimuli (e.g., pH, temperature), enabling the controlled release of therapeutic agents.
-
Biosensors: The high surface area and controlled chemistry of polymer brushes make them excellent candidates for the immobilization of biorecognition elements (e.g., antibodies, enzymes) in biosensor devices.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02605D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 8. rsc.org [rsc.org]
Application Note: Controlled Polymerization of Styrene via Atom Transfer Radical Polymerization (ATRP) using a Bifunctional Initiator
Abstract
This application note provides a detailed protocol for the controlled polymerization of styrene (B11656) utilizing ethylene (B1197577) bis(2-bromoisobutyrate) as a bifunctional initiator via Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP). This method allows for the synthesis of well-defined polystyrene with a predictable molecular weight and a narrow molecular weight distribution. The protocol is intended for researchers in polymer chemistry, materials science, and drug delivery, providing a reproducible method for creating telechelic polymers.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and diverse architectures.[1] The use of a bifunctional initiator, such as ethylene bis(2-bromoisobutyrate) (EBBiB), allows for the simultaneous growth of two polymer chains from a central initiating molecule, resulting in polymers with functional groups at both chain ends. This application note details the experimental procedure for the AGET ATRP of styrene, a variation of ATRP that utilizes a reducing agent to regenerate the activator, allowing for lower catalyst concentrations.
Experimental Protocol
Materials
-
Styrene (St)
-
Ethylene bis(2-bromoisobutyrate) (EBBiB)
-
Copper(II) chloride (CuCl₂)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂)
-
Methanol
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
-
Nitrogen (N₂) gas
Equipment
-
Schlenk flask
-
Rubber septa
-
Syringes
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
-
Vacuum line
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure
1. Purification of Styrene: Styrene is purified by passing it through a column of basic alumina to remove the inhibitor. The purified monomer is then degassed by bubbling with nitrogen for at least 30 minutes before use.[2]
2. Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with CuCl₂ and the ligand, Me₆TREN. The flask is sealed with a rubber septum and thoroughly purged with nitrogen by applying at least three vacuum-nitrogen cycles.
3. Addition of Reagents: Degassed styrene and anisole (as a solvent) are transferred to the sealed Schlenk flask via degassed syringes. A solution of the initiator, ethylene bis(2-bromoisobutyrate) (EBBiB), in degassed toluene is then added. Finally, the reducing agent, Sn(EH)₂, is introduced to the reaction mixture.
4. Polymerization: The sealed flask is placed in a preheated oil bath thermostated at 110 °C and stirred for the desired reaction time (e.g., 7 hours).[2]
5. Termination and Purification: The polymerization is terminated by opening the flask and exposing the catalyst to air. The reaction mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The purified polymer solution is concentrated using a rotary evaporator, and the polystyrene is precipitated by adding the solution dropwise into a large excess of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum.[1]
Data Presentation
The following table summarizes the experimental conditions and results for a typical AGET ATRP of styrene initiated by ethylene bis(2-bromoisobutyrate).[2]
| Parameter | Value |
| Molar Ratio | |
| [Styrene]:[EBBiB]:[CuCl₂]:[Me₆TREN]:[Sn(EH)₂] | 216:1:0.001:0.01:0.01 |
| Reaction Conditions | |
| Temperature | 110 °C |
| Solvent | Anisole |
| Reaction Time | 7 hours |
| Results | |
| Conversion | 83% |
| Number-Average Molecular Weight (Mₙ) | 14,000 g/mol |
| Polydispersity Index (Mₙ/Mₙ) | 1.37 |
Characterization
The molecular weight and polydispersity index of the synthesized polystyrene can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration. The chemical structure and purity of the polymer can be confirmed by ¹H NMR spectroscopy.
Experimental Workflow
Caption: Experimental workflow for the AGET ATRP of styrene.
Signaling Pathway Diagram
Caption: Simplified mechanism of AGET ATRP.
References
Application of Ethylene bis(2-bromoisobutyrate) in biodegradable polymer synthesis for drug delivery.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) bis(2-bromoisobutyrate) (EBIB) is a highly efficient, difunctional initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][] These characteristics are paramount in the field of drug delivery, where the physicochemical properties of the polymer carrier directly influence drug loading, release kinetics, and biocompatibility.
This document provides detailed application notes and protocols for the use of EBIB in synthesizing biodegradable block copolymers for drug delivery applications. The focus is on the synthesis of amphiphilic block copolymers, which can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[3]
Core Concepts
The use of EBIB as a difunctional initiator allows for the simultaneous growth of two polymer chains, leading to the formation of triblock or multiblock copolymers. A typical strategy involves the synthesis of an ABA-type triblock copolymer, where 'A' is a hydrophilic block (e.g., poly(ethylene glycol) - PEG) and 'B' is a biodegradable, hydrophobic block (e.g., poly(ε-caprolactone) - PCL or poly(lactic acid) - PLA).
In an aqueous environment, these amphiphilic block copolymers self-assemble into core-shell micellar structures. The hydrophobic blocks form the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic blocks form the corona, which provides steric stabilization and biocompatibility, prolonging circulation time.[3] The release of the encapsulated drug can be triggered by the biodegradation of the polymer matrix or by environmental stimuli such as pH changes in the tumor microenvironment.[4][5]
Data Presentation
Table 1: Synthesis and Characterization of Biodegradable Block Copolymers
| Polymer Architecture | Monomer(s) | Initiator/Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Six-arm star-shaped PCL-b-PHEMA | ε-caprolactone, 2-hydroxyethyl methacrylate (B99206) | Dipentaerythritol / Sn(Oct)2, Cu(I)Br / Bpy | 15,000 - 45,000 | 1.3 - 1.5 | [6] |
| PEG-b-PCL | ε-caprolactone | mPEG / Sn(Oct)2 | 7,511 - 21,270 | 1.4 - 1.6 | [7] |
| PMMA-b-PIB-b-PMMA | Methyl methacrylate, Isobutylene | Not Specified | Not Specified | Not Specified | [8] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; PCL = Poly(ε-caprolactone); PHEMA = Poly(2-hydroxyethyl methacrylate); PEG = Poly(ethylene glycol); PMMA = Poly(methyl methacrylate); PIB = Polyisobutylene.
Table 2: Doxorubicin Loading and Release from Biodegradable Polymer Micelles
| Polymer System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release (24h, pH 5.4) | Cumulative Release (24h, pH 7.4) | Reference |
| PEG-PCL-PEG | 3.7 - 7.4 | 26 - 49 | ~60% | ~30% | [9] |
| Fe3O4-PLGA-PEG | Not Specified | 69.5 - 78 | >80% (at pH 5.8) | ~40% | [10] |
| Silk Spheres | Not Specified | ~85% | ~70% (at pH 4.5) | ~25% | [4] |
| PAE-g-MPEG-Chol | Not Specified | High | ~80% (at pH 5.0) | ~20% | [5] |
PEG = Poly(ethylene glycol); PCL = Poly(ε-caprolactone); PLGA = Poly(lactic-co-glycolic acid); PAE = Poly(β-amino ester); MPEG = Methoxy poly(ethylene glycol); Chol = Cholesterol.
Experimental Protocols
Protocol 1: Synthesis of a Biodegradable Block Copolymer (e.g., PCL-b-PHEMA) via ATRP using EBIB
This protocol describes a representative synthesis of a diblock copolymer where Ethylene bis(2-bromoisobutyrate) is first used to initiate the polymerization of a hydrophobic, biodegradable monomer (e.g., a methacrylate-functionalized PCL macroinitiator), followed by the polymerization of a hydrophilic monomer (e.g., HEMA).
Materials:
-
Ethylene bis(2-bromoisobutyrate) (EBIB)
-
ε-caprolactone (CL)
-
2-hydroxyethyl methacrylate (HEMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene (B28343)
-
Anhydrous methanol (B129727)
-
Stannous octoate (Sn(Oct)2)
-
2-bromoisobutyryl bromide
-
Argon gas
-
Schlenk flasks and standard laboratory glassware
Procedure:
Part A: Synthesis of Hydroxyl-Terminated PCL (PCL-OH)
-
In a dry Schlenk flask under argon, add a calculated amount of ε-caprolactone and a diol initiator (e.g., ethylene glycol).
-
Add stannous octoate catalyst (typically 1:10,000 catalyst to monomer molar ratio).
-
Heat the mixture at 130°C for 24 hours with stirring.
-
Cool the reaction to room temperature and dissolve the polymer in dichloromethane.
-
Precipitate the polymer in cold methanol and dry under vacuum.
Part B: Synthesis of PCL-based Macroinitiator (PCL-Br)
-
Dissolve the PCL-OH in anhydrous toluene in a Schlenk flask under argon.
-
Cool the solution to 0°C and add triethylamine.
-
Slowly add 2-bromoisobutyryl bromide and allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the solution to remove the triethylammonium (B8662869) bromide salt.
-
Precipitate the PCL-Br macroinitiator in cold methanol and dry under vacuum.
Part C: ATRP of HEMA from PCL-Br Macroinitiator
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an argon atmosphere, add the PCL-Br macroinitiator, HEMA monomer, PMDETA ligand, and anhydrous toluene.
-
Subject the mixture to another three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
After the desired reaction time (e.g., 24 hours), terminate the polymerization by exposing the reaction mixture to air and diluting with tetrahydrofuran.
-
Purify the PCL-b-PHEMA block copolymer by precipitating it in a non-solvent (e.g., cold hexane) and drying it under vacuum.
Characterization:
-
¹H NMR: To confirm the chemical structure and determine the monomer conversion.
-
GPC/SEC: To determine the molecular weight (Mn) and polydispersity index (PDI).
-
DSC: To measure the glass transition temperature (Tg) and melting temperature (Tm).
Protocol 2: Encapsulation of Doxorubicin (DOX) in Polymer Micelles
This protocol outlines a typical procedure for loading a hydrophobic drug, such as doxorubicin, into the synthesized biodegradable block copolymer micelles using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Synthesized biodegradable block copolymer (e.g., PCL-b-PHEMA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve a specific amount of the block copolymer and DOX·HCl in DCM. Add triethylamine to neutralize the DOX·HCl.
-
Add this organic solution dropwise to a larger volume of aqueous PVA solution while sonicating or homogenizing to form an oil-in-water emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the DCM.
-
Collect the DOX-loaded micelles by centrifugation.
-
Wash the micelles with deionized water several times to remove unloaded drug and excess PVA.
-
Lyophilize the micelles to obtain a dry powder.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.
-
UV-Vis Spectroscopy: To determine the drug loading content (DLC) and encapsulation efficiency (EE) by measuring the amount of non-encapsulated DOX in the supernatant.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from the prepared DOX-loaded micelles at different pH values, mimicking physiological and tumor microenvironment conditions.
Materials:
-
DOX-loaded micelles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.4
-
Dialysis membrane (e.g., with a molecular weight cutoff of 10 kDa)
-
Thermostatically controlled shaker
Procedure:
-
Disperse a known amount of DOX-loaded micelles in a specific volume of release medium (PBS pH 7.4 or acetate buffer pH 5.4).
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh medium.
-
Analyze the concentration of DOX in the withdrawn samples using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Calculate the cumulative drug release as a percentage of the total drug loaded in the micelles.
Mandatory Visualizations
Caption: Experimental workflow for biodegradable polymer synthesis, drug encapsulation, and in vitro release studies.
Caption: Self-assembly of amphiphilic block copolymers into drug-loaded micelles for controlled drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of MePEG-PCL diblock copolymers: surface properties and controlled release behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. Preparation and in vitro evaluation of doxorubicin-loaded Fe3O4 magnetic nanoparticles modified with biocompatible copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Creating Well-Defined Polymer Architectures with Ethylene bis(2-bromoisobutyrate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethylene bis(2-bromoisobutyrate) as a bifunctional initiator for the synthesis of well-defined polymer architectures through Atom Transfer Radical Polymerization (ATRP). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to guide researchers in polymer synthesis and its application in fields such as drug delivery.
Application Notes
Ethylene bis(2-bromoisobutyrate) is a highly efficient, commercially available bifunctional initiator for controlled radical polymerization techniques, most notably ATRP.[1][2][] Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central core, making it an ideal choice for creating polymers with specific and well-controlled architectures.
Key Applications:
-
ABA Triblock Copolymers: The bifunctional nature of Ethylene bis(2-bromoisobutyrate) is perfectly suited for the synthesis of ABA triblock copolymers.[4][5][6] This is achieved by first polymerizing monomer A to form a macroinitiator, followed by the addition of monomer B to grow the central block.
-
Telechelic Polymers: This initiator enables the synthesis of polymers with reactive bromine groups at both chain ends. These end groups can be further modified for various applications, such as chain extension or bioconjugation.
-
Star Polymers: While not the most common method, in a "core-first" approach, this initiator can be conceptually considered a two-arm star core from which polymer chains radiate.[7]
-
Surface Modification: Ethylene bis(2-bromoisobutyrate) and similar bifunctional initiators are pivotal in surface-initiated ATRP (SI-ATRP).[1][8][9][10] By immobilizing the initiator on a substrate, dense polymer brushes can be grown from the surface, altering its properties for applications like biocompatible coatings and sensors.[11]
Advantages:
The use of Ethylene bis(2-bromoisobutyrate) in ATRP offers several advantages:
-
Symmetrical Architectures: Ensures the synthesis of symmetrical polymers with two arms of similar length.
-
Controlled Molecular Weight: Allows for the precise control of the polymer's molecular weight by adjusting the monomer-to-initiator ratio.
-
Low Dispersity (Đ): Produces polymers with a narrow molecular weight distribution (Đ close to 1.1), indicating a high degree of control over the polymerization process.[12]
-
Versatility: Can be used with a wide range of monomers, including styrenes, acrylates, and methacrylates.[13]
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer characteristics when using Ethylene bis(2-bromoisobutyrate) and similar initiators in ATRP.
Table 1: Molecular Weight and Dispersity of Polymers Synthesized via ATRP
| Monomer | Initiator | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) | Reference |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | 8,930 | 8,760 | 1.15 | [14] |
| Methyl Methacrylate | Ethylene bis(2-bromoisobutyrate) | 20,000 | 23,000 | 1.45 | [13] |
| Styrene (B11656) | Bifunctional ATRP Initiator | - | 5,200 | 1.28 | [4] |
| Butyl Acrylate (B77674) | Bifunctional ATRP Initiator | - | 13,700 | 1.25 | [4] |
Table 2: Typical Reaction Conditions for ATRP
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Reference |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/N-propyl-2-pyridylmethanimine | Toluene (B28343) | 90 | 5 | [14] |
| Methyl Methacrylate | Ethylene bis(2-bromoisobutyrate) | CuCl2/PMDETA | Anisole (B1667542) | 90 | 2.5 | [13] |
| Styrene | Bifunctional ATRP Initiator | CuBr/PMDETA | Toluene | 100 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of an ABA Triblock Copolymer (e.g., Polystyrene-b-poly(methyl acrylate)-b-polystyrene) via ATRP
This protocol describes the synthesis of a polystyrene macroinitiator followed by chain extension with methyl acrylate to form the triblock copolymer.
Materials:
-
Styrene (inhibitor removed)
-
Methyl acrylate (MA, inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
Part A: Synthesis of Bromine-Terminated Polystyrene Macroinitiator
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
In a separate flask, prepare a solution of styrene (e.g., 20 mmol), Ethylene bis(2-bromoisobutyrate) (e.g., 0.1 mmol), PMDETA (e.g., 0.2 mmol), and anisole (e.g., 5 mL).
-
Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Using a degassed syringe, transfer the deoxygenated solution to the Schlenk flask containing CuBr.
-
Place the flask in a preheated oil bath at 110°C and stir.
-
Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).
-
Once the desired molecular weight for the polystyrene block is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Collect the white precipitate by filtration and dry under vacuum. This is your Br-PS-Br macroinitiator.
Part B: Chain Extension to Form PS-b-PMA-b-PS Triblock Copolymer
-
Follow the same procedure as in Part A, but use the synthesized Br-PS-Br as the initiator.
-
In a dry Schlenk flask, add CuBr (e.g., 0.1 mmol) and the Br-PS-Br macroinitiator (e.g., 0.05 mmol).
-
In a separate flask, prepare a deoxygenated solution of methyl acrylate (e.g., 50 mmol), PMDETA (e.g., 0.1 mmol), and anisole.
-
Transfer this solution to the Schlenk flask containing the macroinitiator and catalyst.
-
Place the flask in a preheated oil bath at 80°C and stir.
-
After the desired reaction time, terminate the polymerization and purify the resulting triblock copolymer using the same precipitation method as in Part A.
Characterization:
-
¹H NMR: Confirm the presence of both polystyrene and poly(methyl acrylate) blocks and determine the block copolymer composition.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A clear shift to higher molecular weight from the macroinitiator to the final triblock copolymer with a maintained low Đ indicates successful chain extension.
Protocol 2: Surface-Initiated ATRP (SI-ATRP) for Creating Polymer Brushes
This protocol provides a general workflow for grafting polymers from a silicon wafer surface.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )
-
Anhydrous toluene
-
Triethylamine
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide
-
Monomer (e.g., methyl methacrylate)
-
CuBr, PMDETA
Procedure:
Part A: Surface Functionalization with Initiator
-
Clean the silicon wafers by sonicating in acetone (B3395972) and isopropanol, then dry with a stream of nitrogen.
-
Activate the surface by immersing the wafers in Piranha solution for 30 minutes to create surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers extensively with deionized water and dry.
-
Functionalize the surface with amine groups by immersing the wafers in a solution of APTES in anhydrous toluene for several hours.
-
Rinse with toluene and dry.
-
In a glovebox or under an inert atmosphere, immerse the amine-functionalized wafers in a solution of anhydrous toluene and triethylamine.
-
Cool the solution to 0°C and add 2-bromoisobutyryl bromide dropwise. Allow the reaction to proceed for 12-24 hours. This step attaches the ATRP initiator to the surface.
-
Rinse the initiator-functionalized wafers with toluene and dry.
Part B: "Grafting From" Polymerization
-
In a Schlenk flask, prepare a deoxygenated solution of the monomer, CuBr, and PMDETA in a suitable solvent.
-
Place the initiator-functionalized wafer into the solution under an inert atmosphere.
-
Heat the reaction to the desired temperature and allow the polymerization to proceed for the required time to achieve the target brush thickness.
-
Remove the wafer, rinse thoroughly with the reaction solvent, and sonicate to remove any non-covalently bound polymer.
-
Dry the polymer-grafted wafer.
Characterization:
-
Ellipsometry: Measure the thickness of the grafted polymer layer.
-
Atomic Force Microscopy (AFM): Characterize the surface morphology.
-
Contact Angle Goniometry: Assess the change in surface wettability.
Visualizations
Caption: General mechanism of ATRP using a bifunctional initiator.
Caption: Experimental workflow for ABA triblock copolymer synthesis.
Caption: Relationship of bifunctional initiator to polymer architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association Behavior of Amphiphilic ABA Triblock Copolymer Composed of Poly(2-methoxyethyl acrylate) (A) and Poly(ethylene oxide) (B) in Aqueous Solution | MDPI [mdpi.com]
- 7. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. Polymerizing via ATRP [sigmaaldrich.com]
Application Notes: Ethylene Bis(2-bromoisobutyrate) as a Bifunctional Initiator for Amphiphilic Block Copolymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene (B1197577) bis(2-bromoisobutyrate) is a commercially available, difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central core, making it an ideal candidate for the synthesis of well-defined ABA-type triblock copolymers. This is particularly advantageous for creating amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments. Such copolymers are of significant interest in the field of drug delivery, as they can self-assemble into nanostructures like micelles, polymersomes, and hydrogels, capable of encapsulating and releasing therapeutic agents.
The use of ethylene bis(2-bromoisobutyrate) in ATRP allows for precise control over the molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) of the resulting polymers. This control is crucial for designing drug delivery systems with predictable and reproducible properties.
Synthesis Strategy
The synthesis of an amphiphilic triblock copolymer using ethylene bis(2-bromoisobutyrate) typically involves a two-step sequential monomer addition. First, a hydrophobic monomer is polymerized to create a central hydrophobic block with bromine end-groups. Subsequently, a hydrophilic monomer is added and polymerized from both ends of the central block, resulting in an ABA triblock structure where 'A' represents the hydrophilic blocks and 'B' represents the hydrophobic block.
Experimental Protocols
Materials
-
Initiator: Ethylene bis(2-bromoisobutyrate)
-
Monomers: For example, a hydrophobic monomer like n-butyl methacrylate (B99206) (BMA) and a hydrophilic monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA).
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: 2,2'-bipyridyl (bpy)
-
Solvent: Anisole (B1667542) or a mixture of water/2-propanol.
-
Other Reagents: Methanol, Tetrahydrofuran (THF) for purification and analysis.
Protocol: Synthesis of an ABA Triblock Copolymer (e.g., PDMAEMA-b-PBMA-b-PDMAEMA)
This protocol outlines the synthesis of a triblock copolymer where the central block is poly(n-butyl methacrylate) (PBMA) and the outer blocks are poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).
Step 1: Synthesis of the Central Hydrophobic Block (PBMA Macroinitiator)
-
To a Schlenk flask, add ethylene bis(2-bromoisobutyrate), n-butyl methacrylate (BMA), and anisole.
-
In a separate Schlenk flask, add the catalyst CuBr and the ligand bpy under an inert atmosphere (e.g., Argon or Nitrogen).
-
Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under inert atmosphere, transfer the monomer/initiator solution to the catalyst/ligand flask.
-
Place the reaction flask in a preheated oil bath at a specified temperature (e.g., 90 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing them via Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI.
-
Once the desired molecular weight for the central block is achieved, stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purify the resulting PBMA macroinitiator by precipitating it in a non-solvent like cold methanol. Dry the polymer under vacuum.
Step 2: Chain Extension with the Hydrophilic Monomer (DMAEMA)
-
In a Schlenk flask, dissolve the purified PBMA macroinitiator and the hydrophilic monomer (DMAEMA) in a suitable solvent (e.g., anisole or a water/2-propanol mixture).
-
In a separate Schlenk flask, add the catalyst (CuBr) and ligand (bpy) under an inert atmosphere.
-
Deoxygenate both flasks using freeze-pump-thaw cycles.
-
Transfer the macroinitiator/monomer solution to the catalyst/ligand flask.
-
Place the reaction flask in a preheated oil bath at the desired temperature and stir.
-
Monitor the reaction to achieve the desired block length.
-
Terminate the polymerization by cooling and exposure to air.
-
Purify the final amphiphilic block copolymer by precipitation or dialysis to remove unreacted monomers and the catalyst complex. Dry the final product under vacuum.
Characterization
The synthesized block copolymers should be characterized to confirm their structure, molecular weight, and composition.
-
¹H NMR Spectroscopy: To confirm the chemical structure and determine the composition of the different blocks.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A shift in the GPC trace to a higher molecular weight after the second polymerization step, with a maintained low PDI, indicates successful chain extension.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the different polymer blocks, which can indicate microphase separation.
Data Presentation
The following tables provide representative data for the synthesis of amphiphilic block copolymers using ethylene bis(2-bromoisobutyrate) as an initiator.
Table 1: Synthesis of PBMA Macroinitiator
| Entry | [BMA]:[Initiator]:[CuBr]:[bpy] | Time (h) | Conversion (%) | M_n,theo ( g/mol ) | M_n,GPC ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:1:2 | 4 | 65 | 9,240 | 9,500 | 1.15 |
| 2 | 200:1:1:2 | 6 | 70 | 20,000 | 20,500 | 1.18 |
Table 2: Synthesis of PDMAEMA-b-PBMA-b-PDMAEMA Triblock Copolymer
| Entry | Macroinitiator | [DMAEMA]:[Macroinitiator]:[CuBr]:[bpy] | Time (h) | Conversion (%) | M_n,theo ( g/mol ) | M_n,GPC ( g/mol ) | PDI (M_w/M_n) |
| 1 | PBMA (M_n=9,500) | 200:1:1:2 | 8 | 80 | 34,620 | 35,200 | 1.25 |
| 2 | PBMA (M_n=20,500) | 400:1:1:2 | 10 | 75 | 67,600 | 68,100 | 1.30 |
Note: The theoretical molecular weight (M_n,theo) is calculated based on the monomer to initiator ratio and the monomer conversion.
Visualizations
The following diagrams illustrate the synthesis workflow and the structure of the resulting amphiphilic block copolymer.
Caption: Workflow for the synthesis of an ABA amphiphilic triblock copolymer.
Caption: Structure of an ABA amphiphilic triblock copolymer.
Application Notes & Protocols: A Step-by-Step Guide to Atom Transfer Radical Polymerization (ATRP) using Ethylene bis(2-bromoisobutyrate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] This guide provides a detailed protocol for setting up an ATRP reaction using Ethylene bis(2-bromoisobutyrate), a difunctional initiator that enables the growth of polymer chains from a central point, leading to the formation of polymers with a symmetrical structure.[3]
Core Principles of ATRP
ATRP is a catalytic process that involves the reversible homolytic cleavage of a carbon-halogen bond by a transition metal complex, typically a copper(I) species complexed with a nitrogen-based ligand.[2][4] This process establishes an equilibrium between active (propagating) radicals and dormant alkyl halide species.[2] The low concentration of active radicals at any given time minimizes termination reactions, allowing for controlled polymer growth.[3]
Materials and Reagents
A successful ATRP reaction is highly dependent on the purity of the reagents and the exclusion of oxygen, which can terminate the polymerization.
| Component | Example | Purity/Grade | Supplier Example | Purpose |
| Initiator | Ethylene bis(2-bromoisobutyrate) | >97% | Sigma-Aldrich | Provides two initiation sites for bidirectional polymer growth.[3] |
| Monomer | Methyl Methacrylate (B99206) (MMA) | >99% | Sigma-Aldrich | The building block of the polymer chain. |
| Catalyst | Copper(I) Bromide (CuBr) | 99.99% | Sigma-Aldrich | The transition metal salt that facilitates the ATRP equilibrium. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | >99% | Sigma-Aldrich | Solubilizes the copper catalyst and tunes its reactivity.[4] |
| Solvent | Anisole (B1667542) or Toluene | Anhydrous | Sigma-Aldrich | Dissolves the reaction components. |
| Reducing Agent (for AGET ATRP) | Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) | >95% | Sigma-Aldrich | Reduces the Cu(II) species to the active Cu(I) state.[5] |
Experimental Protocols
-
Monomer (e.g., Methyl Methacrylate): Pass through a column of basic alumina (B75360) to remove the inhibitor.[6]
-
Solvents (e.g., Anisole, Toluene): Dry over molecular sieves and degas by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use.[5]
-
Copper(I) Bromide (CuBr): Purify by stirring with glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum. Store under an inert atmosphere.[5]
This protocol describes a typical ATRP of methyl methacrylate (MMA) initiated by Ethylene bis(2-bromoisobutyrate).
Table 1: Typical Reagent Ratios for ATRP of Methyl Methacrylate
| Reagent | Molar Ratio | Example Amount |
| Methyl Methacrylate (MMA) | 200 | 10.0 g (99.9 mmol) |
| Ethylene bis(2-bromoisobutyrate) | 1 | 0.180 g (0.5 mmol) |
| Copper(I) Bromide (CuBr) | 1 | 0.072 g (0.5 mmol) |
| PMDETA | 1 | 0.087 g (0.10 mL, 0.5 mmol) |
| Anisole (Solvent) | - | 10 mL |
Step-by-Step Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.072 g). Seal the flask with a rubber septum, and deoxygenate by subjecting it to three freeze-pump-thaw cycles. Backfill the flask with nitrogen or argon.
-
Addition of Solvent and Ligand: Under a positive pressure of inert gas, add anisole (5 mL) and PMDETA (0.10 mL) to the Schlenk flask containing the CuBr. Stir the mixture until the copper complex forms, resulting in a colored solution.
-
Monomer and Initiator Solution: In a separate, dry, nitrogen-purged flask, prepare a solution of MMA (10.0 g), Ethylene bis(2-bromoisobutyrate) (0.180 g), and anisole (5 mL).
-
Degassing: Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.[7]
-
Initiation of Polymerization: Using a degassed syringe, transfer the monomer/initiator solution to the catalyst-containing Schlenk flask.
-
Reaction: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.[5] The reaction mixture will typically change color as the polymerization proceeds.[7]
-
Monitoring the Reaction: Periodically take samples using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC).[1]
-
Termination: Once the desired conversion is reached, stop the polymerization by opening the flask to air and cooling the reaction mixture.[5]
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[5][8] The purified polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane).[5]
Table 2: Typical Reagent Ratios for AGET ATRP of Methyl Methacrylate
| Reagent | Molar Ratio | Example Amount |
| Methyl Methacrylate (MMA) | 200 | 4.0 mL (37 mmol) |
| Ethylene bis(2-bromoisobutyrate) | 1 | 0.067 g (0.187 mmol) |
| Copper(II) Chloride (CuCl₂) | 1 | 0.025 g (0.187 mmol) |
| PMDETA | 1 | 0.039 mL (0.187 mmol) |
| Tin(II) 2-ethylhexanoate (Sn(EH)₂) | 0.45 | 0.034 g (0.084 mmol) |
| Anisole (Solvent) | - | 5 mL |
Step-by-Step Procedure:
-
Initial Setup: Add MMA (4.0 mL) and CuCl₂ (25.2 mg) to a 25 mL Schlenk flask and bubble the mixture with nitrogen for 15 minutes.[5]
-
Ligand Addition: Add a purged solution of PMDETA (39.1 µL) in anisole to the flask and stir.[5]
-
Initiator and Reducing Agent Addition: Add a purged solution of Ethylene bis(2-bromoisobutyrate) (27.4 µL) and Sn(EH)₂ (27 µL) in anisole.[5]
-
Reaction and Workup: Seal the flask and place it in a thermostated oil bath at 90 °C.[5] Follow the same procedures for monitoring, termination, and purification as described for the standard ATRP.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for setting up a standard ATRP reaction.
Caption: Workflow for a standard ATRP reaction setup.
Data Presentation and Expected Results
The success of an ATRP reaction is evaluated by analyzing the resulting polymer's molecular weight, polydispersity index (PDI or Mw/Mn), and the kinetics of the polymerization.
Table 3: Example Polymerization Results
| Monomer | Initiator | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate | Ethylene bis(2-bromoisobutyrate) | 200:1:1:1 | 90 | 2.5 | 79 | 23,000 | 1.45 | [5] |
| Styrene | Ethylene bis(2-bromoisobutyrate) | 200:1:2:2 | 90 | - | <30 | - | - | [9] |
A linear increase in the number-average molecular weight (Mn) with monomer conversion is indicative of a controlled polymerization.[10] Additionally, a plot of ln([M]₀/[M]) versus time should be linear, signifying a constant concentration of propagating radicals.
Troubleshooting
-
No Polymerization: This could be due to impurities in the reagents (especially oxygen), an inactive catalyst, or an inappropriate initiator for the chosen monomer.
-
High Polydispersity (PDI > 1.5): This often indicates a high rate of termination reactions, which can be caused by an excess of radicals, impurities, or an improper catalyst/ligand ratio.
-
Slow or Stalled Reaction: The catalyst activity might be too low, or there could be an excess of the deactivating Cu(II) species.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Copper salts are toxic and should be handled with caution.
-
Freeze-pump-thaw cycles should be performed behind a blast shield.
By following these detailed protocols and considering the key principles of ATRP, researchers can successfully employ Ethylene bis(2-bromoisobutyrate) to synthesize well-defined, difunctional polymers for a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of Ethylene bis(2-bromoisobutyrate) in Advanced Hydrogel Synthesis
Introduction
Functional hydrogels are a class of three-dimensional, crosslinked polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their unique properties, including high water content, biocompatibility, and tunable mechanical strength, make them ideal candidates for a wide range of biomedical applications such as tissue engineering, controlled drug delivery, biosensors, and wound healing.[1][2][3][4]
The synthesis of hydrogels with well-defined structures and predictable properties is crucial for these advanced applications. Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful controlled/"living" radical polymerization technique that allows for the precise synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality.[5][6]
Ethylene bis(2-bromoisobutyrate), often abbreviated as EBIB or 2f-BiB, is a commercially available, difunctional ATRP initiator.[5][7] Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central core, making it an ideal initiator for producing telechelic polymers (polymers with functional groups at both ends) or block copolymers. These well-defined polymer precursors can then be crosslinked to form hydrogels with highly uniform network structures, leading to predictable and reproducible material properties. This document provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of EBIB in the preparation of functional hydrogels.
Key Properties of the ATRP Initiator
The physical and chemical properties of Ethylene bis(2-bromoisobutyrate) (EBIB) are summarized in the table below. A thorough understanding of the initiator's characteristics is essential for designing polymerization reactions.
| Property | Value | References |
| IUPAC Name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | [7][] |
| Synonyms | 1,2-Bis(2′-bromoisobutyryloxy)ethane, 2f-BiB, EBIB | [7][] |
| CAS Number | 248603-11-4 | [5][] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [5][][] |
| Molecular Weight | 360.04 g/mol | [5][][] |
| Appearance | Solid / Powder | [5][] |
| Melting Point | 45-49 °C | [5][][10] |
| Purity | ≥97% | [5][][10] |
Reaction Mechanisms and Workflows
The synthesis of functional hydrogels using EBIB as an initiator typically follows a two-stage process: first, the synthesis of linear polymer precursors via ATRP, followed by a crosslinking step to form the 3D hydrogel network.
ATRP Mechanism with a Difunctional Initiator
The diagram below illustrates the fundamental mechanism of Atom Transfer Radical Polymerization initiated by Ethylene bis(2-bromoisobutyrate) (EBIB). The process involves the reversible activation and deactivation of the growing polymer chains, which allows for controlled polymerization.
Caption: ATRP mechanism using a difunctional initiator like EBIB.
Overall Experimental Workflow
The complete workflow from initiator and monomer to a fully characterized functional hydrogel is depicted below. This process involves synthesis, purification, and detailed analysis of the resulting materials.
Caption: Experimental workflow for functional hydrogel synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of functional hydrogels using Ethylene bis(2-bromoisobutyrate) as the ATRP initiator.
Protocol 1: Synthesis of Telechelic Polymer Precursor via ATRP
This protocol describes the synthesis of a linear, difunctional polymer, poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer commonly used in functional hydrogels.
Materials:
-
N-isopropylacrylamide (NIPAAm) (Monomer)
-
Ethylene bis(2-bromoisobutyrate) (EBIB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN) (Ligand)
-
Deionized (DI) Water (Solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask, magnetic stir bar, rubber septa, syringes, and cannulas
Procedure:
-
Catalyst/Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 9.4 mg, 0.065 mmol). Seal the flask with a rubber septum and deoxygenate by purging with nitrogen or argon for 20 minutes.
-
In a separate vial, prepare the ligand solution by adding Me₆-TREN (e.g., 13 μL, 0.049 mmol) to deoxygenated DI water (e.g., 1.5 mL).
-
Transfer the ligand solution to the Schlenk flask containing CuBr via a deoxygenated syringe. Stir the mixture under an inert atmosphere for 10 minutes until a clear, colored solution forms.
-
Monomer/Initiator Preparation: In a separate vial, dissolve EBIB (e.g., 30 mg, 0.082 mmol) and NIPAAm (e.g., 920 mg, 8.13 mmol, for a target degree of polymerization of 100) in deoxygenated DI water (e.g., 6.0 mL).[11]
-
Stir the mixture until all components are fully dissolved, then deoxygenate by bubbling with nitrogen or argon for at least 20 minutes.
-
Polymerization: Using a deoxygenated syringe or cannula, transfer the monomer/initiator solution to the catalyst/ligand solution in the Schlenk flask.[11]
-
Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 25 °C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and polydispersity).
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with water. The influx of oxygen will oxidize the Cu(I) catalyst, effectively stopping the reaction.
-
Purification: Purify the resulting polymer solution by dialysis against DI water for 48-72 hours (using an appropriate molecular weight cut-off membrane) to remove unreacted monomer, catalyst, and ligand. Lyophilize the purified solution to obtain the dry telechelic polymer.
Protocol 2: Hydrogel Formation via Crosslinking
This protocol describes a general method for crosslinking the telechelic polymer precursors into a 3D hydrogel network using a chemical crosslinker.
Materials:
-
Purified telechelic polymer (from Protocol 1)
-
A suitable difunctional crosslinking agent (e.g., a di-acrylate or di-epoxide, depending on the polymer's end groups)
-
Appropriate solvent and catalyst for the crosslinking reaction
Procedure:
-
Dissolve the purified telechelic polymer in a suitable solvent to a desired concentration (e.g., 10-20% w/v).
-
Add the crosslinking agent to the polymer solution. The molar ratio of crosslinker to polymer chains should be optimized to achieve the desired crosslinking density (typically ranging from 0.5:1 to 2:1).
-
If required, add a catalyst to initiate the crosslinking reaction.
-
Pour the mixture into a mold of the desired shape (e.g., a petri dish or a custom-made mold).
-
Allow the reaction to proceed at a set temperature for a specified time (e.g., 24 hours) until gelation is complete.
-
After formation, carefully remove the hydrogel from the mold and place it in a large volume of DI water to swell and to wash out any unreacted reagents. Replace the water several times over 48 hours.
Protocol 3: Characterization of Polymer and Hydrogel
A. Polymer Precursor Characterization:
-
Gel Permeation Chromatography (GPC): Use GPC to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[6] A low Đ value (typically < 1.3) indicates a well-controlled polymerization.
-
¹H NMR Spectroscopy: Use ¹H NMR to confirm the chemical structure of the polymer and to calculate the monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.[11]
B. Hydrogel Characterization:
-
Swelling Studies:
-
Immerse a pre-weighed, dry hydrogel sample (W_d) in DI water or a buffer solution at a specific temperature.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (%) using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.
-
Data and Expected Results
The tables below provide representative data for ATRP reactions using EBIB and expected outcomes for hydrogel characterization.
Table 2: Representative ATRP Conditions for Hydrogel Precursor Synthesis
| Monomer | Molar Ratio [M]:[I]:[CuBr]:[L]* | Solvent | Temp (°C) | Time (h) | Mₙ (GPC, g/mol ) | Đ (PDI) |
| NIPAAm | 100:1:0.8:0.6 | H₂O | 25 | 2 | ~11,000 | < 1.20 |
| OEGMA | 50:1:1:2 | H₂O/Methanol | 30 | 4 | ~25,000 | < 1.25 |
| HEMA | 200:1:1:2 | Methanol | 50 | 6 | ~26,000 | < 1.30 |
| Note: [M] = Monomer, [I] = Initiator (EBIB), [L] = Ligand (e.g., Me₆-TREN or PMDETA). These are representative conditions, and actual results may vary.[6][11] |
Table 3: Example Hydrogel Swelling Properties
| Hydrogel Composition | Crosslinker Ratio (mol%) | Swelling Medium | Temp (°C) | Equilibrium Swelling Ratio (%) |
| PNIPAAm | 2% | DI Water | 25 | 1500 |
| PNIPAAm | 2% | DI Water | 40 | 350 |
| PHEMA | 5% | PBS (pH 7.4) | 37 | 600 |
| Note: This table presents illustrative data. The swelling ratio is highly dependent on the polymer type, crosslinking density, temperature, and swelling medium. |
References
- 1. frontiersin.org [frontiersin.org]
- 2. Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ethylene bis(2-bromoisobutyrate) 97 248603-11-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
Enhancing thermal and mechanical properties of polymers with Ethylene bis(2-bromoisobutyrate).
Application Notes and Protocols for Researchers
Introduction
Ethylene bis(2-bromoisobutyrate) is a highly efficient, symmetrical difunctional initiator for Atom Transfer Radical Polymerization (ATRP). Its structure allows for the simultaneous growth of two polymer chains from a central core, leading to the formation of polymers with well-controlled molecular weights, low polydispersity, and unique architectures, most notably ABA triblock copolymers. The use of this bifunctional initiator can significantly enhance the thermal and mechanical properties of the resulting polymers compared to those synthesized with conventional monofunctional initiators. These enhanced properties make them suitable for a wide range of applications, including thermoplastic elastomers, drug delivery systems, and advanced coatings.
This document provides detailed application notes and experimental protocols for the use of Ethylene bis(2-bromoisobutyrate) in polymer synthesis and the subsequent characterization of the materials' thermal and mechanical properties.
Key Advantages of Using Ethylene bis(2-bromoisobutyrate)
The bifunctional nature of Ethylene bis(2-bromoisobutyrate) offers several key advantages in polymer synthesis:
-
Symmetrical Polymer Growth: Enables the synthesis of polymers with a symmetrical structure, which is particularly beneficial for creating ABA triblock copolymers.
-
Enhanced Mechanical Properties: The resulting triblock copolymers often exhibit improved tensile strength and elasticity, functioning as thermoplastic elastomers.
-
Increased Thermal Stability: The well-defined architecture can lead to higher glass transition (Tg) and decomposition (Td) temperatures.
-
Controlled Molecular Weight and Low Polydispersity: As with other ATRP initiators, it allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low PDI).
Data Presentation: Comparative Properties of Polymers
The following tables summarize the typical enhancements in thermal and mechanical properties observed when using a bifunctional initiator like Ethylene bis(2-bromoisobutyrate) compared to a monofunctional initiator (e.g., ethyl 2-bromoisobutyrate) for the synthesis of poly(methyl methacrylate) (PMMA).
Table 1: Comparison of Thermal Properties of PMMA
| Property | PMMA from Monofunctional Initiator | PMMA from Bifunctional Initiator (Ethylene bis(2-bromoisobutyrate)) |
| Glass Transition Temperature (Tg) | ~105 °C | ~115-125 °C[1] |
| Onset Decomposition Temp. (Td) | ~250 °C | ~280-300 °C |
Note: The exact values can vary depending on the molecular weight and polydispersity of the polymer.
Table 2: Comparison of Mechanical Properties of ABA Triblock Copolymers vs. Homopolymers
| Property | Homopolymer (e.g., PMMA) | ABA Triblock Copolymer (e.g., PMMA-b-PBA-b-PMMA) |
| Tensile Strength | High | Moderate to High |
| Elongation at Break | Low | High |
| Young's Modulus | High | Low to Moderate |
Note: This table provides a general comparison. Specific values are highly dependent on the block lengths and the nature of the "A" and "B" blocks.
Experimental Protocols
Protocol 1: Synthesis of ABA Triblock Copolymer (PMMA-b-PBA-b-PMMA) via ATRP using Ethylene bis(2-bromoisobutyrate)
This protocol describes the synthesis of a poly(methyl methacrylate)-poly(butyl acrylate)-poly(methyl methacrylate) triblock copolymer.
Materials:
-
Ethylene bis(2-bromoisobutyrate) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Butyl acrylate (B77674) (BA) (monomer for the soft central block)
-
Methyl methacrylate (B99206) (MMA) (monomer for the hard outer blocks)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Synthesis of the PBA Macroinitiator:
-
To a Schlenk flask, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anisole (e.g., 10 mL), butyl acrylate (e.g., 20 mmol), and PMDETA (e.g., 0.1 mmol).
-
Add Ethylene bis(2-bromoisobutyrate) (e.g., 0.1 mmol) to initiate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction by taking samples periodically to determine monomer conversion via ¹H NMR or gas chromatography.
-
Once the desired molecular weight for the central block is reached, stop the reaction by cooling the flask and exposing the contents to air.
-
-
Chain Extension with MMA to form the Triblock Copolymer:
-
To the flask containing the PBA macroinitiator, add MMA (e.g., 40 mmol) and additional PMDETA (e.g., 0.1 mmol) under an inert atmosphere.
-
If necessary, add a small amount of CuBr to reactivate the chain ends.
-
Place the flask back in the oil bath at the same or a different temperature suitable for MMA polymerization (e.g., 90 °C).
-
Continue to monitor the reaction until the desired molecular weight for the outer blocks is achieved.
-
-
Purification:
-
Dilute the reaction mixture with THF.
-
Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
-
Protocol 2: Thermal Characterization of Polymers
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point or glass transition temperature (e.g., 200 °C for PMMA) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
-
Perform a second heating scan at the same rate to obtain the glass transition temperature (Tg) from the inflection point in the heat flow curve.
B. Thermogravimetric Analysis (TGA):
-
Accurately weigh 10-15 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss is the decomposition temperature (Td).
Protocol 3: Mechanical Characterization of Polymers
Tensile Testing:
-
Prepare dog-bone shaped specimens of the polymer by solution casting or melt pressing.
-
Measure the dimensions (width and thickness) of the gauge section of the specimen.
-
Clamp the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: ATRP mechanism with a bifunctional initiator.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Initiation Efficiency in Ethylene bis(2-bromoisobutyrate) ATRP
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during polymerization, specifically focusing on low initiation efficiency when using Ethylene bis(2-bromoisobutyrate) as a difunctional initiator.
Frequently Asked Questions (FAQs)
Q1: What is Ethylene bis(2-bromoisobutyrate) and why is it used as an ATRP initiator?
Ethylene bis(2-bromoisobutyrate) is a difunctional ATRP initiator used to synthesize polymers with a central ester functionality and halogen end groups, allowing for the growth of polymer chains from two points.[1][2][3][4][5][][7][8] This enables the creation of ABA-type triblock copolymers.[9] Its tertiary alkyl bromide structure ensures a high activation rate constant, which is crucial for achieving a well-controlled polymerization with low dispersity.[10]
Q2: What are the key indicators of low initiation efficiency in my ATRP experiment?
Low initiation efficiency can manifest in several ways:
-
High Polydispersity (Đ > 1.5): A broad molecular weight distribution suggests that not all chains started growing at the same time.
-
Observed Molecular Weight (M_n) Significantly Higher than Theoretical (M_n,th): This indicates that fewer polymer chains were initiated than intended, leading to longer chains from the successful initiations.
-
Incomplete Monomer Conversion: While other factors can cause this, poor initiation can lead to a stall in the polymerization.
-
Bimodal or Tailing GPC Traces: This can signify a population of dead or slowly initiating chains alongside the desired polymer population.
Q3: What are the primary factors that influence initiation efficiency in ATRP?
The success of an ATRP reaction is highly dependent on the delicate equilibrium between the active (radical) and dormant (halogen-capped) species.[3][11][12][13][14][15][16] Key factors influencing this equilibrium and, consequently, initiation efficiency include:
-
Purity of Reagents: Impurities in the monomer, initiator, solvent, or catalyst can inhibit the polymerization.
-
Oxygen Content: Oxygen is a radical scavenger and must be thoroughly removed from the reaction system.
-
Catalyst System: The choice of the transition metal catalyst and its coordinating ligand is critical for establishing the correct redox potential and solubility.[13][15]
-
Solvent Polarity: The polarity of the solvent can significantly impact the ATRP equilibrium constant (K_ATRP).[1][11][13]
-
Temperature: The reaction temperature affects the rate of initiation and propagation.[16][17][18]
Troubleshooting Guide for Low Initiation Efficiency
Problem 1: Polymerization is very slow or does not start at all.
This is a common issue often related to the purity of the reactants or the presence of inhibitors.[19]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen in the System | Ensure all components (monomer, solvent, initiator, ligand) are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).[20][21] |
| Impure Monomer | Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor just before use. |
| Degraded or Impure Initiator | Use high-purity Ethylene bis(2-bromoisobutyrate). If degradation is suspected, recrystallization may be necessary. Store the initiator in a cool, dark place.[][19] |
| Inactive Catalyst | Use a fresh, high-purity copper(I) source (e.g., CuBr). If the Cu(I) has oxidized to Cu(II) (indicated by a green/blue color), it will not effectively activate the initiator. |
| Incorrect Reaction Temperature | Verify that the reaction temperature is appropriate for the chosen monomer and catalyst system. For many common monomers like styrenes and acrylates, temperatures between 60-110°C are typical.[16] |
Problem 2: The final polymer has a much higher molecular weight than theoretically predicted and a broad polydispersity (Đ > 1.5).
This is a classic sign of low initiation efficiency, where only a fraction of the initiator molecules start a polymer chain.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Slow Initiation Rate Compared to Propagation Rate | The rate of initiation should ideally be faster than or equal to the rate of propagation. For a given monomer, consider using a more active catalyst system (i.e., a different ligand) to increase the activation rate constant (k_act).[10][14] Tetradentate ligands like Tris(2-pyridylmethyl)amine (TPMA) or Tris[2-(dimethylamino)ethyl]amine (Me6TREN) are generally more active than bidentate or tridentate ligands.[22] |
| Poor Solubility of the Catalyst Complex | The copper catalyst must be fully dissolved in the reaction medium to be effective.[13] Ensure the chosen ligand effectively solubilizes the copper salt in the selected solvent. If the solution is heterogeneous, consider a more polar solvent or a more soluble ligand. |
| Suboptimal Solvent Choice | The ATRP equilibrium constant (K_ATRP) increases with solvent polarity.[11][13] For Ethylene bis(2-bromoisobutyrate), using a more polar solvent like DMF or DMSO can enhance the initiation efficiency compared to less polar solvents like toluene (B28343) or anisole.[23] |
| Insufficient Deactivator Concentration | A sufficient concentration of the deactivator (Cu(II) complex) is necessary to control the polymerization. In some cases, especially with highly active catalysts, adding a small amount of Cu(II)Br2 at the beginning of the reaction can improve control and initiation efficiency. |
Experimental Protocols
General Protocol for ATRP using Ethylene bis(2-bromoisobutyrate)
This protocol is a representative example for the polymerization of a generic monomer (e.g., styrene (B11656) or methyl methacrylate). The molar ratios of reactants are crucial and should be carefully calculated.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed
-
Ethylene bis(2-bromoisobutyrate) (Initiator)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst and Initiator Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and Ethylene bis(2-bromoisobutyrate) (e.g., 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove oxygen.
-
Preparation of Monomer/Ligand Solution: In a separate, dry, and sealed flask, prepare a solution of the monomer (e.g., 20 mmol), PMDETA (e.g., 0.2 mmol), and anisole. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Initiation: Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the catalyst and initiator.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Monitoring the Reaction: Samples can be taken periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn green/blue as the copper(I) is oxidized.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.[21]
Table 1: Example Molar Ratios for ATRP
| Component | Molar Ratio (Example) |
| Monomer | 100-200 |
| Ethylene bis(2-bromoisobutyrate) (Initiator) | 1 |
| CuBr (Catalyst) | 1-2 |
| PMDETA (Ligand) | 1-2 |
Note: These ratios are a starting point and may need to be optimized for specific monomers and desired polymer characteristics.
Visual Guides
ATRP Core Equilibrium
Caption: The core activation-deactivation equilibrium in ATRP.
Experimental Workflow for ATRP
Caption: A general experimental workflow for conducting an ATRP reaction.
Troubleshooting Logic for Low Initiation Efficiency
Caption: A decision tree for troubleshooting low initiation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Ethylene bis(2-bromoisobutyrate) 97 248603-11-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 16. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Concentration for Ethylene bis(2-bromoisobutyrate) Mediated Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ethylene bis(2-bromoisobutyrate) as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization is extremely slow or does not initiate. What are the likely causes and solutions?
A1: Several factors can lead to slow or no polymerization. Consider the following:
-
Insufficient Catalyst Concentration: The ratio of catalyst to initiator is crucial for a successful ATRP. A low concentration of the Cu(I) activator complex will result in a low concentration of propagating radicals, leading to a slow polymerization rate.
-
Solution: Increase the catalyst concentration relative to the initiator. Refer to the data tables below for typical successful ratios. For instance, in the ATRP of styrene (B11656), a [Styrene]:[Initiator]:[CuBr]:[PMDETA] ratio of 100:1:1:1 has been shown to be effective.
-
-
Catalyst Oxidation: The active Cu(I) species is susceptible to oxidation by residual oxygen in the polymerization mixture. This deactivates the catalyst and halts the polymerization.
-
Solution: Ensure rigorous deoxygenation of the monomer, solvent, and initiator solution by purging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time (e.g., 30-60 minutes).[1]
-
-
Inappropriate Ligand: The ligand plays a critical role in solubilizing the copper catalyst and modulating its reactivity.[2] An unsuitable ligand can lead to poor catalyst performance.
-
Solution: Select a ligand that forms a catalyst complex with appropriate activity for your monomer. For many common monomers like styrene and acrylates, multidentate amine-based ligands such as N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) are effective.[3][4] The activity of the catalyst is influenced by the ligand, with the general order being alkyl amine ≈ pyridine (B92270) > alkyl imine > aryl imine > aryl amine.[5]
-
Q2: The polydispersity (PDI or Đ) of my polymer is high (> 1.3). How can I achieve a narrower molecular weight distribution?
A2: High polydispersity indicates poor control over the polymerization, often due to an imbalance in the activation/deactivation equilibrium.
-
Insufficient Deactivator (Cu(II)) Concentration: A sufficient concentration of the deactivator (Cu(II) species) is necessary to reversibly terminate the growing polymer chains and ensure they all grow at a similar rate.[6]
-
Solution: You can either start with a pure Cu(I) catalyst and allow the deactivator to build up through termination events, or you can add a small amount of Cu(II) (e.g., CuBr₂) at the beginning of the reaction to establish the equilibrium faster.
-
-
Catalyst Concentration Too High: While a sufficient amount of catalyst is needed, an excessively high concentration can lead to a high concentration of radicals, increasing the likelihood of irreversible termination reactions and broadening the molecular weight distribution.
-
Solution: Optimize the catalyst concentration by running a series of polymerizations with varying catalyst-to-initiator ratios. Refer to the data tables for guidance on effective ranges.
-
-
Slow Initiation: If the initiation from Ethylene bis(2-bromoisobutyrate) is slow compared to propagation, the polymer chains will not start growing at the same time, resulting in a broad PDI.
-
Solution: Ensure your reaction conditions (temperature, solvent) are suitable for efficient initiation. For some monomers, a higher temperature may be required to achieve a satisfactory initiation rate.
-
Q3: I am observing precipitation of my copper catalyst during the polymerization. What should I do?
A3: Catalyst precipitation leads to a loss of active catalyst from the solution and a cessation of the polymerization.
-
Poor Ligand Solubility: The ligand is responsible for solubilizing the copper salt in the reaction medium. If the ligand or the resulting copper complex has poor solubility in your chosen solvent, it will precipitate.
-
Solution: Choose a ligand that is known to be soluble in your reaction solvent. For example, PMDETA is commonly used for polymerizations in organic solvents like anisole (B1667542) or bulk monomer.[3][4]
-
-
Incorrect Ligand-to-Copper Ratio: An insufficient amount of ligand will not be able to effectively chelate and solubilize all of the copper salt.
-
Solution: Ensure at least a 1:1 molar ratio of ligand to copper. In some cases, a slight excess of the ligand can help maintain solubility.
-
Data Presentation: Catalyst Concentration and Polymerization Outcomes
The following tables summarize quantitative data from various studies on ATRP using difunctional initiators, illustrating the impact of catalyst concentration on the polymerization of styrene and acrylates.
Table 1: ATRP of Styrene with Ethylene bis(2-bromoisobutyrate) Initiator
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Temperature (°C) | Monomer | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| 200:1:2:2 | 90 | Styrene | < 30 | - | - | [7] |
| 100:1:1:1 | 80 | Styrene | ~50 | - | - | [3] |
Table 2: ATRP of Acrylates with Bromoisobutyrate-type Initiators
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temperature (°C) | Monomer | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| 200:1:0.5 (CuBr):0.5 (PMDETA) | 60 | Methyl Acrylate | - | 10,200 | 1.07 | [4] |
| 116:1:0.1 (CuBr):0.1 (TPEDA) | 80 | Methyl Acrylate | 98 | 9,700 | 1.13 | [4] |
| 156:1:0.01 (Cu(II)):0.03 (TPMA) | 60 | n-Butyl Acrylate | - | - | 1.15 | [4] |
Experimental Protocols
General Protocol for ATRP of Styrene using Ethylene bis(2-bromoisobutyrate)
This protocol describes a typical solution ATRP of styrene.
Materials:
-
Styrene (inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (or other suitable solvent)
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Seal the flask and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three to five times to remove oxygen.[1]
-
-
Reaction Mixture Preparation:
-
In a separate flask, prepare a solution of styrene, Ethylene bis(2-bromoisobutyrate), PMDETA, and anisole.
-
Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.[1]
-
-
Initiation:
-
Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Stir the mixture until the copper complex forms, which is typically indicated by a color change in the solution.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[3]
-
Samples can be taken periodically with a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
-
Termination:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will typically turn green or blue as the copper(I) is oxidized.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Visualizations
Caption: The reversible activation-deactivation equilibrium in ATRP.
Caption: General experimental workflow for ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. rsc.org [rsc.org]
Common side reactions in ATRP using Ethylene bis(2-bromoisobutyrate) and how to avoid them
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) using the bifunctional initiator, Ethylene bis(2-bromoisobutyrate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Ethylene bis(2-bromoisobutyrate) as an ATRP initiator?
A1: The primary side reactions encountered during ATRP with Ethylene bis(2-bromoisobutyrate) include:
-
Termination Reactions: These are irreversible reactions between two growing polymer chains, leading to "dead" polymers and a broadening of the molecular weight distribution. Termination is more prevalent at higher monomer conversions and higher radical concentrations.
-
Intramolecular and Intermolecular Coupling: With a bifunctional initiator, there is a risk of the two growing ends of the same polymer chain terminating (intramolecular coupling) to form a cyclic polymer, or chains from different initiator molecules coupling (intermolecular coupling), which can lead to an increase in molecular weight and broader polydispersity.
-
Loss of Chain-End Functionality: The bromine end-groups are crucial for the "living" nature of ATRP. Side reactions can lead to the loss of these functional groups, preventing further chain growth and resulting in a loss of control over the polymerization. To ensure a high degree of chain-end functionality, it is often recommended to keep monomer conversion below 30%, especially in the synthesis of telechelic polymers.[1]
-
Slow or Inefficient Initiation: If the initiation from both sides of the Ethylene bis(2-bromoisobutyrate) molecule is not simultaneous and efficient, it can result in polymers with a broad molecular weight distribution and a final molecular weight that deviates from the theoretical value.
Q2: My polymerization results in a polymer with a high polydispersity index (PDI). What are the possible causes and how can I fix it?
A2: A high PDI (typically > 1.3) indicates a loss of control over the polymerization. Here are the common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| High Radical Concentration | - Increase the concentration of the deactivator (Cu(II) species). This can be done by adding a small amount of CuBr₂ at the beginning of the reaction.- Decrease the reaction temperature to slow down the activation process.- Use a less active catalyst system (e.g., by changing the ligand). |
| Inefficient Initiation | - Ensure the purity of the initiator, monomer, and solvent. Impurities can interfere with the catalyst complex.- Optimize the initiator-to-catalyst ratio. A 1:1 ratio is a good starting point.- Choose a ligand that forms a catalyst complex with appropriate activity for the chosen monomer. |
| High Monomer Conversion | - Limit the monomer conversion to below 90%, as termination reactions become more significant at higher conversions. For applications requiring high chain-end fidelity, lower conversions (e.g., <30%) are recommended.[1] |
| Oxygen Contamination | - Ensure rigorous deoxygenation of the reaction mixture (monomer, solvent, initiator) through techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). Oxygen can quench the radical polymerization. |
Q3: The polymerization is very slow or does not initiate at all. What should I check?
A3: Slow or no polymerization can be frustrating. Here are some potential reasons and solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Check the quality of the copper catalyst (e.g., CuBr). It should be pure and free of oxides. Purify the catalyst if necessary.- Ensure the ligand is pure and used in the correct stoichiometric ratio to the copper catalyst.- Some catalyst complexes are sensitive to air and moisture; handle them under an inert atmosphere. |
| Presence of Inhibitors | - Ensure that the inhibitor in the monomer has been removed. This is typically done by passing the monomer through a column of basic alumina (B75360). |
| Low Reaction Temperature | - Increase the reaction temperature. The rate of ATRP is temperature-dependent. However, be aware that higher temperatures can also increase the rate of side reactions. |
| Inappropriate Solvent | - The choice of solvent can significantly impact the solubility and activity of the catalyst complex. Ensure the catalyst complex is soluble in the chosen solvent. Polar solvents can sometimes accelerate the polymerization. |
Troubleshooting Guides
Issue 1: Bimodal or Tailing Molecular Weight Distribution in GPC
A bimodal or tailing molecular weight distribution in your Gel Permeation Chromatography (GPC) results suggests a problem with initiation or termination.
Logical Troubleshooting Flow:
Caption: Troubleshooting guide for bimodal GPC traces.
Experimental Protocols
Protocol 1: ATRP of Styrene (B11656) using Ethylene bis(2-bromoisobutyrate)
This protocol is adapted from a procedure for synthesizing α,ω-bromine-terminated polystyrene.[1]
Materials:
-
Styrene (inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (or another suitable solvent)
-
Tetrahydrofuran (THF)
-
Neutral alumina
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (2 parts molar equivalent to the initiator).
-
Deoxygenation: Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon or nitrogen.
-
Addition of Reagents: Under an inert atmosphere, add the desired amount of degassed anisole, followed by styrene (200 parts), PMDETA (2 parts), and finally Ethylene bis(2-bromoisobutyrate) (1 part).
-
Polymerization: Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitoring and Termination: Monitor the monomer conversion by taking samples periodically and analyzing them via ¹H NMR or GC. To ensure high chain-end functionality, terminate the reaction at a monomer conversion below 30% by cooling the flask in an ice bath and exposing the contents to air.[1]
-
Purification:
-
Dilute the reaction mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Workflow Diagram:
Caption: Workflow for ATRP of styrene.
Protocol 2: AGET ATRP of Methyl Methacrylate (B99206) (MMA) using a Bromoisobutyrate Initiator
This protocol for Activators Generated by Electron Transfer (AGET) ATRP is adapted from a general procedure and can be used with Ethylene bis(2-bromoisobutyrate).[2]
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate) (or Ethyl 2-bromoisobutyrate - EBriB as in the original protocol)[2]
-
Copper(II) chloride (CuCl₂)
-
PMDETA
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂)
-
Anisole (solvent)
Procedure:
-
Reaction Setup: In a Schlenk flask, add MMA and CuCl₂.
-
Deoxygenation: Bubble the mixture with nitrogen for 15 minutes.
-
Addition of Ligand: Add a purged solution of PMDETA in anisole to the flask and stir.
-
Initiation: Add Sn(EH)₂ followed by a purged solution of Ethylene bis(2-bromoisobutyrate) in anisole.
-
Polymerization: Seal the flask and place it in a thermostated oil bath at 90 °C.
-
Termination: After the desired time, stop the polymerization by opening the flask and exposing the catalyst to air.
-
Purification: Dissolve the polymer in THF, pass it through a neutral alumina column to remove the catalyst, and then precipitate it in a non-solvent like methanol or hexane.
Signaling Pathways and Logical Relationships
The ATRP Equilibrium and Common Side Reactions
The core of a successful ATRP is maintaining the equilibrium between active (propagating) and dormant species. Side reactions disrupt this equilibrium.
Caption: ATRP equilibrium and competing side reactions.
References
Technical Support Center: Molecular Weight Control in Polymerizations Initiated by Ethylene bis(2-bromoisobutyrate)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve precise molecular weight control in your polymerization reactions initiated by Ethylene bis(2-bromoisobutyrate).
Troubleshooting Guide
This guide addresses common issues encountered during Atom Transfer Radical Polymerization (ATRP) using the difunctional initiator Ethylene bis(2-bromoisobutyrate).
Question: Why is the final molecular weight of my polymer significantly higher than the theoretical value?
Answer:
A higher than expected molecular weight can result from several factors that lead to a lower than expected number of initiated polymer chains. Here are the primary causes and solutions:
-
Inefficient Initiation: A portion of the initiator may not be participating in the polymerization.
-
Solution: Ensure the purity of the Ethylene bis(2-bromoisobutyrate) initiator. Impurities can inhibit the initiation process. Consider purifying the initiator before use.
-
-
Slow Initiation Compared to Propagation: If the rate of initiation is significantly slower than the rate of propagation, monomers will add to the initially formed chains before new chains are started, leading to a higher molecular weight.
-
Solution: Optimize the reaction temperature. Higher temperatures can increase the initiation rate.[1] However, be aware that excessively high temperatures can also lead to side reactions.
-
-
Loss of Active Chain Ends: Premature termination of growing polymer chains reduces the total number of chains, leading to a higher average molecular weight for the remaining chains.
-
Solution: Ensure the reaction is thoroughly deoxygenated, as oxygen can act as a radical scavenger and cause termination. Utilize robust deoxygenation techniques like freeze-pump-thaw cycles.
-
Question: My polymer's molecular weight is much lower than predicted. What could be the cause?
Answer:
A lower than expected molecular weight suggests that more polymer chains were initiated than intended or that chain transfer events are occurring.
-
Presence of Impurities that Act as Initiators or Chain Transfer Agents: Certain impurities in the monomer, solvent, or initiator can initiate new chains or transfer the radical to another molecule, terminating the growing chain and starting a new one.
-
Solution: Purify all reagents, including the monomer and solvent, before use. Ensure the initiator is of high purity.
-
-
High Initiator Concentration: An error in calculating the amount of initiator can lead to a higher concentration than intended, resulting in a larger number of polymer chains and, consequently, a lower molecular weight.[1]
-
Solution: Double-check all calculations for the molar ratios of monomer to initiator.
-
-
Chain Transfer to Solvent or Monomer: At higher temperatures, the likelihood of chain transfer reactions increases.
-
Solution: If chain transfer is suspected, consider lowering the reaction temperature. The choice of solvent can also influence chain transfer; select a solvent with a low chain transfer constant.[1]
-
Question: The molecular weight distribution (polydispersity index, PDI or Đ) of my polymer is broad (e.g., > 1.3). How can I achieve a narrower distribution?
Answer:
A broad PDI indicates a loss of control over the polymerization, where polymer chains are not growing at a uniform rate.
-
Slow Deactivation: The rate of deactivation of the growing radical chains by the Cu(II) complex is crucial for maintaining a low concentration of active species and ensuring uniform chain growth. A slow deactivation rate leads to a broader molecular weight distribution.
-
Solution: Increase the concentration of the deactivator (Cu(II) species). This can be achieved by adding a small amount of Cu(II) halide at the beginning of the reaction or by ensuring the catalyst system generates sufficient deactivator. The choice of ligand also significantly affects the deactivation rate.
-
-
Slow Initiation: As mentioned previously, slow initiation relative to propagation leads to chains starting at different times, resulting in a broader PDI.
-
Solution: Optimize the reaction conditions (e.g., temperature, catalyst system) to ensure fast and efficient initiation.
-
-
Termination Reactions: Irreversible termination reactions lead to "dead" polymer chains, which contribute to a broader PDI.
-
Solution: Minimize termination by ensuring a thoroughly deoxygenated system and using pure reagents.
-
Frequently Asked Questions (FAQs)
Q1: How is the theoretical molecular weight (Mn,th) calculated for a polymerization initiated by a difunctional initiator like Ethylene bis(2-bromoisobutyrate)?
A1: For a difunctional initiator, each molecule can initiate the growth of two polymer chains. The theoretical number-average molecular weight (Mn,th) is calculated using the following formula:
Mn,th = (([M]₀ / [I]₀) * MW_monomer * conversion) + MW_initiator
Where:
-
[M]₀ is the initial molar concentration of the monomer.
-
[I]₀ is the initial molar concentration of the difunctional initiator.
-
MW_monomer is the molecular weight of the monomer.
-
conversion is the fractional monomer conversion.
-
MW_initiator is the molecular weight of the initiator.
Q2: What is the role of the catalyst and ligand in controlling molecular weight?
A2: The catalyst (typically a copper(I) halide) and the ligand form a complex that reversibly activates and deactivates the growing polymer chains. The ligand solubilizes the copper salt and tunes its redox potential, which in turn affects the activation/deactivation equilibrium. A well-chosen catalyst/ligand system ensures a low concentration of active radicals at any given time, which is essential for controlled polymerization and achieving a narrow molecular weight distribution.
Q3: Can the purity of Ethylene bis(2-bromoisobutyrate) affect the polymerization outcome?
A3: Yes, the purity of the initiator is critical. Impurities can act as inhibitors, retarders, or even alternative initiators, leading to poor control over the polymerization, resulting in deviations from the theoretical molecular weight and a broad molecular weight distribution.
Q4: How does monomer conversion affect the molecular weight and PDI?
A4: In a controlled/"living" polymerization like ATRP, the number-average molecular weight (Mn) increases linearly with monomer conversion.[2] The polydispersity index (PDI) typically decreases as the polymerization progresses, especially in the early stages, as the chains grow more uniformly over time.
Data Presentation
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight in ATRP of Methyl Methacrylate (B99206) (MMA)
| [MMA]:[Ethylene bis(2-bromoisobutyrate)] | Theoretical Mn ( g/mol ) at 90% Conversion | Expected Experimental Mn ( g/mol ) | Expected PDI (Đ) |
| 50:1 | 4,860 | 4,500 - 5,500 | 1.1 - 1.3 |
| 100:1 | 9,360 | 9,000 - 10,000 | 1.1 - 1.3 |
| 200:1 | 18,360 | 18,000 - 20,000 | 1.1 - 1.4 |
Note: Expected experimental values are illustrative and can vary based on specific reaction conditions.
Table 2: Influence of Catalyst/Ligand System on PDI in ATRP of Styrene
| Catalyst System (CuBr/Ligand) | Ligand Structure | Typical PDI (Đ) |
| CuBr / PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | 1.1 - 1.3 |
| CuBr / dNbpy | 4,4'-di(5-nonyl)-2,2'-bipyridine | 1.1 - 1.2 |
| CuBr / TPMA | Tris(2-pyridylmethyl)amine | < 1.2 |
Data compiled from various sources in the literature.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) via ATRP using Ethylene bis(2-bromoisobutyrate)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethylene bis(2-bromoisobutyrate) (EBiB)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol). Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), Ethylene bis(2-bromoisobutyrate) (e.g., 0.180 g, 0.5 mmol for a target DP of 200), PMDETA (e.g., 0.087 g, 0.5 mmol), and anisole (10 mL).
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes.
-
Initiation of Polymerization: Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr.
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: Periodically take samples using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination and Polymer Isolation: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a few milliliters of THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol while stirring.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Visualizations
Caption: ATRP reaction mechanism.
Caption: Troubleshooting high molecular weight.
Caption: Troubleshooting broad PDI.
References
Effect of solvent polarity on ATRP with Ethylene bis(2-bromoisobutyrate)
Technical Support Center: ATRP with Ethylene bis(2-bromoisobutyrate)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Atom Transfer Radical Polymerization (ATRP) with Ethylene bis(2-bromoisobutyrate) as an initiator. It provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent polarity in reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during ATRP reactions involving Ethylene bis(2-bromoisobutyrate), with a focus on problems arising from the choice of solvent.
Question: Why is my polymerization proceeding extremely slowly or not at all?
Possible Causes & Solutions:
-
Low Solvent Polarity: Non-polar solvents can lead to poor solubility of the copper catalyst complex, which is essential for the activation of the initiator. This results in a low concentration of the active catalyst species and, consequently, a slow or stalled polymerization.
-
Solution: Switch to a more polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. If a non-polar solvent like toluene (B28343) is required, consider using a ligand that enhances the solubility of the copper complex, such as a long-alkyl-chain substituted bipyridine.
-
-
Insufficient Catalyst Concentration: The concentration of the catalyst may be too low for the chosen solvent system.
-
Solution: Increase the catalyst concentration. However, be aware that this may also affect the polymer's molecular weight and polydispersity.
-
-
Impure Solvent: Contaminants in the solvent, such as water or oxygen, can deactivate the catalyst.
-
Solution: Ensure all solvents are rigorously dried and degassed before use.
-
Question: My polymerization is uncontrolled, resulting in a high polydispersity index (PDI). What could be the cause?
Possible Causes & Solutions:
-
Excessively High Solvent Polarity: Highly polar solvents can sometimes accelerate the rate of termination reactions relative to propagation, leading to a loss of control and a broad molecular weight distribution.
-
Solution: Consider using a solvent with intermediate polarity or a mixture of solvents to fine-tune the reaction conditions.
-
-
High Temperature: The reaction temperature may be too high for the chosen solvent, leading to side reactions.
-
Solution: Lower the reaction temperature. The optimal temperature will depend on the specific monomer, solvent, and catalyst system.
-
-
Incorrect Ligand-to-Copper Ratio: An inappropriate ratio can lead to an unstable catalyst complex, resulting in poor control over the polymerization.
-
Solution: Optimize the ligand-to-copper ratio. A common starting point is a 2:1 molar ratio of ligand to copper(I) halide.
-
Question: I am observing phase separation or precipitation during my polymerization. Why is this happening?
Possible Causes & Solutions:
-
Poor Polymer Solubility: The growing polymer chains may not be soluble in the chosen solvent, leading to precipitation.
-
Solution: Select a solvent in which the resulting polymer is soluble. This may require some preliminary solubility tests.
-
-
Catalyst Precipitation: As mentioned earlier, the copper catalyst complex may not be soluble in the reaction medium.
-
Solution: Use a more polar solvent or a ligand that improves catalyst solubility.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity specifically affect the ATRP equilibrium?
In ATRP, there is a dynamic equilibrium between dormant species (R-X) and active radical species (R•) catalyzed by a copper(I) complex. The polarity of the solvent can influence the position of this equilibrium. More polar solvents can often better solvate the charged species in the transition state, potentially increasing the rate of activation. However, the overall effect is complex and also depends on the specific interactions between the solvent and the catalyst complex.
Q2: What is a good starting point for solvent selection with Ethylene bis(2-bromoisobutyrate)?
For many common monomers like methyl methacrylate (B99206) (MMA) or styrene, solvents such as toluene, anisole, DMF, and DMSO have been successfully used. The choice will largely depend on the polarity of the monomer and the desired properties of the final polymer. For more polar monomers, a more polar solvent is generally preferred to ensure the solubility of all components throughout the polymerization.
Q3: Can I use a mixture of solvents?
Yes, using a mixture of solvents is a common strategy to fine-tune the polarity of the reaction medium and optimize the polymerization kinetics and control. This approach can be particularly useful for controlling the solubility of both the monomer and the resulting polymer.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the ATRP of methyl methacrylate (MMA) initiated by Ethylene bis(2-bromoisobutyrate).
| Solvent | Dielectric Constant (ε) | Polymerization Rate (M/h) | Polydispersity Index (PDI) | Final Molecular Weight (Mn, g/mol ) |
| Toluene | 2.4 | 0.15 | 1.25 | 18,500 |
| Anisole | 4.3 | 0.22 | 1.18 | 21,000 |
| Acetonitrile | 37.5 | 0.45 | 1.35 | 25,500 |
| DMF | 36.7 | 0.58 | 1.42 | 28,000 |
Note: The data presented are representative values from typical experiments and may vary depending on the specific reaction conditions (e.g., temperature, catalyst, ligand, monomer concentration).
Experimental Protocols
General Procedure for ATRP of Methyl Methacrylate (MMA) using Ethylene bis(2-bromoisobutyrate)
-
Reagent Preparation:
-
MMA (monomer) is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
CuBr (catalyst) is purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and then dried under vacuum.
-
PMDETA (ligand) and Ethylene bis(2-bromoisobutyrate) (initiator) are used as received.
-
The chosen solvent is dried and deoxygenated by purging with nitrogen for at least 30 minutes before use.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 mmol) and the chosen solvent (10 mL).
-
The flask is sealed with a rubber septum, and the mixture is stirred while being purged with nitrogen.
-
Add PMDETA (2 mmol) via a syringe. The solution should turn green, indicating the formation of the Cu(II) complex.
-
Add MMA (100 mmol) and Ethylene bis(2-bromoisobutyrate) (1 mmol) to the flask via syringes.
-
-
Polymerization:
-
The Schlenk flask is placed in a thermostatically controlled oil bath set to the desired temperature (e.g., 70 °C).
-
Samples are withdrawn periodically using a nitrogen-purged syringe to monitor the monomer conversion by gas chromatography (GC) and the molecular weight and PDI by gel permeation chromatography (GPC).
-
-
Termination and Purification:
-
The polymerization is stopped by cooling the flask to room temperature and exposing the reaction mixture to air.
-
The mixture is diluted with tetrahydrofuran (B95107) (THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then precipitated by pouring the solution into a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for setting up an ATRP reaction.
Caption: Troubleshooting flowchart for solvent-related issues in ATRP.
Preventing premature termination in Ethylene bis(2-bromoisobutyrate) initiated polymerization
Technical Support Center: Ethylene bis(2-bromoisobutyrate) Initiated Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent premature termination and other common issues in polymerizations initiated with Ethylene bis(2-bromoisobutyrate), a difunctional initiator typically used in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is premature termination in ATRP, and what are its primary causes?
A1: Premature termination is the cessation of polymer chain growth before the desired molecular weight or monomer conversion is achieved. In Atom Transfer Radical Polymerization (ATRP), this leads to a loss of control over the polymer's characteristics, such as a broad molecular weight distribution (high dispersity, Đ) and loss of chain-end functionality.
The primary causes of premature termination are:
-
Presence of Oxygen: Oxygen is a significant inhibitor. It can react with propagating radicals to form stable peroxy radicals, which do not polymerize, and it can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the activation of dormant polymer chains.[1][2][3][4]
-
Impurities: Inhibitors present in the monomer (e.g., hydroquinone), solvents, or other reagents can react with and consume radicals, preventing polymerization.[5]
-
Excessive Radical Concentration: An overly high concentration of propagating radicals can lead to irreversible bimolecular termination events, such as radical coupling or disproportionation.[5][6]
-
Catalyst Deactivation: The catalyst can be deactivated by side reactions other than oxidation, such as disproportionation, particularly in polar or protic media.[7][8] The choice of ligand is crucial for maintaining catalyst stability and activity.[9]
-
Sub-optimal Temperature: While higher temperatures increase the polymerization rate, excessively high temperatures can promote side reactions, including chain transfer, that terminate the growing chains.[5]
Q2: My polymerization reaction is not starting or is stopping at very low conversion. What is the most likely problem?
A2: The most common culprit for a failed or quickly terminated ATRP reaction is the presence of oxygen.[1][2] Oxygen rapidly deactivates the Cu(I) catalyst required to activate the growing polymer chains.[3] Even trace amounts of oxygen can be sufficient to inhibit the reaction.
Troubleshooting Steps:
-
Verify Deoxygenation Technique: Ensure your deoxygenation method is robust. Standard techniques include:
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the monomer/solvent mixture for at least 30-60 minutes. This method is effective but may evaporate volatile components.[10]
-
Freeze-Pump-Thaw Cycles: This is one of the most effective methods for removing dissolved oxygen, especially for volatile monomers. It involves freezing the reaction mixture, applying a vacuum to remove gases from the headspace, thawing the mixture, and repeating the cycle 3-4 times.[3]
-
Glovebox/Schlenk Line: Performing the entire experiment under an inert atmosphere.[3]
-
-
Check for Leaks: Ensure all glassware joints, septa, and connections are perfectly sealed to prevent atmospheric oxygen from leaking into the system during the reaction.
Q3: How do I properly purify my reagents to avoid termination?
A3: Proper purification of monomers and solvents is critical for a successful ATRP.
| Reagent | Contaminant/Inhibitor | Purification Protocol |
| Monomer (e.g., Styrene (B11656), (Meth)acrylates) | Phenolic Stabilizers (e.g., MEHQ, BHT) | Pass the monomer through a column of basic or neutral alumina (B75360) to remove the inhibitor immediately before use. Store the purified monomer under an inert atmosphere and at a low temperature. |
| Solvent (e.g., Toluene, Anisole (B1667542), DMF) | Water, Oxygen, Peroxides | Use high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂) and deoxygenate thoroughly before use. |
| Catalyst/Ligand | Oxidized Copper Species, Moisture | Use high-purity catalyst and ligand. Store them in a desiccator or glovebox. Some advanced ATRP techniques are less sensitive to the purity of the initial copper source.[11][12][13] |
Q4: My polymer has a high dispersity (Đ > 1.3). What are the potential causes and solutions?
A4: High dispersity indicates a loss of control over the polymerization, where polymer chains are of widely varying lengths. This can be caused by several factors:
| Cause | Explanation | Recommended Solution |
| Slow Initiation | If the initiation from Ethylene bis(2-bromoisobutyrate) is slower than propagation, new chains are formed throughout the reaction, leading to a broad molecular weight distribution. | Ensure the initiator is well-suited for the monomer. For some monomers, a more active catalyst system (i.e., a different ligand) may be required to ensure fast and quantitative initiation.[] |
| Termination Reactions | As discussed in Q1, irreversible termination creates "dead" polymer chains, broadening the dispersity. | Improve deoxygenation and reagent purity. Consider adding a small amount of Cu(II) deactivator at the start of the reaction to establish the ATRP equilibrium quickly and suppress early termination (the "persistent radical effect").[15] |
| Catalyst Instability | If the catalyst complex is unstable and dissociates or participates in side reactions, its ability to control the polymerization (deactivate growing chains) is compromised.[7] | Select a ligand that forms a highly stable and active complex with copper in your chosen solvent. For example, multidentate amine-based ligands like PMDETA or TPMA are commonly used.[9] |
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common ATRP issues.
Key Experimental Protocol
Protocol: Synthesis of Polystyrene via ATRP using Ethylene bis(2-bromoisobutyrate)
This protocol details a typical ATRP of styrene. Ratios should be adjusted based on the desired molecular weight.
Materials:
-
Styrene (monomer)
-
Ethylene bis(2-bromoisobutyrate) (initiator, EBIB)[16]
-
Copper(I) Bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Monomer Purification: Pass styrene through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.5 mmol).
-
Component Addition: In a separate, dry vial, prepare a solution of styrene (e.g., 50 mmol), EBIB (e.g., 0.5 mmol, for a target degree of polymerization of 100), PMDETA (e.g., 0.5 mmol), and anisole (e.g., 5 mL).
-
Deoxygenation: Subject the monomer/initiator/ligand solution to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Reaction Initiation: After the final thaw, use a cannula to transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas (Argon or Nitrogen).
-
Polymerization: Immerse the sealed flask in a preheated oil bath (e.g., 90-110 °C) and stir. The solution should turn dark brown/green, indicating a soluble and active catalyst complex.
-
Monitoring: Periodically take small aliquots from the reaction using a deoxygenated syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the contents to air. The solution will turn blue/green as the copper catalyst oxidizes.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF). Pass the solution through a neutral alumina column to remove the copper catalyst. Precipitate the purified polymer in a large excess of a non-solvent (e.g., cold methanol). Filter and dry the resulting polymer under vacuum.[17]
A similar procedure can be adapted for other monomers, though reaction conditions such as temperature and solvent may need to be optimized.[18]
ATRP Mechanism and Termination Pathways
The following diagram illustrates the core ATRP equilibrium and the key termination pathways that disrupt the controlled polymerization process.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Oxygen Breathes New Life into Radical Polymerization - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 3. Enzyme-Deoxygenated Low Parts per Million Atom Transfer Radical Polymerization in Miniemulsion and Ab Initio Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxygen-Enhanced Atom Transfer Radical Polymerization – Department of Materials | ETH Zurich [mat.ethz.ch]
- 15. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 17. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 18. rsc.org [rsc.org]
Strategies to reduce polydispersity in polymers synthesized with Ethylene bis(2-bromoisobutyrate)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you control and reduce the polydispersity index (PDI) in polymers synthesized using the bifunctional initiator, Ethylene bis(2-bromoisobutyrate).
Troubleshooting Guide: High Polydispersity (PDI)
High polydispersity is a common issue indicating a lack of control over the polymerization process. The following section addresses specific problems you might encounter during your experiments.
Q1: My polymerization resulted in a high Polydispersity Index (PDI > 1.5). What are the most common causes?
A high PDI suggests that the delicate equilibrium in your controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), has been disturbed. The most common causes are related to reagent purity, catalyst system inefficiency, and suboptimal reaction conditions. Key factors include:
-
Reagent Impurities: The initiator, monomer, and solvent must be free of impurities that can interfere with the catalyst or terminate growing polymer chains.
-
Catalyst System Issues: An incorrect ratio of catalyst to ligand, an inappropriate choice of ligand for the system, or catalyst poisoning can lead to a loss of control.[1] The concentration of the deactivator species (e.g., Cu(II)/L) is critical for maintaining a low radical concentration and minimizing termination reactions.[2][3]
-
Slow Initiation: If the initiation rate is slower than the propagation rate, chains will start growing at different times, leading to a broad molecular weight distribution. The structure of the initiator plays a crucial role in its activation rate.[4]
-
Irreversible Termination: Side reactions that cause irreversible termination of growing polymer chains are a primary cause of high PDI.[1][5] This can be exacerbated by high temperatures or impurities.
-
High Monomer Conversion: Pushing reactions to very high conversion (>95%) can sometimes lead to increased termination events as the monomer concentration depletes, broadening the PDI.[6] To ensure high chain-end functionality, monomer conversion is sometimes intentionally kept below 30%.[7]
Q2: I suspect my catalyst system is not performing optimally. How do I troubleshoot it?
An inefficient catalyst system is a frequent source of poor polymerization control. Here are steps to diagnose and fix the issue:
-
Verify Catalyst:Ligand Ratio: The ligand's primary roles are to solubilize the copper salt and adjust its redox potential for the reaction.[2] An insufficient amount of ligand can lead to poor solubility and catalyst activity. For highly active ATRP systems with low catalyst concentrations (e.g., ARGET or ICAR ATRP), using a more suitable ligand like Me₆TREN or TPMA over PMDETA can dramatically improve control.[1]
-
Check Catalyst Concentration: While it may seem counterintuitive, decreasing the catalyst concentration can sometimes broaden the molecular weight distribution due to a lower rate of deactivation relative to propagation.[2] However, in advanced techniques like ARGET or ICAR ATRP, very low catalyst concentrations (down to 50 ppm) can be used effectively if the activator is continuously regenerated.[1]
-
Prevent Oxygen Contamination: The Cu(I) activator species is sensitive to oxidation. Ensure your reaction setup is thoroughly deoxygenated before and during the polymerization, typically by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
-
Choose the Right Ligand: The ligand structure significantly impacts catalyst activity.[2] For a given monomer and solvent system, a more active catalyst (with a higher K_ATRP) can provide better control even at lower concentrations because it generates a sufficient amount of the deactivator species.[2]
Q3: How do reaction parameters like temperature and solvent choice affect PDI?
Temperature and solvent have a profound effect on the ATRP equilibrium and, consequently, the PDI.
-
Temperature: Higher temperatures generally increase the rate of polymerization. However, excessively high temperatures can also increase the rate of side reactions, including chain transfer and termination, which leads to a higher PDI. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining control.
-
Solvent: The choice of solvent can significantly alter the ATRP equilibrium constant (K_ATRP).[3] More polar solvents tend to stabilize the more polar Cu(II) deactivator species, which can increase the K_ATRP value and influence the polymerization rate and control.[3][8] The solvent must be chosen to ensure all components (monomer, initiator, and catalyst complex) remain fully solubilized throughout the reaction.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing the cause of high polydispersity in your polymerization.
Caption: A workflow for diagnosing and resolving high polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is a "good" PDI value when using Ethylene bis(2-bromoisobutyrate)?
For a well-controlled ATRP, the target PDI is typically below 1.2. Values approaching 1.05 indicate excellent control over the polymerization. A "good" PDI is application-dependent, but for fields like drug delivery and advanced materials where uniformity is critical, a lower PDI is almost always preferred.
Q2: Why is a bifunctional initiator like Ethylene bis(2-bromoisobutyrate) used?
This initiator allows for the simultaneous growth of two polymer chains from a central point.[9] This is useful for creating telechelic polymers (polymers with functional groups at both ends) or for synthesizing ABA triblock copolymers in a more straightforward manner than by sequential monomer addition with a monofunctional initiator.
Q3: Can I purify Ethylene bis(2-bromoisobutyrate) myself?
Yes. As an aliphatic halide ester, its purity is crucial.[10] Standard laboratory purification techniques such as recrystallization (from a solvent like hexane (B92381) or ethanol) or column chromatography can be used to remove impurities that may inhibit or interfere with the polymerization. Always check the purity by techniques like NMR or melting point analysis before use. The reported melting point is in the range of 45-49 °C.[11]
Q4: Does the choice of monomer affect the PDI?
Absolutely. Different monomers have different propagation rate constants (k_p). The level of control in ATRP, and thus the PDI, depends on the ratio of k_p to the deactivation rate constant (k_deact).[3] For a given catalyst system, it might be easier to achieve a low PDI with one monomer (e.g., styrenes, methacrylates) than with another that is more challenging for ATRP (e.g., dienes).[12]
Experimental Protocols
Representative Protocol for ATRP of Styrene (B11656) with Ethylene bis(2-bromoisobutyrate)
This protocol is a representative example for synthesizing polystyrene with a target degree of polymerization of 200 (100 per side) and aims for a low PDI.
Materials:
-
Styrene (monomer, inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate) (initiator, purified)[][14]
-
Copper(I) Bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
Monomer Preparation: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add Ethylene bis(2-bromoisobutyrate) (36.0 mg, 0.1 mmol) and styrene (2.08 g, 20 mmol).
-
Add anisole (2 mL) as the solvent.
-
Seal the flask with a rubber septum.
-
Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with nitrogen or argon.
-
Ligand Addition: Using a deoxygenated syringe, add PMDETA (20.8 µL, 0.1 mmol) to the frozen mixture.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and begin stirring.[7]
-
Monitoring: Periodically take samples via a deoxygenated syringe to monitor monomer conversion and polymer molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: Once the desired conversion is reached (e.g., after 6-8 hours), stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the diluted mixture through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Data Summary: Impact of Conditions on PDI
The following table summarizes experimental conditions from various studies, illustrating how different parameters can influence the resulting polydispersity.
| Monomer | Initiator | Catalyst/Ligand System | Molar Ratio [M]:[I]:[Cat]:[L] | Temp (°C) | PDI (M_w/M_n) | Reference |
| Styrene | Ethylene bis(2-bromoisobutyrate) | CuBr/PMDETA | 200:1:2:2 | 90 | Low (not specified) | [7] |
| Styrene | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | 100:1:1:1 | 110 | 1.04 | [15] |
| Methyl Acrylate | PE-EBiB Macroinitiator | CuBr₂/Me₆TREN (SARA ATRP) | 500:1:0.05:0.25 | 25 | 1.05 | [16] |
| n-Butyl Acrylate | Not Specified | CuBr₂/Me₆TREN (ICAR ATRP, 50ppm Cu) | 185:1:0.009:0.09 | 60 | 1.16 | [1] |
| tert-Butyl Methacrylate | Allyl-2-bromoisobutyrate | CuBr/HMTETA | Not specified | 60 | 1.16 | [17] |
References
- 1. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Ethylene bis(2-bromoisobutyrate) 97 248603-11-4 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 14. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]
- 15. researchgate.net [researchgate.net]
- 16. Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Impact of temperature on the rate and control of polymerization with Ethylene bis(2-bromoisobutyrate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethylene bis(2-bromoisobutyrate) as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments, with a focus on the impact of temperature.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Polymerization Rate | Low Temperature: The activation rate constant (k_act) is highly temperature-dependent. Lower temperatures significantly reduce the rate of radical generation.[1][2] | - Gradually increase the reaction temperature in 5-10 °C increments. Monitor the conversion to find the optimal temperature for your specific monomer and catalyst system. For example, ATRP of styrene (B11656) is often conducted at temperatures between 90-110 °C.[3][4][5] |
| Insufficient Catalyst Activity: The chosen catalyst system (copper salt and ligand) may not be active enough at the selected temperature. | - Select a more active catalyst system. For instance, ligands like Me6TREN can facilitate polymerization at ambient temperatures for monomers like acrylates.[6] | |
| Catalyst Inhibition: Impurities in the monomer or solvent can poison the catalyst. | - Ensure all reagents and solvents are thoroughly purified and deoxygenated before use. | |
| Poor Control Over Polymerization (High Polydispersity Index - PDI) | High Temperature: While increasing temperature accelerates the polymerization rate, excessively high temperatures can lead to a higher rate of termination reactions relative to propagation, resulting in a loss of control and broader molecular weight distribution.[7][8] | - Lower the reaction temperature. Finding a balance between a reasonable rate and good control is crucial. |
| Incorrect Initiator/Catalyst/Monomer Ratio: An improper ratio can lead to an imbalanced equilibrium between active and dormant species. | - Optimize the molar ratios of your reagents. A common starting point for styrene ATRP is a [Monomer]:[Initiator]:[Cu(I)]:[Ligand] ratio of 100:1:1:2. | |
| Slow Initiation: If the initiation is slower than propagation, new chains are formed throughout the polymerization, leading to a high PDI. | - Ensure your initiator is well-suited for the monomer and that the temperature is sufficient for rapid initiation. Ethylene bis(2-bromoisobutyrate) is generally an efficient initiator.[9] | |
| Bimodal or Tailing GPC Trace | Chain Termination/Coupling: At high monomer conversions and elevated temperatures, irreversible termination reactions, including radical coupling, become more significant.[7] | - Reduce the polymerization time to target a lower monomer conversion.[3] - Lower the reaction temperature to minimize side reactions. |
| Impure Initiator or Monomer: Impurities can act as chain transfer agents or introduce species that initiate new chains at different times. | - Purify the initiator and monomer prior to use. | |
| Low Initiator Efficiency | Slow Initiation Relative to Propagation: Not all initiator molecules start a polymer chain simultaneously. | - Increase the temperature to promote faster initiation. - Consider a pre-activation step for the catalyst. |
| Initiator Degradation: At very high temperatures, the initiator itself may become unstable. | - While Ethylene bis(2-bromoisobutyrate) is relatively stable, avoid excessively high temperatures (e.g., >150 °C) for prolonged periods unless literature suggests otherwise for a specific system. | |
| Reaction Exotherm | Fast Polymerization: Especially with highly reactive monomers like acrylates, the polymerization can be very rapid, leading to a significant increase in the internal reaction temperature and potential loss of control. | - Conduct the polymerization in a water or oil bath to better manage heat dissipation. - Consider using a solvent to dilute the monomer and help control the temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for ATRP using Ethylene bis(2-bromoisobutyrate?
A1: The optimal temperature is highly dependent on the monomer being polymerized. For styrene, temperatures are typically in the range of 90 °C to 130 °C.[4][10] For (meth)acrylates, a wider range can be used, from ambient temperature up to around 90 °C, depending on the desired rate and the catalyst system employed.[6]
Q2: How does increasing the temperature affect the rate of polymerization?
A2: Increasing the temperature generally increases the rate of polymerization. This is because the activation rate constant (k_act) in the ATRP equilibrium is temperature-dependent. Higher temperatures lead to a faster generation of propagating radicals.[1][2]
Q3: What is the impact of temperature on the control over molecular weight and polydispersity (PDI)?
A3: While higher temperatures increase the polymerization rate, they can negatively impact control, leading to a higher PDI. This is due to an increased rate of side reactions, such as termination and chain transfer, at elevated temperatures.[7][8] Therefore, a balance must be struck between achieving a practical polymerization rate and maintaining good control over the polymer architecture.
Q4: Can I run my polymerization at a lower temperature?
A4: Yes, but the polymerization rate will be slower. To compensate for a lower temperature, a more active catalyst system can be employed. For example, using ligands that form more active copper complexes, such as Me6TREN, can enable controlled polymerization of acrylates at room temperature.[6][10]
Q5: Are there any specific considerations for high-temperature polymerizations?
A5: Yes. At high temperatures, besides the potential for loss of control, you should also consider the thermal stability of your initiator, monomer, and the resulting polymer. Additionally, side reactions like the Diels-Alder dimerization of diene monomers can become more prevalent at higher temperatures.[11]
Experimental Protocols
General Protocol for ATRP of Styrene with Ethylene bis(2-bromoisobutyrate)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Styrene (inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate) (Initiator)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole or another suitable solvent (optional)
Procedure:
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator).
-
Deoxygenation: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Addition of Reagents: Under a nitrogen atmosphere, add the desired amount of deoxygenated styrene and PMDETA (2 equivalents relative to CuBr) via syringe. The solution should turn green as the copper complex forms.
-
Initiation: Add the Ethylene bis(2-bromoisobutyrate) (1 equivalent) to the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.[3][4]
-
Monitoring: Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or GC, and molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the contents to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent like methanol, followed by filtration and drying under vacuum.
Data Presentation
Table 1: Effect of Temperature on Styrene Polymerization Initiated by a Bromoisobutyrate-type Initiator
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 90 | 4 | 45 | 4800 | 1.15 |
| 2 | 100 | 2 | 52 | 5500 | 1.12 |
| 3 | 110 | 1 | 60 | 6300 | 1.18 |
| 4 | 120 | 0.5 | 55 | 5800 | 1.25 |
Note: This table is a representative summary based on typical results found in the literature for ATRP of styrene. Actual results may vary.
Table 2: Temperature Effect on ATRP of Methyl Acrylate (B77674) (MA)
| Entry | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | MA | 60 | 3.7 | 95 | 10,200 | 1.07 |
| 2 | MA | 80 | 1.5 | 98 | 9,700 | 1.13 |
Data adapted from literature for ATRP of methyl acrylate with a bromoisobutyrate initiator and different ligands.[6]
Visualizations
Caption: A generalized experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Relationship between temperature and key outcomes in ATRP.
References
- 1. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Addressing challenges of Ethylene bis(2-bromoisobutyrate) hydrolysis during polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ethylene bis(2-bromoisobutyrate) as an initiator in Atom Transfer Radical Polymerization (ATRP), with a specific focus on addressing the challenges posed by its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is Ethylene bis(2-bromoisobutyrate) and why is it used in ATRP?
Ethylene bis(2-bromoisobutyrate) is a difunctional initiator used in Atom Transfer Radical Polymerization (ATRP) to synthesize polymers with controlled molecular weights and narrow molecular weight distributions.[1][] Its two initiating sites allow for the growth of polymer chains from both ends, leading to the formation of telechelic polymers, which are valuable in applications like block copolymer synthesis and chain extension reactions.
Q2: What is initiator hydrolysis and why is it a problem for Ethylene bis(2-bromoisobutyrate)?
Initiator hydrolysis is a chemical reaction in which the initiator molecule reacts with water. For Ethylene bis(2-bromoisobutyrate), the ester linkages are susceptible to hydrolysis, which breaks the initiator molecule. This leads to the formation of non-functional or monofunctional initiators, resulting in poor control over the polymerization, broad molecular weight distributions, and the formation of polymers with undesired architectures.
Q3: Under what conditions is hydrolysis of Ethylene bis(2-bromoisobutyrate) most likely to occur?
Hydrolysis is most prevalent when conducting ATRP in protic or aqueous media.[3] The presence of water, especially at elevated temperatures and in the presence of acids or bases, can accelerate the hydrolysis of the ester groups in the initiator.
Q4: How does the hydrolysis of the initiator affect the final polymer product?
Hydrolysis of the difunctional initiator can lead to several undesirable outcomes:
-
Broad Molecular Weight Distribution (High Polydispersity Index - PDI): The generation of various initiating species (difunctional, monofunctional, and inactive) leads to polymer chains of varying lengths.
-
Loss of Functionality: The intended difunctional nature of the polymer is lost, which is critical for subsequent applications like chain extension or block copolymerization.
-
Inconsistent Polymerization Kinetics: The concentration of active initiator changes over time, leading to unpredictable polymerization rates.
Q5: Can I use Ethylene bis(2-bromoisobutyrate) in aqueous ATRP?
While challenging, it is possible. Special considerations must be taken to minimize hydrolysis. This includes using buffered systems to control pH, lower reaction temperatures, and shorter reaction times. Techniques like Activators Generated by Electron Transfer (AGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP in aqueous media have been developed to overcome some of these challenges.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during polymerization with Ethylene bis(2-bromoisobutyrate), particularly those related to hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.5) | Initiator hydrolysis leading to a mixture of initiating species. | - Ensure all reagents and solvents are thoroughly dried. - Consider performing the polymerization in an aprotic solvent. - If using a protic solvent, lower the reaction temperature and minimize reaction time. - Purify the initiator before use to remove any hydrolyzed impurities. |
| Polymerization Fails to Initiate or Proceeds Very Slowly | Complete or significant hydrolysis of the initiator, rendering it inactive. | - Verify the integrity of the initiator via techniques like NMR before the reaction. - Use freshly purified initiator for each experiment. - If water is essential for the system, consider alternative, more water-stable initiators. |
| Bimodal or Multimodal Molecular Weight Distribution in GPC Trace | Partial hydrolysis of the difunctional initiator, creating a mix of mono- and difunctional chains growing at different rates. | - Optimize reaction conditions to suppress hydrolysis (lower temperature, shorter time). - In aqueous systems, carefully control the pH with a buffer. - Consider a two-step process where a macroinitiator is synthesized in an organic solvent first, then chain-extended in an aqueous medium. |
| Inconsistent Batch-to-Batch Results | Varying degrees of initiator hydrolysis due to differences in solvent purity, atmospheric moisture, or reaction setup. | - Standardize all experimental procedures, including solvent purification and degassing techniques. - Store the initiator in a desiccator over a drying agent. - Perform all manipulations of the initiator and catalyst in a controlled atmosphere (e.g., glovebox). |
Experimental Protocols
Protocol 1: Purification of Ethylene bis(2-bromoisobutyrate)
-
Dissolution: Dissolve the Ethylene bis(2-bromoisobutyrate) in a minimal amount of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities. Follow with a wash using a saturated sodium bicarbonate solution to neutralize any acidic byproducts, and finally, wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization/Distillation: For further purification, the solid residue can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) or distilled under high vacuum.
-
Storage: Store the purified initiator under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
Protocol 2: Typical ATRP of Styrene (B11656) using Ethylene bis(2-bromoisobutyrate) in an Organic Solvent
-
Reagents:
-
Styrene (monomer), freshly passed through a column of basic alumina (B75360) to remove inhibitor.
-
Ethylene bis(2-bromoisobutyrate) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent).
-
-
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).
-
Add the desired amount of Ethylene bis(2-bromoisobutyrate) (e.g., for a target DP of 100, [Monomer]/[Initiator] = 100).
-
Add the styrene monomer and anisole.
-
The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.
-
After the final thaw, the flask is backfilled with nitrogen.
-
PMDETA (2 eq relative to initiator) is injected via syringe.
-
The flask is placed in a preheated oil bath at the desired temperature (e.g., 90 °C) to start the polymerization.[4]
-
Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
The polymer is purified by dissolving the mixture in THF, passing it through a short column of neutral alumina to remove the copper catalyst, and then precipitating the polymer in a large excess of cold methanol.
-
The purified polymer is collected by filtration and dried under vacuum.
-
Visualizations
Caption: The general mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Potential hydrolysis pathway of Ethylene bis(2-bromoisobutyrate).
References
Technical Support Center: Purification of Polymers Synthesized with Ethylene bis(2-bromoisobutyrate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized using Ethylene bis(2-bromoisobutyrate) as a difunctional initiator, typically in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
This guide addresses common problems encountered during the purification of polymers initiated with Ethylene bis(2-bromoisobutyrate).
| Problem | Possible Cause | Suggested Solution |
| The purified polymer is still green or blue. | Incomplete removal of the copper catalyst complex. | 1. Repeat Precipitation: Perform additional cycles of dissolving the polymer in a good solvent and precipitating it in a non-solvent. 2. Column Chromatography: Pass a solution of the polymer through a neutral alumina (B75360) or silica (B1680970) gel column to adsorb the copper complex.[1][2] 3. Ion-Exchange Resin: Use a dedicated ion-exchange resin to capture the copper ions.[1] |
| The polymer is sticky and difficult to handle after purification. | The polymer's glass transition temperature (Tg) is below room temperature. This is common for polymers with flexible backbones. | 1. Cooling: Perform the final precipitation and drying steps at a lower temperature (e.g., in an ice bath) to solidify the polymer. 2. Solvent Choice: Ensure the precipitating solvent is a strong non-solvent for the polymer to induce rapid and complete precipitation. 3. Drying: Dry the polymer under high vacuum to remove all residual solvent, which can act as a plasticizer. |
| Low polymer yield after purification. | 1. Co-precipitation: Low molecular weight polymer chains may remain soluble in the precipitation medium. 2. Adsorption: Polymer may be irreversibly adsorbed onto the stationary phase during column chromatography.[2] | 1. Optimize Precipitation: Use a stronger non-solvent or a mixture of non-solvents to minimize the solubility of the polymer. 2. Column Deactivation: For column chromatography, consider using a less active stationary phase or pre-treating the column with a solution of a non-interfering polymer to block active sites. |
| The polymer's molecular weight distribution (dispersity) increases after purification. | 1. Chain Scission: Some purification methods, like using acidic alumina, can cause degradation of certain polymer backbones.[1] 2. Fractionation: Inefficient precipitation may selectively remove lower or higher molecular weight chains. | 1. Use Neutral Media: Employ neutral alumina or silica gel for chromatography to avoid acidic or basic conditions that could degrade the polymer.[1][2] 2. Controlled Precipitation: Ensure rapid and uniform mixing during precipitation to avoid fractionation. |
| Presence of unreacted monomer or initiator in the final product. | Insufficient purification to remove small molecule impurities. | 1. Multiple Precipitations: Repeated precipitation is effective at removing small molecules that are soluble in the non-solvent.[3] 2. Dialysis: For water-soluble polymers, dialysis can be used to remove small molecule impurities.[3] 3. Vacuum Drying: Extended drying under high vacuum can help remove volatile monomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polymers synthesized using Ethylene bis(2-bromoisobutyrate) via ATRP?
A1: The primary impurities are the copper catalyst (in both its Cu(I) and Cu(II) oxidation states complexed with the ligand), unreacted monomer, and residual initiator, Ethylene bis(2-bromoisobutyrate).
Q2: How can I effectively remove the copper catalyst?
A2: Several methods can be employed for catalyst removal. The choice depends on the polymer's properties and the desired level of purity.
-
Precipitation: Dissolving the crude polymer in a suitable solvent and precipitating it into a non-solvent is often the first step. This can remove a significant portion of the catalyst.
-
Column Chromatography: Passing a solution of the polymer through a plug or column of neutral alumina or silica gel is a very effective method for removing the copper complex.[1][2]
-
Ion-Exchange Resins: Specialized ion-exchange resins can be used to selectively remove copper ions from the polymer solution.[1]
Q3: Why is my polymer product a sticky oil instead of a solid powder?
A3: A sticky consistency is often due to the polymer having a low glass transition temperature (Tg), meaning it is in a rubbery state at room temperature. The presence of residual solvent can also act as a plasticizer, making the polymer softer. To obtain a solid, try precipitating and handling the polymer at reduced temperatures (e.g., using a cold non-solvent and filtering in a cold room or with an ice bath). Thoroughly drying the polymer under high vacuum is also crucial.
Q4: Can I use column chromatography to purify my polymer?
A4: Yes, column chromatography is a powerful technique for removing the copper catalyst and other small molecule impurities.[4][5] For polymers, it is common to use a short plug of adsorbent (like alumina or silica) rather than a long column to minimize polymer loss and band broadening.[1][2] It's important to choose a solvent system where the polymer elutes quickly while the impurities are retained.
Q5: What is the best solvent system for precipitating my polymer?
A5: The ideal solvent system consists of a "good solvent" that readily dissolves the polymer and a "non-solvent" (or precipitant) in which the polymer is insoluble but the impurities (catalyst, monomer) are soluble. The choice is specific to the polymer synthesized. For example, many polymers are soluble in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and can be precipitated in methanol, ethanol, or hexane.
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes the general procedure for purifying a polymer by precipitation to remove the catalyst and unreacted monomer.
-
Dissolution: Dissolve the crude, unpurified polymer in a minimal amount of a good solvent (e.g., THF, DCM). The solution should be concentrated but still easily stirrable.
-
Precipitation: In a separate beaker, place a large excess (typically 10-20 times the volume of the polymer solution) of a cold non-solvent (e.g., methanol, hexane).
-
Addition: While vigorously stirring the non-solvent, slowly add the polymer solution dropwise. A precipitate should form immediately.
-
Isolation: Continue stirring for 15-30 minutes to ensure complete precipitation. Isolate the polymer by filtration, using a Büchner funnel.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining impurities.
-
Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.
-
Drying: Dry the purified polymer under high vacuum at an appropriate temperature until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography (Alumina Plug)
This protocol is effective for removing the copper catalyst.
-
Column Preparation: Prepare a short column or a fritted funnel with a plug of neutral alumina. The amount of alumina should be about 5-10 times the weight of the crude polymer.
-
Equilibration: Wet the alumina plug with the chosen eluent (a solvent that dissolves the polymer well, e.g., THF).
-
Loading: Dissolve the crude polymer in a minimal amount of the eluent and load the solution onto the top of the alumina plug.
-
Elution: Add more eluent to the top of the column and collect the polymer solution as it passes through. The colored copper complex should be adsorbed onto the alumina at the top of the plug.
-
Solvent Removal: Combine all fractions containing the polymer and remove the solvent using a rotary evaporator.
-
Final Precipitation: Dissolve the resulting polymer in a minimal amount of a good solvent and precipitate it into a non-solvent as described in Protocol 1 to remove any residual small molecules and to obtain the final polymer powder.
-
Drying: Dry the polymer under high vacuum.
Visualizations
Caption: Workflow for polymer purification by precipitation.
Caption: Decision tree for selecting a purification method.
References
- 1. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Difunctional ATRP Initiators: Ethylene bis(2-bromoisobutyrate) in Focus
In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for the synthesis of well-defined polymers. The choice of initiator is paramount in ATRP, dictating the polymer's architecture and functionality. Difunctional initiators, in particular, are instrumental in the creation of telechelic polymers, block copolymers, and other complex macromolecular structures. This guide provides a comparative overview of Ethylene bis(2-bromoisobutyrate) and other notable difunctional ATRP initiators, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Difunctional ATRP Initiators
Ethylene bis(2-bromoisobutyrate) is a widely utilized difunctional initiator known for its efficiency in producing polymers with controlled molecular weights and low polydispersity. Its performance is often benchmarked against other difunctional initiators, each offering unique advantages depending on the desired polymer characteristics and application.
Below is a summary of performance data for Ethylene bis(2-bromoisobutyrate) and other selected difunctional initiators from various studies. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.
| Initiator | Monomer | Catalyst System | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Initiator Efficiency (ƒ) | Reference |
| Ethylene bis(2-bromoisobutyrate) | Styrene | CuBr/PMDETA | 2,900 | 1.15 | High (qualitative) | [1] |
| Dimethyl 2,6-dibromoheptanedioate | Styrene | CuBr/PMDETA | - | - | High (qualitative) | [1] |
| Disulfide-containing difunctional initiator | Styrene | - | Controlled MW, narrow PDI | - | - | [2] |
| Boronic ester-based difunctional initiator | Methyl Methacrylate | - | 24,670 | 1.25 | 0.79 | [3] |
Key Observations:
-
Ethylene bis(2-bromoisobutyrate) consistently demonstrates good control over the polymerization of various monomers, leading to polymers with predictable molecular weights and narrow molecular weight distributions.[1]
-
Disulfide-containing initiators offer the advantage of introducing a degradable linkage in the center of the polymer chain, which can be cleaved under reducing conditions.[2][4] This is particularly useful for applications requiring controlled degradation, such as drug delivery.
-
Boronic ester-based initiators represent another class of "smart" initiators that can impart stimuli-responsive properties to the resulting polymers. For instance, a difunctional initiator with a boronic ester trigger can lead to polymers that degrade in the presence of hydrogen peroxide.[3][5]
-
Experimental results suggest that bifunctional initiators can produce polymers with higher molecular weights and narrower molecular weight distributions compared to their monofunctional counterparts under similar conditions.
Experimental Protocols
A detailed experimental protocol is crucial for successful and reproducible ATRP. Below is a representative protocol for the synthesis of a polymer using a difunctional initiator like Ethylene bis(2-bromoisobutyrate).
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed
-
Difunctional Initiator (e.g., Ethylene bis(2-bromoisobutyrate))
-
Catalyst (e.g., Copper(I) Bromide - CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., Anisole, Toluene)
-
Anhydrous, oxygen-free conditions (e.g., Schlenk line, glovebox)
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst (e.g., CuBr). The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) through several vacuum-backfill cycles. The ligand (e.g., PMDETA) is then added via a degassed syringe.
-
Monomer and Initiator Solution: In a separate flask, the monomer and solvent are degassed by bubbling with an inert gas or through freeze-pump-thaw cycles. The difunctional initiator is then added to this solution.
-
Polymerization: The degassed monomer/initiator solution is transferred to the Schlenk flask containing the catalyst/ligand mixture via a cannula under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred. Samples may be taken periodically to monitor monomer conversion and molecular weight evolution.
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air, which oxidizes the copper catalyst and quenches the polymerization.
-
Purification: The polymer is typically purified by dissolving the reaction mixture in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and precipitating it into a non-solvent (e.g., cold methanol). The precipitated polymer is then collected by filtration and dried under vacuum.
Visualizing ATRP with Difunctional Initiators
The following diagrams, generated using Graphviz, illustrate the key processes involved in ATRP using difunctional initiators.
Caption: Experimental workflow for ATRP using a difunctional initiator.
Caption: Synthesis of an ABA triblock copolymer via difunctional ATRP initiator.
References
- 1. rsc.org [rsc.org]
- 2. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 5. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ethylene bis(2-bromoisobutyrate) in ATRP vs. RAFT Polymerization
For researchers, scientists, and drug development professionals navigating the landscape of controlled radical polymerization, the choice of initiation method is paramount to achieving well-defined polymers with tailored properties. This guide provides a comprehensive performance analysis of the bifunctional initiator, Ethylene bis(2-bromoisobutyrate) (EBiB), in two of the most powerful controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
While Ethylene bis(2-bromoisobutyrate) is a commercially available and widely used initiator for ATRP, its direct application in RAFT is less common. In RAFT, control is typically achieved through a chain transfer agent (CTA), often a thiocarbonylthio compound. However, to provide a functional comparison, this guide will analyze the performance of EBiB in ATRP against a structurally analogous approach in RAFT: the use of a bifunctional chain transfer agent, such as a trithiocarbonate (B1256668), for the synthesis of telechelic polymers. This comparison will focus on key performance indicators including polymerization kinetics, molecular weight control, and polydispersity index (PDI).
Performance Snapshot: ATRP vs. RAFT with Bifunctional Initiation
The following tables summarize typical quantitative data for the polymerization of common monomers, styrene (B11656) and methyl methacrylate (B99206) (MMA), using EBiB in ATRP and a comparable bifunctional trithiocarbonate in RAFT.
Table 1: Polymerization of Styrene
| Parameter | ATRP with Ethylene bis(2-bromoisobutyrate) | RAFT with Bifunctional Trithiocarbonate |
| Reaction Time | Several hours to reach high conversion | Generally faster, a few hours for high conversion |
| Molecular Weight Control | Excellent, linear increase of Mn with conversion | Excellent, linear increase of Mn with conversion |
| Polydispersity Index (PDI) | Typically low, in the range of 1.1 - 1.3 | Typically very low, often < 1.2 |
| Monomer Conversion | Can achieve high conversion (>90%) | Can achieve very high conversion (>95%) |
Table 2: Polymerization of Methyl Methacrylate (MMA)
| Parameter | ATRP with Ethylene bis(2-bromoisobutyrate) | RAFT with Bifunctional Trithiocarbonate |
| Reaction Time | Can be slower than styrene, several hours | Generally faster than ATRP for MMA |
| Molecular Weight Control | Good, with a linear evolution of Mn | Excellent, with a linear evolution of Mn |
| Polydispersity Index (PDI) | Generally low, around 1.1 - 1.4 | Consistently low, typically < 1.2 |
| Monomer Conversion | High conversion is achievable | Very high conversion is readily achievable |
Delving into the Mechanisms: A Visual Guide
The distinct mechanisms of ATRP and RAFT dictate their kinetic behavior and the level of control over the polymerization. The following diagrams, generated using the DOT language, illustrate the fundamental steps of each process with a bifunctional initiator/CTA.
Experimental Protocols: A Practical Guide
Reproducibility is key in polymer synthesis. Below are detailed experimental protocols for the polymerization of styrene using both ATRP with EBiB and RAFT with a bifunctional trithiocarbonate.
ATRP of Styrene with Ethylene bis(2-bromoisobutyrate)
Materials:
-
Styrene (inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate) (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of styrene (e.g., 20 mmol), EBiB (e.g., 0.1 mmol), and PMDETA (e.g., 0.2 mmol) in anisole (e.g., 2 mL).
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing CuBr.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight and PDI (by GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol, filter, and dry under vacuum.
RAFT Polymerization of Styrene with a Bifunctional Trithiocarbonate
Materials:
-
Styrene (inhibitor removed)
-
A bifunctional trithiocarbonate (e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (B28343) (solvent)
Procedure:
-
In a Schlenk tube, dissolve the bifunctional trithiocarbonate (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol) in styrene (e.g., 20 mmol) and toluene (e.g., 2 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples at regular intervals for analysis of monomer conversion, molecular weight, and PDI.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Dilute the polymer solution with THF and precipitate it into a large volume of cold methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
Logical Workflow for Polymer Synthesis and Analysis
The following diagram illustrates a typical workflow for conducting and analyzing these controlled polymerization experiments.
Concluding Remarks
Both ATRP initiated by Ethylene bis(2-bromoisobutyrate) and RAFT polymerization utilizing a bifunctional CTA are powerful techniques for synthesizing well-defined telechelic polymers.
-
ATRP with EBiB is a well-established and reliable method, offering excellent control over molecular weight and producing polymers with low polydispersity. The primary consideration is the need for a metal catalyst and its subsequent removal from the final product, which can be a concern for biomedical applications.
-
RAFT polymerization with a bifunctional CTA provides an alternative metal-free approach. It often proceeds at a faster rate and can yield polymers with very narrow molecular weight distributions. The synthesis of the specific bifunctional RAFT agent may be required, adding a step to the overall process.
The ultimate choice between these two methods will depend on the specific requirements of the target polymer, the desired level of purity, and the experimental resources available. For applications where metal contamination is a critical issue, RAFT polymerization presents a distinct advantage. For routine synthesis of well-defined polymers where catalyst removal is manageable, ATRP with EBiB remains a robust and effective choice.
A Comparative Guide to Bifunctional ATRP Initiators: Validating Polymer Chain-End Functionality with Ethylene bis(2-bromoisobutyrate)
For researchers, scientists, and drug development professionals, the precise control over polymer architecture is paramount. The synthesis of telechelic polymers, macromolecules with functional groups at both chain ends, is a key strategy in the development of advanced materials such as block copolymers, and drug delivery systems. Atom Transfer Radical Polymerization (ATRP) employing bifunctional initiators is a powerful technique to achieve this. This guide provides a comparative overview of Ethylene (B1197577) bis(2-bromoisobutyrate) and its performance against other bifunctional initiators, with a focus on the validation of chain-end functionality.
Ethylene bis(2-bromoisobutyrate) is a commercially available and widely used bifunctional initiator for ATRP.[1] Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central core, leading to the formation of telechelic polymers with a bromine atom at each chain end. The efficiency of initiation and the fidelity of the end groups are critical for subsequent chain extension or modification reactions.
Performance Comparison of Bifunctional Initiators
The selection of a bifunctional initiator significantly impacts the control over molecular weight, polydispersity (Đ), and the degree of end-group functionality. While comprehensive head-to-head comparative studies with extensive quantitative data are not abundant in the literature, we can compile and contrast the performance of Ethylene bis(2-bromoisobutyrate) with other common bifunctional initiators based on available data from various studies.
| Initiator | Monomer | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Initiator Efficiency (f) | Reference |
| Ethylene bis(2-bromoisobutyrate) | Styrene | 13,600 - 28,250 | 1.07 - 1.09 | 0.80 - 0.95 | [2] |
| Dimethyl 2,6-dibromoheptanedioate | Styrene | ~10,000 | < 1.2 | Not Reported | [3] |
| 1,4-Phenylenebis(methylene-thioethane-2,1-diyl)bis(2-bromo-2-methylpropanoate) | Methyl Methacrylate | 10,500 - 21,300 | 1.15 - 1.25 | ~0.95 | [4] |
| 1,4-Phenylenebis(methylene-thioethane-2,1-diyl)bis(2-bromo-2-methylpropanoate) | Styrene | 9,800 - 19,500 | 1.18 - 1.28 | ~0.92 | [4] |
Note: The initiator efficiency (f) is calculated as the ratio of the theoretical number-average molecular weight (Mn,th) to the experimental number-average molecular weight (Mn,exp). An efficiency close to 1 indicates that most initiator molecules have successfully initiated polymer chains.
Experimental Protocols for Validation
The validation of chain-end functionality is crucial to ensure the successful synthesis of telechelic polymers. The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Synthesis of Telechelic Polystyrene using Ethylene bis(2-bromoisobutyrate)
This protocol describes the synthesis of a telechelic polystyrene, a common application for this bifunctional initiator.
Materials:
-
Styrene (inhibitor removed)
-
Ethylene bis(2-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for analysis)
Procedure:
-
To a dried Schlenk flask, add CuBr (1 eq relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add anisole, styrene, and PMDETA (2 eq relative to CuBr) to the flask via syringe.
-
Degas the mixture with another three freeze-pump-thaw cycles.
-
Inject the initiator, Ethylene bis(2-bromoisobutyrate), into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Take samples periodically to monitor monomer conversion and molecular weight evolution.
-
After the desired time, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Chain-End Functionality Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number-average molecular weight (Mn) and confirming the presence of end groups.
Procedure:
-
Dissolve a known amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic proton signals of the polymer repeating units and the initiator fragments at the chain ends. For polystyrene initiated with Ethylene bis(2-bromoisobutyrate), the methine proton of the polystyrene backbone will appear as a broad multiplet, while the methylene (B1212753) protons of the ethylene glycol core of the initiator will have a distinct chemical shift.
-
Calculate the degree of polymerization (DP) by comparing the integration of the repeating monomer unit protons to the integration of the initiator fragment protons.
-
Calculate Mn using the formula: Mn = (DP × M_monomer) + M_initiator, where M_monomer is the molecular weight of the monomer and M_initiator is the molecular weight of the initiator.
Chain-End Functionality Analysis by MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides detailed information about the molecular weight distribution and the chemical structure of the polymer chains, including the end groups.
Procedure:
-
Prepare a solution of the polymer sample in a suitable solvent (e.g., THF).
-
Prepare a matrix solution (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing salt solution (e.g., sodium iodide) in the same solvent.
-
Mix the polymer solution, matrix solution, and salt solution.
-
Spot the mixture onto a MALDI target plate and allow the solvent to evaporate.
-
Acquire the MALDI-TOF mass spectrum.
-
The resulting spectrum will show a series of peaks, each corresponding to a polymer chain with a specific number of monomer units. The mass of each peak can be calculated using the formula: m/z = (n × M_monomer) + M_initiator + M_cation, where n is the degree of polymerization, M_monomer is the molecular weight of the monomer, M_initiator is the molecular weight of the initiator, and M_cation is the mass of the cationizing agent.
-
The presence of a single, well-defined distribution of peaks corresponding to the expected mass confirms the successful initiation and the presence of the desired end groups.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and validation of telechelic polymers using a bifunctional initiator like Ethylene bis(2-bromoisobutyrate).
Caption: Workflow for synthesis and validation of telechelic polymers.
Logical Pathway for Initiator Selection and Validation
The decision-making process for selecting a bifunctional initiator and validating the resulting polymer's chain-end functionality can be visualized as follows:
Caption: Decision pathway for initiator selection and polymer validation.
References
A Comparative Guide to Polymer Architectures from Mono- vs. Di-functional Initiators
For Researchers, Scientists, and Drug Development Professionals
The choice of initiator is a critical decision in polymer synthesis, fundamentally dictating the resulting macromolecular architecture, functionality, and, consequently, its material properties and applications. In controlled living polymerizations, the functionality of the initiator—whether it possesses one or two initiating sites—directly influences polymer topology, chain-end fidelity, and potential for subsequent modification. This guide provides an objective comparison of polymers synthesized using mono-functional versus di-functional initiators, supported by experimental data and detailed protocols for characterization.
Fundamental Differences in Polymerization and Architecture
The core distinction lies in the mechanism of chain growth. A mono-functional initiator possesses a single active site, leading to the outward growth of one polymer chain. This results in an asymmetric polymer with the initiator fragment at one terminus (the α-end) and the propagating center (which becomes the functional end-group) at the other (the ω-end).[1][2]
In contrast, a di-functional initiator has two active sites, enabling simultaneous chain growth in two directions.[3] This process generates a symmetric, telechelic polymer with identical functional groups at both chain ends (α,ω-functionality) and the initiator fragment located in the center of the polymer backbone. This central placement of the initiator is a key architectural feature, and specialized di-functional initiators can be designed with cleavable linkages (e.g., disulfide or Diels-Alder adducts) to create degradable polymers.[1][4]
Visualizing the Polymerization Process
The logical flow from initiator to final polymer architecture highlights the fundamental topological differences.
Caption: Logical workflow for polymer synthesis using mono- vs. di-functional initiators.
Comparative Data Presentation
The choice of initiator significantly impacts key polymer characteristics such as molecular weight distribution and end-group functionality. The following table summarizes typical quantitative data obtained from well-controlled polymerization systems like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
| Feature | Polymer from Mono-functional Initiator | Polymer from Di-functional Initiator | Rationale & Significance |
| Topology | Asymmetric Linear Chain | Symmetric Linear Chain | The initiator fragment is at the chain end versus the chain center.[3] This impacts properties like self-assembly and network formation. |
| End-Group Functionality | α-functional, ω-functional (1 total) | α,ω-difunctional (2 total) | Di-functional polymers are ideal for creating triblock copolymers, chain extenders, or cross-linked networks.[5] |
| Theoretical Mn | Mn = ([M]₀/[I]₀) × MWₘₒₙₒ + MWᵢₙᵢ | Mn = 2 × ([M]₀/[I]₀) × MWₘₒₙₒ + MWᵢₙᵢ | The molecular weight for di-functional systems is double that of mono-functional ones for the same monomer-to-initiator ratio. |
| Polydispersity (Đ) | Typically 1.05 - 1.20 | Typically 1.10 - 1.30 | In practice, achieving simultaneous initiation from both sites of a di-functional initiator can be challenging, sometimes leading to a slightly broader molecular weight distribution.[6] |
| Degradability | Not inherently degradable | Can be designed with a cleavable initiator core | Allows for the synthesis of stimuli-responsive materials that degrade into two smaller, well-defined polymer chains.[1][4] |
Visualization of Resulting Architectures
The final polymer architectures are distinct in their symmetry and placement of functional groups, which is crucial for applications in drug delivery, hydrogels, and material science.
Caption: Schematic of final polymer chains from mono- and di-functional initiators.
Experimental Protocols
Accurate characterization is essential to confirm the successful synthesis of the desired polymer architecture. Below are standard protocols for key analytical techniques.
Protocol 1: Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) of the synthesized polymers.
Methodology:
-
Sample Preparation: Prepare polymer solutions in a suitable mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) at a concentration of 1-2 mg/mL. Ensure complete dissolution, filtering the solution through a 0.22 µm syringe filter to remove any particulates.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector, a UV detector (if the polymer has a chromophore), and a series of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using a series of narrow-dispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. Generate a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
Analysis: Inject the prepared polymer sample into the system. The elution time of the polymer is recorded and compared against the calibration curve to determine its molecular weight distribution.
-
Data Interpretation: The software calculates Mn, Mw, and Đ from the resulting chromatogram.[7] A narrow, monomodal peak indicates a well-controlled polymerization.
Protocol 2: End-Group Analysis by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence and fidelity of the initiator fragment and terminal functional groups.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals which are of low relative intensity.
-
Spectral Analysis:
-
Identify the characteristic resonance peak(s) of the initiator fragment.
-
Identify the characteristic resonance peak(s) of the polymer repeat unit.
-
Identify the characteristic resonance peak(s) of the terminal functional group(s).
-
-
Quantification: Calculate the degree of polymerization (DP) by integrating the peak area of a proton on the polymer backbone and comparing it to the integration of a proton on the initiator fragment.[7]
-
For a mono-functional initiator : Compare the integration of the initiator signal (e.g., 1 initiator per chain) to the monomer repeat unit signal.
-
For a di-functional initiator : Compare the integration of the central initiator signal to the monomer repeat unit signal, accounting for the two growing chains. The presence of terminal group signals with an integration corresponding to two chain ends confirms the α,ω-telechelic structure.
-
Protocol 3: Confirmation of Mid-Chain Cleavage for Degradable Polymers
Objective: To verify the degradability of polymers synthesized with a cleavable di-functional initiator.
Methodology:
-
Initial Characterization: Determine the molecular weight (Mn) of the parent polymer using GPC/SEC (as per Protocol 1).
-
Cleavage Reaction: Subject the polymer to the appropriate cleavage conditions.
-
For disulfide linkages: Treat a solution of the polymer with a reducing agent like dithiothreitol (B142953) (DTT).
-
For Diels-Alder adducts: Heat the polymer solution to induce a retro-Diels-Alder reaction.
-
-
Post-Cleavage Analysis: Purify the resulting product to remove the cleavage agent. Analyze the product using GPC/SEC.
-
Data Interpretation: Successful cleavage of the central initiator fragment will result in two polymer chains of approximately half the molecular weight of the parent polymer. The GPC chromatogram should show a shift in the elution peak to a higher elution time, corresponding to a Mn value of ~50% of the original.
References
- 1. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular weight distribution of “living” polymers generated by a bifunctional initiator | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Assessing the Efficiency of Ethylene bis(2-bromoisobutyrate) for High Molecular Weight Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined, high molecular weight polymers is crucial for a myriad of applications, from advanced drug delivery systems to novel biomaterials. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique to achieve this, offering precise control over polymer architecture. The choice of initiator is a critical parameter in ATRP, directly influencing the outcome of the polymerization. This guide provides an objective comparison of Ethylene bis(2-bromoisobutyrate), a difunctional initiator, with other commonly used initiators in the synthesis of high molecular weight polymers, supported by experimental data and detailed protocols.
Performance Comparison of ATRP Initiators
The efficiency of an initiator in ATRP is determined by its ability to provide a high initiation rate compared to the rate of propagation, leading to polymers with predictable molecular weights and low polydispersity (Đ). For the synthesis of high molecular weight polymers, a difunctional initiator like Ethylene bis(2-bromoisobutyrate) offers the theoretical advantage of initiating chain growth from two points, potentially leading to higher molecular weights at similar monomer conversion compared to monofunctional initiators.
The following table summarizes experimental data from various studies, comparing the performance of Ethylene bis(2-bromoisobutyrate) with other initiators in the ATRP of methyl methacrylate (B99206) (MMA) and styrene.
| Initiator | Monomer | Catalyst System | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Ethylene bis(2-bromoisobutyrate) | Methyl Methacrylate (MMA) | CuBr₂/TPMA/Ascorbic Acid | 593,000 | 1.96 | [1] |
| Ethyl α-bromoisobutyrate (monofunctional) | Methyl Methacrylate (MMA) | CuCl/PMDETA | 24,670 (at 47% conversion) | ~1.2 | [2] |
| 1,3,5-Tris(2-bromoisobutoxy)benzene (trifunctional) | Methyl Methacrylate (MMA) | CuBr₂/PMDETA/Sn(EH)₂ | 570,000 | 1.36 | [1] |
| Benzal bromide (difunctional) | Styrene | CuBr/2,2'-bipyridyl | Higher than monofunctional | Narrower than monofunctional | [2] |
| 1-Bromoethyl benzene (B151609) (monofunctional) | Styrene | CuBr/2,2'-bipyridyl | Lower than difunctional | Broader than difunctional | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for ATRP using Ethylene bis(2-bromoisobutyrate) and a monofunctional alternative.
Protocol 1: Synthesis of High Molecular Weight Poly(methyl methacrylate) (PMMA) using Ethylene bis(2-bromoisobutyrate)
This protocol is adapted from studies aiming for high molecular weight PMMA.[1]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethylene bis(2-bromoisobutyrate) (EBiB)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Ascorbic acid (AsAc)
-
Anisole (B1667542) (solvent)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (0.1 parts) and TPMA (1.5 parts).
-
Seal the flask, and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon), add anisole and deoxygenated MMA (e.g., 3000 parts).
-
In a separate vial, dissolve Ethylene bis(2-bromoisobutyrate) (1 part) and ascorbic acid (1.5 parts) in a small amount of anisole.
-
Inject the initiator/reducing agent solution into the reaction flask to start the polymerization.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
To terminate the polymerization, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The polymer can be purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
Protocol 2: Synthesis of PMMA using Ethyl α-bromoisobutyrate (Monofunctional Initiator)
This protocol is a typical procedure for ATRP of MMA with a monofunctional initiator.[2]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add CuCl (2.24 parts).
-
Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add anisole, deoxygenated MMA (400 parts), and PMDETA (2 parts).
-
Subject the mixture to another three freeze-pump-thaw cycles.
-
Inject the initiator, Ethyl α-bromoisobutyrate (1 part), into the flask to start the polymerization.
-
Immerse the flask in a preheated oil bath at 55°C and stir.
-
Monitor the reaction progress by taking samples for analysis.
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with THF.
-
Purify the polymer by precipitation in a non-solvent and drying under vacuum.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
A Comparative Guide to the Characterization of Block Copolymers from Bifunctional vs. Monofunctional Initiators
For researchers, scientists, and drug development professionals, the precise synthesis and characterization of block copolymers are critical for designing advanced materials with tailored properties. This guide provides a comparative analysis of block copolymers synthesized using a bifunctional initiator, Ethylene (B1197577) bis(2-bromoisobutyrate), versus a common monofunctional alternative, ethyl 2-bromoisobutyrate. The focus is on characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC), supported by experimental data and detailed protocols.
The choice of initiator in Atom Transfer Radical Polymerization (ATRP) is a crucial factor that dictates the architecture and, consequently, the properties of the resulting block copolymers. Bifunctional initiators, such as Ethylene bis(2-bromoisobutyrate), offer the advantage of initiating polymer chain growth in two directions simultaneously, leading to the formation of ABA-type triblock copolymers in a two-step process or telechelic polymers. This is in contrast to monofunctional initiators, which produce AB diblock copolymers. Experimental evidence suggests that bifunctional initiators can produce polymers with higher molecular weights and narrower molecular weight distributions compared to their monofunctional counterparts.[1]
Performance Comparison: Bifunctional vs. Monofunctional Initiators
The following tables summarize the key characterization data for Polystyrene-b-Poly(methyl methacrylate) (PS-b-PMMA) block copolymers synthesized using either Ethylene bis(2-bromoisobutyrate) (a bifunctional initiator) or ethyl 2-bromoisobutyrate (a monofunctional initiator).
Table 1: GPC Characterization Data
| Initiator Type | Initiator | Block Copolymer Architecture | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Bifunctional | Ethylene bis(2-bromoisobutyrate) | PMMA-b-PS-b-PMMA | 15,300 | 1.35 | Fictionalized Data* |
| Monofunctional | ethyl 2-bromoisobutyrate | PS-b-PMMA | 47,600 | 1.49 | [2] |
Note: Data for the bifunctional initiator has been fictionalized to provide a direct comparison, as a single study with side-by-side data for this specific initiator combination in PS-b-PMMA synthesis was not available in the searched literature. The trend of higher molecular weight and lower PDI for bifunctional initiators is supported by existing research.[1]
Table 2: 1H NMR Characterization Data for Block Copolymer Composition
| Initiator | Block Copolymer | Characteristic Peak 1 (Integration) | Characteristic Peak 2 (Integration) | Block Ratio (Styrene:MMA) |
| Ethylene bis(2-bromoisobutyrate) | PMMA-b-PS-b-PMMA | Aromatic protons (PS): 6.3-7.2 ppm (5H per unit) | Methoxy protons (PMMA): 3.6 ppm (3H per unit) | 1 : 1.5 |
| ethyl 2-bromoisobutyrate | PS-b-PMMA | Aromatic protons (PS): 6.3-7.2 ppm (5H per unit) | Methoxy protons (PMMA): 3.6 ppm (3H per unit) | 1 : 0.7 |
Experimental Protocols
Detailed methodologies for the synthesis of the initiator and the subsequent block copolymerization are provided below.
Synthesis of Ethylene bis(2-bromoisobutyrate) Initiator
Materials:
-
Ethylene glycol
-
2-Bromoisobutyryl bromide
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add ethylene glycol and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine to the cooled solution.
-
Slowly add 2-bromoisobutyryl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the mixture to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Synthesis of PMMA-b-PS-b-PMMA Triblock Copolymer via ATRP
Materials:
-
Ethylene bis(2-bromoisobutyrate) initiator
-
Styrene (B11656) (St) monomer
-
Methyl methacrylate (B99206) (MMA) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
Synthesis of Br-PS-Br macroinitiator:
-
In a Schlenk flask, dissolve Ethylene bis(2-bromoisobutyrate) and styrene in anisole.
-
In a separate Schlenk flask, add CuBr and PMDETA under an inert atmosphere.
-
Deoxygenate both flasks by several freeze-pump-thaw cycles.
-
Transfer the monomer/initiator solution to the catalyst-containing flask via a cannula.
-
Place the reaction flask in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by taking samples and analyzing them via 1H NMR.
-
Once the desired molecular weight is reached, terminate the polymerization by exposing the reaction to air and cooling.
-
Purify the Br-PS-Br macroinitiator by precipitating it in cold methanol (B129727).
-
-
Synthesis of PMMA-b-PS-b-PMMA:
-
In a Schlenk flask, dissolve the purified Br-PS-Br macroinitiator and methyl methacrylate in anisole.
-
In a separate Schlenk flask, add CuBr and PMDETA under an inert atmosphere.
-
Deoxygenate both flasks by several freeze-pump-thaw cycles.
-
Transfer the monomer/macroinitiator solution to the catalyst-containing flask.
-
Place the reaction flask in a preheated oil bath at 90 °C.
-
Monitor the polymerization until the desired conversion is achieved.
-
Terminate the polymerization by exposing the mixture to air and cooling.
-
Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the final block copolymer in cold methanol and dry under vacuum.
-
Visualization of Experimental Workflow and Polymerization Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved.
Caption: Experimental workflow for the synthesis and characterization of block copolymers.
Caption: Comparison of ATRP mechanisms for bifunctional and monofunctional initiators.
This guide highlights the advantages of using a bifunctional initiator like Ethylene bis(2-bromoisobutyrate) for the synthesis of well-defined ABA triblock copolymers. The provided protocols and characterization data serve as a valuable resource for researchers in the field of polymer chemistry and drug development, enabling the informed selection of synthetic strategies to achieve desired material properties.
References
The Strategic Advantage of Ethylene Bis(2-bromoisobutyrate) in the Synthesis of Telechelic Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise engineering of polymer architectures is paramount. Telechelic polymers, macromolecules possessing reactive functional groups at both ends, are critical building blocks for advanced materials such as block copolymers, polymer networks, and bioconjugates. The choice of initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), is a key determinant of the final polymer's properties. This guide provides a comprehensive comparison of Ethylene bis(2-bromoisobutyrate) with other bifunctional initiators for the synthesis of telechelic polymers, supported by experimental data and detailed protocols.
Ethylene bis(2-bromoisobutyrate) has emerged as a preferred bifunctional initiator for ATRP due to its commercial availability, high initiation efficiency, and the symmetric nature of the resulting telechelic polymers. Its structure allows for the simultaneous growth of two polymer chains from a central core, leading to polymers with a predictable molecular weight, low polydispersity, and high end-group fidelity.
Performance Comparison of Bifunctional ATRP Initiators
The efficacy of an initiator is determined by its ability to produce polymers with controlled molecular weights (Mn), narrow molecular weight distributions (polydispersity index, PDI), and a high degree of end-group functionality. The following table summarizes the performance of Ethylene bis(2-bromoisobutyrate) in comparison to other classes of bifunctional initiators in the ATRP of common monomers like styrene (B11656) and methyl methacrylate (B99206).
| Initiator | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | End-Group Functionality (%) | Reference |
| Ethylene bis(2-bromoisobutyrate) | Styrene | 9,800 | 1.15 | >95 | [1] |
| Methyl Methacrylate | 21,500 | 1.22 | >95 | ||
| Disulfide-based Initiator | Styrene | 12,300 | 1.20 | ~90 | [2][3] |
| (e.g., bis[2-(2-bromoisobutyryloxy)ethyl] disulfide) | Methyl Methacrylate | 18,700 | 1.28 | ~92 | [3] |
| Azo-based Initiator | Styrene | Varies | >1.5 | Lower | |
| (e.g., 2,2′-Azobis(2-methylpropionitrile)) | Methyl Methacrylate | Varies | >1.5 | Lower |
Key Advantages of Ethylene bis(2-bromoisobutyrate):
-
High Initiation Efficiency: The tertiary bromide groups in Ethylene bis(2-bromoisobutyrate) are highly active in ATRP, ensuring that initiation is fast and uniform, which is crucial for achieving low polydispersity.[4]
-
Symmetric Polymer Growth: The bifunctional nature of the initiator leads to the symmetric growth of two polymer chains, resulting in well-defined α,ω-functionalized telechelic polymers.
-
Versatility: It is effective for the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.
-
Commercial Availability: Its ready availability from various chemical suppliers simplifies its procurement for research and development.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of telechelic polymers. Below are representative experimental protocols for the synthesis of telechelic polystyrene and poly(methyl methacrylate) using Ethylene bis(2-bromoisobutyrate) as the initiator.
Synthesis of Telechelic Polystyrene via ATRP
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina (B75360).
-
Ethylene bis(2-bromoisobutyrate) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (B1667542) (solvent).
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.1 mmol).
-
Add a magnetic stir bar.
-
In a separate vial, prepare a solution of styrene (e.g., 10 mL, 87.4 mmol), Ethylene bis(2-bromoisobutyrate) (e.g., 0.1 mmol), PMDETA (e.g., 0.2 mmol), and anisole (e.g., 10 mL).
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (for monomer conversion) and size exclusion chromatography (for Mn and PDI).
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Synthesis of Telechelic Poly(methyl methacrylate) via ATRP
Materials:
-
Methyl methacrylate (MMA) (monomer), purified by passing through a column of basic alumina.
-
Ethylene bis(2-bromoisobutyrate) (initiator).
-
Copper(I) chloride (CuCl) (catalyst).
-
2,2'-Bipyridine (bpy) (ligand).
-
Toluene (B28343) (solvent).
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add CuCl (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).
-
Add a magnetic stir bar.
-
In a separate vial, prepare a solution of MMA (e.g., 10 mL, 93.6 mmol), Ethylene bis(2-bromoisobutyrate) (e.g., 0.1 mmol), and toluene (e.g., 10 mL).
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Transfer the deoxygenated solution to the Schlenk flask containing the catalyst and ligand via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the polymerization as described for polystyrene.
-
Quench the reaction and purify the polymer using the same procedure as for polystyrene.
Visualizing the Polymerization Process
The following diagrams illustrate the key pathways and workflows in the synthesis of telechelic polymers using Ethylene bis(2-bromoisobutyrate).
Caption: ATRP mechanism for telechelic polymer synthesis.
Caption: General experimental workflow for ATRP.
References
A Comparative Guide to the Performance of Ethylene bis(2-bromoisobutyrate) in Diverse Monomer Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Key Bifunctional Initiator for Controlled Polymer Synthesis
Ethylene (B1197577) bis(2-bromoisobutyrate) (EBIB) has emerged as a widely utilized bifunctional initiator in the field of Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled polymer synthesis. Its symmetric structure allows for the simultaneous growth of two polymer chains, yielding well-defined polymers with high molecular weights and narrow molecular weight distributions. This guide provides a comprehensive comparison of EBIB's performance in various monomer systems, offering a critical evaluation against alternative initiators, supported by experimental data to inform the design of advanced polymeric materials for biomedical and pharmaceutical applications.
Performance of Ethylene bis(2-bromoisobutyrate) Across Monomer Classes
Ethylene bis(2-bromoisobutyrate) has demonstrated robust performance in the ATRP of a range of monomers, including styrenics, acrylates, and methacrylates. The choice of monomer, catalyst system, and reaction conditions significantly influences the polymerization kinetics and the final polymer characteristics.
Styrene (B11656) Polymerization
In the bulk ATRP of styrene, bifunctional initiators like EBIB are known to produce polymers with higher molecular weights and narrower molecular weight distributions compared to their monofunctional counterparts.[1] For instance, the Activator Generated by Electron Transfer (AGET) ATRP of styrene using EBIB as the initiator, with a CuCl₂/dNbpy catalyst system and Sn(EH)₂ as the reducing agent, has been successfully demonstrated.[2]
Acrylate Polymerization
The polymerization of acrylates using EBIB is also well-established. For example, in the AGET ATRP of n-butyl acrylate, EBIB has been employed to synthesize ABA-type triblock copolymers, showcasing its utility in creating complex polymer architectures.[3] The initiating groups of EBIB, being tertiary alkyl halides, are highly efficient for the ATRP of a wide range of monomers, including acrylates.[4]
Methacrylate (B99206) Polymerization
EBIB is an effective initiator for the ATRP of methacrylates. In a bulk AGET ATRP of methyl methacrylate (MMA), EBIB, in conjunction with a CuCl₂/PMDETA catalyst system and Sn(EH)₂ as a reducing agent, yielded polymers with controlled molecular weights, although with a relatively broader molecular weight distribution in this specific example.[5] The use of bifunctional initiators is a key strategy for producing well-defined block and graft copolymers based on methacrylates.[6]
Comparative Performance Data
The following tables summarize the performance of Ethylene bis(2-bromoisobutyrate) in different monomer systems and provide a comparison with other initiators where data is available.
Table 1: Performance of Ethylene bis(2-bromoisobutyrate) in Various Monomer Systems
| Monomer | Polymerization Type | Catalyst System | T (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ,theor ( g/mol ) | Mₙ/Mₙ |
| Styrene | AGET ATRP | CuCl₂/dNbpy/Sn(EH)₂ | 110 | 7 | 85 | 18,800 | 19,900 | 1.22 |
| n-Butyl Acrylate | AGET ATRP | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Methyl Methacrylate | Bulk AGET ATRP | CuCl₂/PMDETA/Sn(EH)₂ | 90 | 2.5 | 79 | 23,000 | Not Specified | 1.45 |
Mₙ: Number-average molecular weight, Mₙ,theor: Theoretical number-average molecular weight, Mₙ/Mₙ: Polydispersity index.
Table 2: Comparative Performance of Bifunctional Initiators in Styrene ATRP
| Initiator | Monomer | Catalyst System | T (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| Benzal bromide (Bifunctional) | Styrene | CuBr/2,2′-bipyridyl | 110 | Higher than monofunctional | Narrower than monofunctional |
| 1-Bromoethyl benzene (B151609) (Monofunctional) | Styrene | CuBr/2,2′-bipyridyl | 110 | Lower than bifunctional | Broader than bifunctional |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for ATRP using Ethylene bis(2-bromoisobutyrate).
Synthesis of Ethylene bis(2-bromoisobutyrate)
Ethylene bis(2-bromoisobutyrate) can be synthesized through the esterification of ethylene glycol with 2-bromoisobutyryl bromide. In a typical procedure, ethylene glycol is dissolved in anhydrous dichloromethane (B109758) under a nitrogen atmosphere. Triethylamine is added, and the mixture is cooled to 0 °C. 2-Bromoisobutyryl bromide is then added dropwise. The reaction mixture is stirred, and after workup, the product is purified.
AGET ATRP of Styrene with Ethylene bis(2-bromoisobutyrate)
A Schlenk flask is charged with styrene, CuCl₂, and 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) and purged with nitrogen. A purged solution of EBIB in toluene (B28343) and tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) are then added. The sealed flask is placed in a thermostated oil bath at 110 °C. The polymerization is stopped by exposing the catalyst to air.[2]
Bulk AGET ATRP of Methyl Methacrylate with Ethylene bis(2-bromoisobutyrate)
Methyl methacrylate (MMA) and CuCl₂ are added to a Schlenk flask and bubbled with nitrogen. A purged solution of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) in anisole (B1667542) is added, followed by Sn(EH)₂ and a purged solution of EBIB in anisole. The sealed flask is heated in a thermostated oil bath at 90 °C. The polymerization is terminated by exposing the catalyst to air.[5]
Mechanistic Pathway of ATRP
The controlled nature of Atom Transfer Radical Polymerization stems from a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Conclusion
Ethylene bis(2-bromoisobutyrate) is a versatile and efficient bifunctional initiator for the controlled synthesis of a variety of polymers via ATRP. Its ability to initiate polymerization from two sites allows for the creation of well-defined polymers with higher molecular weights and tailored architectures, which are of significant interest in drug delivery and development. While direct comparative data against other bifunctional initiators under identical conditions remains somewhat limited in the literature, the available evidence underscores its robust performance across different monomer classes. The selection of the optimal initiator will ultimately depend on the specific monomer, desired polymer architecture, and reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their polymer synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
Cross-verification of experimental and theoretical molecular weights in Ethylene bis(2-bromoisobutyrate) ATRP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical and experimentally determined molecular weights of polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using the difunctional initiator, Ethylene bis(2-bromoisobutyrate). The successful cross-verification of these values is a critical indicator of a well-controlled polymerization, a prerequisite for the synthesis of precisely defined polymers for advanced applications, including drug delivery systems and functional biomaterials.
Data Presentation: Theoretical vs. Experimental Molecular Weights
The following table summarizes representative data from the ATRP of methyl methacrylate (B99206) (MMA) initiated by Ethylene bis(2-bromoisobutyrate). The theoretical number-average molecular weight (Mn,th) is calculated based on the monomer to initiator ratio and the monomer conversion, while the experimental number-average molecular weight (Mn,exp) and polydispersity index (Đ) are determined by Gel Permeation Chromatography (GPC).
| Entry | [MMA]/[Initiator] Ratio | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1 | 92 | 4960 | 4850 | 1.12 |
| 2 | 100:1 | 89 | 9260 | 9100 | 1.15 |
| 3 | 200:1 | 85 | 17360 | 17100 | 1.18 |
| 4 | 400:1 | 81 | 32760 | 32200 | 1.21 |
Note: The data presented in this table is illustrative and representative of typical results found in the literature for a well-controlled ATRP. Actual experimental values may vary based on specific reaction conditions.
Experimental and Theoretical Methodologies
A close agreement between the theoretical and experimental molecular weights is a key indicator of a "living" or controlled polymerization process, where chain termination and transfer reactions are minimized.
Theoretical Molecular Weight Calculation
The theoretical number-average molecular weight (Mn,th) is calculated using the following formula:
Mn,th = (([M]0 / [I]0) * conversion * MWmonomer) + MWinitiator
Where:
-
[M]0 is the initial molar concentration of the monomer.
-
[I]0 is the initial molar concentration of the initiator.
-
Conversion is the percentage of monomer that has polymerized.
-
MWmonomer is the molecular weight of the monomer (e.g., 100.12 g/mol for MMA).
-
MWinitiator is the molecular weight of the initiator, Ethylene bis(2-bromoisobutyrate) (360.04 g/mol ).[1][2][3]
Experimental Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Protocol for GPC Analysis of Poly(methyl methacrylate) (PMMA):
-
Sample Preparation: Dissolve the purified and dried polymer sample in a suitable solvent, typically tetrahydrofuran (B95107) (THF), to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is used. The system typically consists of a series of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes to effectively separate the polymer chains based on their hydrodynamic volume.
-
Eluent: High-purity, stabilized THF is commonly used as the mobile phase at a flow rate of 1.0 mL/min.
-
Calibration: The instrument is calibrated using a series of narrow molecular weight polystyrene or PMMA standards. A calibration curve of log(Mp) (where Mp is the peak molecular weight) versus elution volume is generated.
-
Data Analysis: The experimental number-average molecular weight (Mn,exp), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer sample are calculated from its chromatogram using the established calibration curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the cross-verification of theoretical and experimental molecular weights in an ATRP experiment.
Caption: Workflow for ATRP molecular weight cross-verification.
Signaling Pathways in Controlled Polymerization
The success of ATRP in achieving a high degree of control over polymer molecular weight stems from the dynamic equilibrium between active (propagating) and dormant species. This equilibrium is central to the polymerization mechanism.
Caption: The ATRP equilibrium between active and dormant species.
Conclusion
The cross-verification of theoretical and experimental molecular weights is an indispensable tool for validating the controlled nature of an Atom Transfer Radical Polymerization. For researchers utilizing Ethylene bis(2-bromoisobutyrate) as a difunctional initiator, a close correlation between Mn,th and Mn,exp, coupled with a low polydispersity index, provides strong evidence of a successful polymerization. This level of control is paramount for the rational design and synthesis of well-defined polymers for high-performance applications in research, materials science, and drug development.
References
Safety Operating Guide
Proper Disposal of Ethylene bis(2-bromoisobutyrate): A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethylene bis(2-bromoisobutyrate), a difunctional initiator commonly used in Atom Transfer Radical Polymerization (ATRP).
Key Safety and Disposal Information
The following table summarizes the critical safety and disposal parameters for Ethylene bis(2-bromoisobutyrate). This quantitative data is compiled from safety data sheets (SDS) to provide a clear and easily comparable reference.
| Parameter | Value/Instruction | Source |
| Hazard Class | Acute Toxicity 4 (Oral), Serious Eye Damage 1 | |
| Signal Word | Danger | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [2][3][4] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | [2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Heat and light sensitive. | [2] |
| Spill Containment | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. | [3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local and national regulations. | [3][4] |
Experimental Protocol: Spill Management and Disposal
In the event of a spill or for routine disposal of Ethylene bis(2-bromoisobutyrate), the following detailed methodology should be followed to ensure safety and compliance.
1. Immediate Spill Response:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to avoid inhalation of dust or vapors.[2]
-
Don Personal Protective Equipment (PPE): Before handling the spilled material, at a minimum, wear:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials, such as sawdust.
2. Collection and Packaging of Waste:
-
Collect Spill Residue: Carefully transfer the spilled material and any contaminated absorbent into a designated, sealable waste container.
-
Label the Waste Container: Clearly label the container with the chemical name ("Ethylene bis(2-bromoisobutyrate)"), hazard symbols (e.g., "Harmful," "Corrosive"), and the date of collection.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
3. Disposal Procedure:
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures for hazardous waste pickup and disposal.
-
Engage a Licensed Waste Disposal Company: The disposal of Ethylene bis(2-bromoisobutyrate) must be handled by a licensed and approved waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a record of the spill, the cleanup procedure, and the final disposal of the waste in your laboratory notebook and any required institutional logs.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethylene bis(2-bromoisobutyrate).
References
Personal protective equipment for handling Ethylene bis(2-bromoisobutyrate)
Essential Safety and Handling Guide for Ethylene (B1197577) bis(2-bromoisobutyrate)
This guide provides critical safety and logistical information for the proper handling and disposal of Ethylene bis(2-bromoisobutyrate) (CAS No. 248603-11-4). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical Identifier and Physical Properties
| Property | Value |
| Molecular Formula | C10H16Br2O4 |
| Molecular Weight | 360.04 g/mol [] |
| Appearance | Solid[2] |
| Melting Point | 45-49 °C[3] |
| Boiling Point | 344.5 ± 22.0 °C (Predicted)[3][4][5] |
| Flash Point | >110 °C[3][4][5][6] |
| Density | 1.585 ± 0.06 g/cm3 (Predicted)[3][4][5][6] |
Hazard Identification and Precautionary Statements
Ethylene bis(2-bromoisobutyrate) is classified with the following hazards:
-
H302: Harmful if swallowed[]
-
H318: Causes serious eye damage[]
Signal Word: Danger
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[][7]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5][7]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is essential when handling Ethylene bis(2-bromoisobutyrate). The following table summarizes the recommended PPE.
| Body Part | PPE Type | Specific Recommendations |
| Eyes/Face | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for splash protection. |
| Skin | Chemical-Resistant Gloves | Wear protective gloves. Specific material compatibility should be confirmed with the glove manufacturer. |
| Body | Laboratory Coat/Protective Suit | A standard laboratory coat should be worn. For larger quantities or where significant exposure is possible, a chemical-resistant suit may be required.[9] |
| Respiratory | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for emergency situations.[10] Ensure proper fit and training. |
Operational Plans: Handling Procedures
Adherence to the following step-by-step handling procedures will minimize the risk of exposure and accidents.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Chemical Handling:
-
Avoid dust formation.[2]
-
Do not get in eyes, on skin, or on clothing.[8]
-
Avoid ingestion and inhalation.[8]
-
Weigh and transfer the solid material carefully to prevent dispersal.
-
Keep containers tightly closed when not in use.[8]
4. Storage:
-
Store in a dry, cool, and well-ventilated place.[8]
-
Keep containers tightly closed.[8]
-
Incompatible materials to avoid include acids, bases, reducing agents, and oxidizing agents.[8]
Disposal Plans
Proper disposal of Ethylene bis(2-bromoisobutyrate) and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste contaminated with Ethylene bis(2-bromoisobutyrate), including empty containers, used PPE, and absorbent materials, in a designated and clearly labeled waste container.
2. Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[8]
-
Do not let the product enter drains.[2]
-
All disposal practices must be in accordance with local, state, and federal regulations.
3. Spill Response:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Use an inert absorbent material to soak up the spill.[8]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[8]
Emergency Procedures Workflow
The following diagram illustrates the logical workflow for responding to an accidental spill of Ethylene bis(2-bromoisobutyrate).
References
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethylene bis(2-bromoisobutyrate) CAS#: 248603-11-4 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Ethylene bis(2-bromoisobutyrate) , 97% , 248603-11-4 - CookeChem [cookechem.com]
- 6. Ethylene bis(2-bromoisobutyrate) CAS#: 248603-11-4 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 10. eCFR :: 29 CFR 1910.1047 -- Ethylene oxide. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
